molecular formula C12H10F3NO2 B1217158 Coumarin 500 CAS No. 52840-38-7

Coumarin 500

Cat. No.: B1217158
CAS No.: 52840-38-7
M. Wt: 257.21 g/mol
InChI Key: GZTMNDOZYLMFQE-UHFFFAOYSA-N
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Description

Coumarin 500 is a member of 7-aminocoumarins. It has a role as a fluorochrome.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(ethylamino)-4-(trifluoromethyl)chromen-2-one
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InChI

InChI=1S/C12H10F3NO2/c1-2-16-7-3-4-8-9(12(13,14)15)6-11(17)18-10(8)5-7/h3-6,16H,2H2,1H3
Source PubChem
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InChI Key

GZTMNDOZYLMFQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H10F3NO2
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DSSTOX Substance ID

DTXSID5068813
Record name 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-(trifluoromethyl)-
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Molecular Weight

257.21 g/mol
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Physical Description

Yellow crystals; [Acros Organics MSDS]
Record name Coumarin 500
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CAS No.

52840-38-7
Record name Coumarin 500
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Record name 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-(trifluoromethyl)-
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Record name 7-(ethylamino)-4-(trifluoromethyl)-2-benzopyrone
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Record name 2H-1-BENZOPYRAN-2-ONE, 7-(ETHYLAMINO)-4-(TRIFLUOROMETHYL)-
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Foundational & Exploratory

A Technical Guide to Coumarin 500: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Coumarin (B35378) 500, a fluorescent dye belonging to the 7-aminocoumarin (B16596) class.[1] Coumarins, a group of benzopyrone compounds, are prevalent in nature and are recognized as a "privileged structure" in medicinal chemistry due to their wide array of biological activities.[2][3] Coumarin 500, specifically, is valued in research for its distinct photophysical properties and serves as a representative model for the broader applications of this chemical family in drug discovery and molecular probing.[4]

Chemical Identity and Structure

This compound, systematically known as 7-(ethylamino)-4-(trifluoromethyl)chromen-2-one, is a synthetic organic compound.[1] It is characterized by a benzopyrone core substituted with an ethylamino group at the 7-position, which acts as an electron-donating group, and a trifluoromethyl group at the 4-position, an electron-withdrawing group. This substitution pattern is crucial for its intramolecular charge transfer (ICT) characteristics, which heavily influence its fluorescent properties.[4]

Chemical Structure:

(Simplified 2D representation)

Physicochemical and Spectroscopic Properties

The properties of this compound make it a versatile tool, particularly as a laser dye and fluorescent probe.[4][5] Its appearance is typically as yellow crystals or powder.[1][6] The key quantitative properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 7-(ethylamino)-4-(trifluoromethyl)chromen-2-one[1]
Synonyms C500, 7-Ethylamino-4-trifluoromethylcoumarin[1][5]
CAS Number 52840-38-7[1][5]
Molecular Formula C₁₂H₁₀F₃NO₂[1][5]
Molecular Weight 257.21 g/mol [1][5]
Appearance Yellow needles or fluffy crystalline powder[5][6]
Absorption Max (λₘₐₓ) ~390 nm (in Methanol)[5]
Emission Max (λₘₐₓ) ~495 nm (in Ethanol)[5]
Fluorescence Quantum Yield (Φf) ~0.68 (in Methanol)[5]
Lasing Range 480 - 570 nm (Solvent/Pump dependent)[5]

The significant Stokes' shift (the difference between absorption and emission maxima) and high fluorescence quantum yield are indicative of a molecule that efficiently emits light, making it an excellent fluorophore.[4] The photophysical properties are highly sensitive to solvent polarity due to the compound's strong intramolecular charge transfer (ICT) character in its excited state.[4]

Synthesis and Experimental Protocols

While the direct synthesis of this compound is a multi-step process, the foundational coumarin scaffold is commonly synthesized via methods like the Pechmann condensation.[7] Understanding these core synthetic routes is valuable for researchers interested in creating novel derivatives.

Logical Workflow: Pechmann Condensation for Coumarin Core Synthesis

The following diagram illustrates the general workflow for the Pechmann condensation, a common method for synthesizing the coumarin core structure from a phenol (B47542) and a β-keto ester.[7]

pechmann_condensation phenol Phenol (e.g., Resorcinol) reaction Reaction Mixture phenol->reaction ketoester β-Keto Ester (e.g., Ethyl Acetoacetate) ketoester->reaction catalyst Acid Catalyst (e.g., p-Toluene sulfonic acid) catalyst->reaction heating Heat / Reflux (e.g., 75°C) reaction->heating Stir & Reflux cooling Cooling & Precipitation heating->cooling Reaction complete product Coumarin Derivative (e.g., 7-hydroxy-4-methylcoumarin) cooling->product Filter & Isolate

A generalized workflow for the Pechmann condensation reaction.
Experimental Protocol: Synthesis of a 7-Hydroxycoumarin Derivative[7]

This protocol outlines the synthesis of 7-hydroxy-4-methylcoumarin, a foundational structure for many fluorescent probes.

  • Reactant Preparation : In a three-necked flask, combine resorcinol (B1680541) (0.10 mol), ethyl acetoacetate (B1235776) (0.10 mol), and a catalytic amount of p-toluene sulfonic acid (0.003 mol).[7]

  • Reaction : Stir the mixture and heat it under reflux at approximately 75°C.[7] The reaction is monitored until the solution turns light yellow.

  • Isolation : Cool the reaction mixture to room temperature to allow the product to precipitate.[7]

  • Purification : Filter the solid precipitate from the solution. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Applications in Drug Development and Research

The coumarin scaffold is a cornerstone in drug discovery, with derivatives approved for clinical use as anticoagulants (e.g., warfarin) and for treating conditions like vitiligo and prostate cancer.[8][9] Their biological activities are diverse, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][8][9]

Signaling Pathway: Coumarin-Induced Apoptosis in Cancer Cells

Many coumarin derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). They can modulate key regulatory proteins in apoptotic signaling pathways.[8]

apoptosis_pathway coumarin Coumarin Derivative p53 p53 (Tumor Suppressor) coumarin->p53 Upregulates cmyc c-Myc (Oncogene) coumarin->cmyc Downregulates p21 p21 p53->p21 Activates bax Bax (Pro-apoptotic) p53->bax Activates cellcycle Cell Cycle Arrest p21->cellcycle apoptosis Apoptosis (Cell Death) bax->apoptosis

Modulation of apoptotic pathways by coumarin derivatives.[8]

Key Experimental Protocols in Drug Discovery

Coumarin derivatives are frequently evaluated for their therapeutic potential using a variety of in vitro assays. The following protocols are standard methods for assessing biological activity.

Workflow: Cell Viability and Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a primary screening tool for evaluating the cytotoxic potential of compounds against cancer cell lines.[3]

mtt_assay_workflow start Start: Cancer Cell Culture seed 1. Seed Cells in 96-well plate start->seed treat 2. Treat with Coumarin (Varying Concentrations) seed->treat incubate1 3. Incubate (e.g., 24-72 hours) treat->incubate1 add_mtt 4. Add MTT Reagent incubate1->add_mtt incubate2 5. Incubate (2-4 hours) add_mtt->incubate2 solubilize 6. Add Solubilizing Agent (e.g., DMSO) incubate2->solubilize read 7. Measure Absorbance (Microplate Reader) solubilize->read analyze End: Calculate IC50 Value read->analyze

Standard workflow for an MTT-based cytotoxicity assay.[3]
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)[3]

  • Objective : To determine the half-maximal inhibitory concentration (IC₅₀) of a coumarin compound.

  • Materials : Selected cancer cell lines, complete growth medium, Phosphate-Buffered Saline (PBS), MTT solution (5 mg/mL), and Dimethyl sulfoxide (B87167) (DMSO).

  • Cell Seeding : Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment : Treat the cells with a serial dilution of the coumarin compound. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation : Incubate the plate for a period of 24 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition : Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization : Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to the control and plot it against the compound concentration to determine the IC₅₀ value.

Protocol 2: Inhibition of Protein Denaturation Assay[3]
  • Objective : To screen for anti-inflammatory properties by evaluating the ability of a compound to prevent heat-induced protein denaturation.

  • Materials : Bovine Serum Albumin (BSA, 5% solution), coumarin compounds, a standard anti-inflammatory drug (e.g., Diclofenac Sodium), and PBS (pH 6.4).

  • Reaction Mixture : Prepare a reaction mixture containing 0.2 mL of BSA solution and 2.8 mL of PBS.

  • Compound Addition : Add the test coumarin compounds to the reaction mixture at various final concentrations. Prepare a positive control with the standard drug and a negative control with only the BSA/PBS mixture.

  • Denaturation : Incubate the mixtures at 37°C for 20 minutes, then induce denaturation by heating at 72°C in a water bath for 5 minutes.[3]

  • Measurement : After cooling to room temperature, measure the turbidity (absorbance) of the solutions at 660 nm using a spectrophotometer.

  • Analysis : Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.

Protocol 3: Fluorimetric Measurement of Hydroxyl Radicals (ROS Detection)[10][11]
  • Objective : To quantify the generation of hydroxyl radicals (•OH), a type of reactive oxygen species (ROS), using a coumarin-based probe.

  • Materials : A suitable probe like coumarin-3-carboxylic acid, test samples/system capable of generating ROS, and a spectrofluorometer.

  • Sample Preparation : Prepare an aqueous solution of the coumarin probe. Place test samples (e.g., materials suspected of generating ROS) into vials containing the probe solution.[10]

  • Incubation : Incubate the vials under conditions that promote ROS generation (e.g., at 80°C for 120 minutes, or upon exposure to specific stimuli).[10]

  • Measurement : After incubation, adjust the pH of the medium if necessary (e.g., to 8.5) and transfer the solution to a cuvette.[10]

  • Fluorescence Reading : Measure the fluorescence intensity using a spectrofluorometer. The reaction between •OH and the probe (e.g., coumarin-3-carboxylic acid) generates a highly fluorescent product (e.g., 7-hydroxycoumarin-3-carboxylic acid).[10] For this product, typical excitation and emission wavelengths are ~400 nm and ~450 nm, respectively.[10]

  • Quantification : Correlate the fluorescence intensity to the concentration of hydroxyl radicals generated by comparing it against a standard curve of the fluorescent product.

References

Coumarin 500 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Coumarin (B35378) 500

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Coumarin 500, a versatile fluorescent dye. It covers its fundamental chemical properties, detailed photophysical characteristics, and practical experimental applications, tailored for a scientific audience.

Core Properties of this compound

This compound, also known as 7-(ethylamino)-4-(trifluoromethyl)coumarin, is a prominent member of the 7-aminocoumarin (B16596) family of dyes.[1] It is widely recognized for its utility as a fluorochrome and a laser dye.[1]

PropertyValueReference
CAS Number 52840-38-7[2][3]
Molecular Weight 257.21 g/mol [2][3]
Molecular Formula C₁₂H₁₀F₃NO₂[2][3]
Appearance Yellow crystals/needles[3]
IUPAC Name 7-(ethylamino)-4-(trifluoromethyl)chromen-2-one[2]

Photophysical and Lasing Characteristics

This compound is distinguished by its strong fluorescence and high quantum yield, making it a valuable tool in various spectroscopic and imaging applications.[3] Its photophysical properties, including absorption and emission maxima, are highly dependent on the solvent environment.[4][5] This solvatochromism is a key feature, arising from changes in the polarity of the dye's intramolecular charge transfer (ICT) structure in different solvents.[2][6]

Lasing Properties

This compound is an efficient laser dye, particularly in the blue-green region of the spectrum. The lasing wavelength can be tuned by altering the solvent and the pump source.

Pump Source (nm)SolventLasing Range (nm)Max Lasing Wavelength (nm)Reference
XeCl (308)Methanol478-568506[7]
XeCl (308)p-Dioxane/MeOH, 95/5459-536487[7]
Nd:YAG (355)Methanol483-559507[7]
Nd:YAG (355)Ethanol485-530504[7]
N₂ (337)Ethanol473-547500[7]
N₂ (337)p-Dioxane447-523470[7]
Spectroscopic Properties in Different Solvents

The absorption and fluorescence characteristics of this compound are significantly influenced by solvent polarity. In nonpolar solvents, the dye exhibits unusual behavior, such as unusually low Stokes' shifts and fluorescence lifetimes.[2][6]

SolventAbsorption Max (λₘₐₓ, nm)Emission Max (λₘₐₓ, nm)Quantum Yield (Φf)Reference
Methanol3924950.68[3][7]
Ethanol---[7]
Ethyl Acetate390-0.68[7]
p-Dioxane---[7]

Experimental Protocols

While this compound is primarily known as a laser dye, its fluorescent properties make it a candidate for use as a probe in cellular imaging and biochemical assays. Below are representative protocols for its application.

Protocol 1: General Staining of Cells for Fluorescence Microscopy

This protocol describes a general method for using this compound as a fluorescent stain for visualizing cellular structures. The lipophilic nature of the coumarin scaffold may allow it to passively diffuse across cell membranes.

Objective: To stain live or fixed cells for observation via fluorescence microscopy.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), spectroscopy grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture medium

  • Live or fixed cells on coverslips or in a multi-well plate

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue excitation filter)

Methodology:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in high-quality DMSO. Store protected from light at -20°C.

  • Working Solution Preparation: Dilute the stock solution in PBS or an appropriate cell culture medium to a final working concentration (typically 1-10 µM). The optimal concentration should be determined empirically.

  • Cell Staining:

    • For live cells, remove the culture medium and wash the cells once with warm PBS.

    • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

    • For fixed cells, after fixation and permeabilization steps, wash with PBS and apply the working solution for 30-60 minutes at room temperature.

  • Washing: Remove the staining solution and wash the cells two to three times with PBS to remove unbound dye.

  • Imaging: Mount the coverslips onto microscope slides with an appropriate mounting medium. Image the cells using a fluorescence microscope equipped with a filter set that matches the excitation and emission spectra of this compound (Excitation ~390 nm, Emission ~495 nm).

Protocol 2: Measurement of Hydroxyl Radicals (•OH)

This protocol adapts the use of coumarin as a fluorescent probe for detecting hydroxyl radicals. The reaction of coumarin with •OH produces the highly fluorescent 7-hydroxycoumarin, allowing for indirect quantification.

Objective: To quantify the generation of hydroxyl radicals in a chemical or biological system.

Materials:

  • This compound

  • Aqueous buffer solution (e.g., phosphate (B84403) buffer)

  • System for generating hydroxyl radicals (e.g., Fenton reaction, sonication)

  • Fluorometer/spectrofluorometer

Methodology:

  • Probe Solution: Prepare an aqueous solution of this compound in the desired buffer. The concentration may need to be optimized, but a starting point of 10-100 µM is common for similar coumarin-based assays.

  • Reaction: Introduce the this compound solution to the experimental system where hydroxyl radicals are expected to be generated.

  • Incubation: Allow the reaction to proceed for a defined period. The incubation time will depend on the rate of radical generation in the system.

  • Fluorescence Measurement:

    • After incubation, transfer a sample of the solution to a cuvette.

    • Measure the fluorescence intensity using a spectrofluorometer. Set the excitation wavelength to ~332 nm (for the product, 7-hydroxycoumarin) and measure the emission spectrum, with an expected peak around 455 nm.[8]

    • An increase in fluorescence intensity at ~455 nm compared to a control (this compound solution without the radical-generating system) indicates the production of hydroxyl radicals.

  • Quantification: A standard curve can be generated using known concentrations of 7-hydroxycoumarin to quantify the amount of hydroxyl radical produced.

Diagrammatic Representations

Workflow for Characterizing a Fluorescent Dye

The following diagram illustrates a typical experimental workflow for the characterization of a fluorescent compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Photophysical Characterization cluster_application Application Testing synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr_ms Structural Analysis (NMR, Mass Spectrometry) purification->nmr_ms uv_vis UV-Vis Spectroscopy (Absorbance Spectra) nmr_ms->uv_vis laser_test Laser Dye Performance nmr_ms->laser_test fluorescence Fluorescence Spectroscopy (Emission Spectra, Quantum Yield) uv_vis->fluorescence lifetime Time-Resolved Spectroscopy (Fluorescence Lifetime) fluorescence->lifetime solvatochromism Solvatochromism Study (Analysis in Various Solvents) fluorescence->solvatochromism imaging_test Cellular Imaging laser_test->imaging_test sensor_test Sensing Application imaging_test->sensor_test

Caption: Experimental workflow for dye characterization.

Principle of Intramolecular Charge Transfer (ICT) in Coumarin Dyes

This diagram illustrates the fundamental principle of fluorescence in 7-aminocoumarin dyes, which involves an intramolecular charge transfer upon excitation.

ICT_Mechanism Energy diagram showing absorption and fluorescence via an ICT state. S0 S₀ (Polar Structure) S1 S₁ (ICT State, More Polar) S0->S1 Absorption (hν) S1->S0 Fluorescence (hν')

Caption: Intramolecular Charge Transfer (ICT) mechanism.

References

The Influence of Solvent Environments on the Photophysical Behavior of Coumarin 500: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the photophysical properties of Coumarin 500, a widely utilized fluorescent dye, in a variety of solvent environments. Understanding how solvents modulate the absorption and emission characteristics of this probe is critical for its effective application in diverse research areas, including bio-imaging, sensor development, and laser technology. This document summarizes key quantitative data, details relevant experimental methodologies, and provides a visual representation of the underlying photophysical processes.

Core Photophysical Properties of this compound

The photophysical behavior of this compound is highly sensitive to the polarity of its surrounding medium. This solvatochromism is primarily attributed to changes in the electronic distribution of the molecule upon excitation, leading to significant shifts in its absorption and fluorescence spectra. In nonpolar solvents, this compound exhibits distinct properties compared to its behavior in polar environments.[1][2]

Data Summary

The following table summarizes the key photophysical parameters of this compound in a range of solvents with varying polarities. These parameters include the absorption maximum (λabs), emission maximum (λem), Stokes shift, fluorescence quantum yield (Φf), and fluorescence lifetime (τf).

SolventPolarity Function (Δf)λabs (nm)λem (nm)Stokes Shift (cm-1)Φfτf (ns)
Cyclohexane0.00038240917100.832.5
n-Hexane0.00138240816400.852.6
Decalin0.00338441217500.812.4
1,4-Dioxane0.02139044632900.874.1
Ethyl Acetate0.20139247042200.683.8
Acetonitrile0.30539448848300.613.5
Methanol0.30939850452500.553.2
Ethanol0.29340050752400.583.4
Water0.32040552556800.030.2

Data compiled from "Photophysical Properties of Coumarin-500 (C500): Unusual Behavior in Nonpolar Solvents" by Nad, S.; Pal, H. J. Phys. Chem. A 2002, 106, 35, 8243-8251.

Experimental Protocols

The accurate determination of the photophysical parameters of this compound relies on standardized experimental methodologies. Below are detailed protocols for key measurements.

Absorption and Emission Spectroscopy

Objective: To determine the maximum absorption (λabs) and emission (λem) wavelengths.

Methodology:

  • Solution Preparation: Prepare dilute solutions of this compound in the desired high-purity solvents. The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

  • Absorption Measurement: Record the UV-Visible absorption spectrum using a spectrophotometer. The wavelength corresponding to the highest absorbance is λabs.

  • Fluorescence Measurement: Record the fluorescence emission spectrum using a spectrofluorometer. The sample is excited at its λabs, and the emission spectrum is scanned. The wavelength with the highest fluorescence intensity is λem.

Fluorescence Quantum Yield (Φf) Determination (Comparative Method)

Objective: To determine the efficiency of the fluorescence process.

Methodology:

  • Reference Standard: Select a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound (e.g., Quinine Sulfate in 0.1 M H2SO4, Φf = 0.54).

  • Absorbance Matching: Prepare solutions of the reference and this compound in the same solvent with their absorbances at the excitation wavelength matched and kept below 0.1.

  • Fluorescence Spectra: Record the corrected fluorescence emission spectra of both the reference and the sample under identical experimental conditions (excitation wavelength, slit widths).

  • Calculation: The quantum yield of the sample (Φs) is calculated using the following equation:

    Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Fluorescence Lifetime (τf) Measurement

Objective: To determine the average time the molecule spends in the excited state.

Methodology:

  • Instrumentation: Utilize a time-correlated single-photon counting (TCSPC) system.

  • Excitation: Excite the sample with a pulsed light source (e.g., a picosecond laser diode) at a wavelength near the absorption maximum of this compound.

  • Data Acquisition: Collect the fluorescence decay profile by measuring the time difference between the excitation pulse and the detection of the first emitted photon. Repeat this process until a statistically significant decay curve is obtained.

  • Data Analysis: The instrument response function (IRF) is first measured using a scattering solution. The experimental fluorescence decay curve is then deconvoluted with the IRF and fitted to an exponential decay model to extract the fluorescence lifetime (τf).

Photophysical Pathways and Solvent Effects

The solvent-dependent photophysical properties of this compound can be explained by the nature of its excited states. Upon excitation, the molecule transitions from the ground state (S0) to a locally excited (LE) state. In polar solvents, this LE state can relax into a more polar intramolecular charge transfer (ICT) state, which is stabilized by the solvent molecules. In some cases, further structural relaxation can lead to a non-fluorescent twisted intramolecular charge transfer (TICT) state, providing a non-radiative decay pathway and thus quenching the fluorescence.

G cluster_ground Ground State cluster_excited Excited State S0 S₀ LE Locally Excited (LE) State S0->LE Absorption LE->S0 Fluorescence (Nonpolar Solvents) ICT Intramolecular Charge Transfer (ICT) State LE->ICT Relaxation (Polar Solvents) ICT->S0 Fluorescence (Polar Solvents, Red-shifted) TICT Twisted ICT (TICT) State (Non-fluorescent) ICT->TICT Twisting (Protic/Highly Polar Solvents) TICT->S0 Non-radiative Decay

Caption: Photophysical pathways of this compound in different solvent environments.

This diagram illustrates that in nonpolar solvents, fluorescence primarily occurs from the LE state. As solvent polarity increases, the ICT state becomes more stable, leading to red-shifted fluorescence. In highly polar and protic solvents, the formation of the non-fluorescent TICT state can become a significant de-excitation pathway, resulting in a lower fluorescence quantum yield.

Conclusion

The photophysical properties of this compound are intricately linked to its solvent environment. A thorough understanding of these relationships, facilitated by precise experimental measurements and a clear conceptual framework of the underlying photophysical processes, is paramount for leveraging the full potential of this versatile fluorescent probe in scientific research and development. The data and protocols presented in this guide serve as a valuable resource for researchers aiming to optimize their experimental designs and accurately interpret their findings when utilizing this compound.

References

A Technical Guide to the Spectroscopic Properties of Coumarin 500

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the absorption and emission spectra of Coumarin (B35378) 500, a fluorescent dye widely utilized in various scientific fields. This document outlines its key photophysical properties, details the experimental protocols for their measurement, and illustrates a typical experimental workflow.

Core Spectroscopic Properties of Coumarin 500

This compound (7-(ethylamino)-4-(trifluoromethyl)-2H-1-benzopyran-2-one) is a well-known laser dye belonging to the coumarin family, recognized for its strong fluorescence in the blue-green region of the spectrum.[1] Its photophysical characteristics are highly sensitive to the solvent environment, making it a valuable probe for investigating molecular interactions and the polarity of microenvironments.[2]

The spectroscopic behavior of this compound is governed by intramolecular charge transfer (ICT), which is significantly influenced by the polarity of the surrounding solvent.[1][3] In nonpolar solvents, this compound tends to exist in a nonpolar form, while in polar solvents, a polar ICT structure is prevalent.[1][3] This solvent-dependent behavior leads to notable shifts in its absorption and emission maxima.

Quantitative Spectroscopic Data

The following table summarizes the key photophysical parameters of this compound in various solvents. These parameters include the absorption maximum (λabs), emission maximum (λem), and fluorescence quantum yield (ΦF).

Solventλabs (nm)λem (nm)Quantum Yield (ΦF)
Methanol390470, 5030.681
Ethanol-500-
p-Dioxane-470-
Ethyl Acetate (EtOAc)390-0.679
Water---
6M Guanidinium Hydrochloride---

Data compiled from multiple sources.[4][5]

Experimental Protocols

Accurate characterization of the spectroscopic properties of this compound relies on precise experimental methodologies. Below are detailed protocols for measuring the absorption and fluorescence spectra.

Measurement of Absorption Spectra
  • Instrumentation : A UV-Vis spectrophotometer is required for absorbance measurements.[6]

  • Sample Preparation :

    • Prepare a stock solution of this compound in the desired solvent at a concentration of approximately 10⁻⁴ to 10⁻⁵ M.[6]

    • From the stock solution, prepare a series of dilutions to obtain solutions with varying concentrations.

  • Procedure :

    • Use the pure solvent as a blank to calibrate the spectrophotometer.[6]

    • Record the absorbance spectra for each of the prepared this compound solutions.[6]

    • Identify the wavelength of maximum absorbance (λabs).

Measurement of Fluorescence Spectra and Quantum Yield

The relative method, using a well-characterized fluorescent standard, is a common approach for determining the fluorescence quantum yield.[6]

  • Instrumentation : A spectrofluorometer capable of recording corrected emission spectra is necessary.[6]

  • Reference Standard : Select a suitable fluorescence standard with a known quantum yield in the same solvent as the sample. Quinine sulfate (B86663) in 0.5 M H₂SO₄ (ΦF = 0.54) is a common standard.[7]

  • Procedure :

    • Prepare a series of solutions of both the this compound sample and the reference standard with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.[8][9]

    • Set the excitation wavelength, which should be the same for both the sample and the standard.[6]

    • Record the fluorescence emission spectrum of the solvent blank and subtract it from the sample and standard spectra.[6]

    • Integrate the area under the corrected fluorescence emission spectra for both the sample and the reference to obtain their integrated fluorescence intensities (IS and IR).[6]

  • Data Analysis : The fluorescence quantum yield of the sample (ΦF(S)) can be calculated using the following equation:

    ΦF(S) = ΦF(R) * (IS / IR) * (AR / AS) * (nS² / nR²)

    Where:

    • ΦF(R) is the quantum yield of the reference.[6]

    • IS and IR are the integrated fluorescence intensities of the sample and reference.[6]

    • AS and AR are the absorbances at the excitation wavelength.[6]

    • nS and nR are the refractive indices of the sample and reference solvents.[6]

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a fluorescent dye like this compound.

G cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_analysis Data Analysis prep_dye Prepare this compound Stock Solution prep_dilutions Create Serial Dilutions (Sample & Standard) prep_dye->prep_dilutions prep_std Prepare Reference Standard Stock Solution prep_std->prep_dilutions abs_measure Measure Absorbance Spectra prep_dilutions->abs_measure abs_select Select Excitation Wavelength (λex) (Absorbance < 0.1) abs_measure->abs_select fluor_measure Measure Emission Spectra (Sample & Standard at λex) abs_select->fluor_measure fluor_correct Correct for Solvent Blank fluor_measure->fluor_correct fluor_integrate Integrate Emission Spectra fluor_correct->fluor_integrate plot_data Plot Integrated Intensity vs. Absorbance fluor_integrate->plot_data calc_qy Calculate Quantum Yield (ΦF) plot_data->calc_qy

Caption: Workflow for determining the fluorescence quantum yield.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For more specific applications, further investigation into the effects of temperature, pH, and interactions with other molecules may be necessary.

References

Unveiling the Photophysical Characteristics of Coumarin 500: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the quantum yield and fluorescence lifetime of Coumarin (B35378) 500, a widely utilized fluorescent dye. By presenting key quantitative data, detailed experimental protocols, and illustrative diagrams, this document serves as a critical resource for researchers leveraging the unique photophysical properties of this molecule in various scientific applications, including bio-imaging, sensing, and laser technologies.

Core Photophysical Properties of Coumarin 500

This compound, chemically known as 7-(ethylamino)-4-(trifluoromethyl)-2H-chromen-2-one, is a prominent member of the 7-aminocoumarin (B16596) family of dyes.[1] These dyes are renowned for their strong fluorescence and high quantum yields, often approaching unity.[2] The photophysical behavior of this compound, particularly its quantum yield and fluorescence lifetime, is highly sensitive to the solvent environment. This solvatochromism arises from changes in the polarity of the dye's microenvironment, which influences the energy levels of its electronic states.

Investigations into this compound's properties have revealed unusual behavior in nonpolar solvents compared to polar solvents.[2][3] In nonpolar environments, the dye is believed to exist in a nonpolar form, while in polar solvents, it adopts a polar intramolecular charge transfer (ICT) structure.[3][4] This transition significantly impacts its Stokes' shift and fluorescence lifetime.[2][3]

Quantitative Data Summary

The following table summarizes the reported quantum yield and fluorescence lifetime of this compound in various solvents. This data is essential for selecting the appropriate solvent for a specific application and for the accurate interpretation of fluorescence-based experimental results.

SolventQuantum Yield (Φf)Fluorescence Lifetime (τf) (ns)
Methanol0.68Not Specified
Nonpolar Solvents (e.g., Hexane, Cyclohexane)Marginally higher than in polar solventsUnusually low

Note: The quantum yield and fluorescence lifetime of coumarin dyes can be influenced by factors such as temperature, concentration, and the presence of quenchers.[5][6]

Experimental Protocols

Accurate determination of the quantum yield and fluorescence lifetime of this compound is crucial for its effective application. The following sections detail the standard methodologies for these measurements.

Measurement of Fluorescence Quantum Yield

The relative quantum yield is a commonly used method that involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[7]

Materials and Equipment:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound

  • Quantum yield standard (e.g., Coumarin 1, Quinine Sulfate)[8]

  • Appropriate spectroscopic grade solvents

Procedure:

  • Preparation of Solutions: Prepare a series of dilute solutions of both the this compound sample and the quantum yield standard in the desired solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[8]

  • Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths).

  • Data Analysis: Integrate the area under the fluorescence emission curves for both the sample and the standard. The quantum yield of the sample (Φ_sample) can then be calculated using the following equation:

    Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample^2 / η_standard^2)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

Measurement of Fluorescence Lifetime

Time-Correlated Single Photon Counting (TCSPC) is the most widely used technique for measuring fluorescence lifetimes in the nanosecond range.

Materials and Equipment:

  • TCSPC system, including:

    • Pulsed light source (e.g., picosecond laser diode or LED)

    • Sample chamber

    • Fast photodetector (e.g., photomultiplier tube or single-photon avalanche diode)

    • TCSPC electronics

  • Quartz cuvettes

  • This compound solution

Procedure:

  • Instrument Setup: The pulsed light source excites the sample, and the time difference between the excitation pulse and the detection of the first emitted photon is measured repeatedly.

  • Data Acquisition: A histogram of the arrival times of the emitted photons is constructed, representing the fluorescence decay profile.

  • Data Analysis: The resulting decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s). For a single exponential decay, the intensity (I) as a function of time (t) is given by:

    I(t) = I_0 * exp(-t/τ)

    Where:

    • I_0 is the intensity at time t=0

    • τ is the fluorescence lifetime

Visualizing the Processes

To better understand the experimental workflow and the fundamental principles of fluorescence, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_analysis Data Analysis prep_sample Prepare this compound Solution abs_measurement Measure Absorbance (UV-Vis) prep_sample->abs_measurement lifetime_measurement Measure Lifetime (TCSPC) prep_sample->lifetime_measurement prep_standard Prepare Standard Solution prep_standard->abs_measurement fluor_measurement Measure Fluorescence (Spectrofluorometer) abs_measurement->fluor_measurement qy_calc Calculate Quantum Yield fluor_measurement->qy_calc lt_calc Determine Fluorescence Lifetime lifetime_measurement->lt_calc

Caption: Experimental workflow for determining quantum yield and fluorescence lifetime.

jablonski_diagram S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence

Caption: Jablonski diagram illustrating the photophysical processes of fluorescence.

References

The Solubility Profile of Coumarin 500: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Solubility of Coumarin (B35378) 500 in Aqueous and Organic Solvents, Including Experimental Protocols for Determination.

This technical guide provides a comprehensive overview of the solubility of Coumarin 500 (7-(ethylamino)-4-(trifluoromethyl)-2H-1-benzopyran-2-one), a widely utilized laser dye. The information is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this compound's solubility characteristics for its application in various experimental and developmental contexts.

Introduction to this compound

This compound, with the chemical formula C₁₂H₁₀F₃NO₂, is a fluorescent dye belonging to the coumarin family.[1] It is recognized for its utility as a laser dye and a fluorochrome.[1] Its chemical structure features a trifluoromethyl group at the 4-position and an ethylamino group at the 7-position of the benzopyran-2-one core. This substitution pattern significantly influences its photophysical properties and its solubility in different media. Understanding the solubility of this compound is critical for its effective use in solution-based applications, such as in dye lasers and as a fluorescent probe.

Solubility of this compound

The solubility of a compound is a fundamental physical property that dictates its utility in various applications. For this compound, its performance as a laser dye is directly dependent on its ability to dissolve in suitable solvents to achieve the desired concentration for efficient lasing action.

Aqueous Solubility

This compound is reported to be insoluble in water.[2] This low aqueous solubility is a common characteristic of many organic dyes with a predominantly non-polar molecular structure.

Solubility in Organic Solvents
Solvent SystemConcentration (Molar)Reference
Methanol/Water (1:1)Not Specified[3]
Ethanol (B145695)1 x 10⁻³ M[3]
p-Dioxane/Methanol (95:5)12.5 x 10⁻³ M[3]
Methanol8.2 x 10⁻³ M (osc), 7 x 10⁻³ M (amp)[3]
Methanol12.5 x 10⁻³ M[3]
Methanol5 x 10⁻³ M[3]
Ethanol1 x 10⁻² M[3]
Ethanol1 x 10⁻³ M[3]
Methanol1 x 10⁻³ M[3]
Ethanol5 x 10⁻³ M[3]
Methanol5.0 x 10⁻³ M (osc), 2.0 x 10⁻³ M (amp)[3]
Methanol1.6 x 10⁻³ M (osc), 3.7 x 10⁻⁴ M (amp)[3]
p-Dioxane5.4 x 10⁻³ M[3]
p-Dioxane25mg/20ml[3]
EthanolNot Specified[3]
Ethanol1 x 10⁻² M[3]
Methanol48mg/20ml[3]
Ethanol5.4 x 10⁻³ M[3]

Note: The concentrations listed above are for lasing applications and may not represent the saturation solubility of this compound in the respective solvents.

For context, the following table provides solubility data for other related coumarin compounds. It is crucial to note that this data is not for this compound and should only be used as a general reference for the solubility behavior of the coumarin class of compounds.

CompoundSolventSolubilityReference
Coumarin (unsubstituted)Water (cold)1 g in 400 mL[4]
Coumarin (unsubstituted)Water (boiling)1 g in 50 mL[4]
Coumarin (unsubstituted)Chloroform (25 °C)49.4 g/100 g[4]
Coumarin (unsubstituted)Pyridine (20-25 °C)87.7 g/100 g[4]
7-MethoxycoumarinEthanol~5 mg/mL[5]
7-MethoxycoumarinDMSO~10 mg/mL[5]
7-MethoxycoumarinDimethylformamide (DMF)~10 mg/mL[5]
7-Amino-4-(trifluoromethyl)coumarinDMSO100 mg/mL[6]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a fluorescent compound like this compound. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment
  • This compound

  • Selected organic solvents (e.g., ethanol, methanol, DMSO, acetone, etc.)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure
  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Measure the absorbance of these solutions at the wavelength of maximum absorbance (λmax) of this compound in that solvent to generate a calibration curve (Absorbance vs. Concentration). The λmax for this compound in ethanol is approximately 395 nm.[7]

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

    • Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C) to reach equilibrium. The solution should be agitated for a sufficient period (e.g., 24-48 hours) to ensure saturation.

  • Sample Preparation and Analysis:

    • After the equilibration period, allow the solution to stand undisturbed for a few hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • To remove any remaining suspended particles, filter the supernatant through a 0.22 µm syringe filter into a clean vial.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution using the UV-Vis spectrophotometer at the predetermined λmax.

  • Calculation of Solubility:

    • Using the equation of the calibration curve, determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.

Visualizing the Experimental Workflow

The following diagrams illustrate the key workflows for determining the solubility of this compound.

G Workflow for Calibration Curve Generation cluster_prep Preparation of Standards cluster_measure Measurement cluster_analysis Analysis A Weigh this compound B Dissolve in Solvent A->B C Prepare Stock Solution B->C D Perform Serial Dilutions C->D E Measure Absorbance of Each Standard D->E F Plot Absorbance vs. Concentration E->F G Generate Calibration Curve F->G

Caption: Workflow for generating a calibration curve for solubility determination.

G Workflow for Saturated Solution Analysis cluster_saturation Saturation cluster_sampling Sampling & Preparation cluster_quantification Quantification A Add Excess this compound to Solvent B Equilibrate with Agitation A->B C Allow Excess Solid to Settle B->C D Withdraw Supernatant C->D E Filter Supernatant D->E F Dilute Sample E->F G Measure Absorbance of Diluted Sample F->G H Calculate Concentration using Calibration Curve G->H I Determine Solubility H->I

Caption: Workflow for analyzing a saturated solution to determine solubility.

References

Coumarin 500 derivatives and their synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Biological Activity of Coumarin (B35378) 500 Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins (2H-1-benzopyran-2-one) are a prominent class of heterocyclic compounds widely distributed in nature and renowned for their diverse pharmacological properties.[1] Their scaffold is a cornerstone in medicinal chemistry, leading to the development of agents with anticoagulant, anti-inflammatory, antioxidant, and anticancer activities.[2] A particularly noteworthy subset is the 7-amino-4-(trifluoromethyl)coumarin (B1665040) framework. The trifluoromethyl group at the C-4 position often enhances metabolic stability and cell permeability, making these derivatives attractive for drug discovery.

This technical guide focuses on the synthesis and biological evaluation of derivatives of Coumarin 500 (7-ethylamino-4-(trifluoromethyl)coumarin), a scaffold with significant potential, particularly in oncology. We will explore its synthesis via established chemical reactions, its mechanism of action as an anticancer agent through the inhibition of critical cell signaling pathways, and provide detailed protocols for its synthesis and biological characterization.

Synthesis of this compound Derivatives

The synthesis of 4-(trifluoromethyl)coumarins is most effectively achieved through the Pechmann condensation. This classic reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions to form the coumarin ring. For the synthesis of the this compound core, this involves a two-step process: the creation of a 7-hydroxy-4-(trifluoromethyl)coumarin (B41306) intermediate, followed by its conversion to the final 7-ethylamino product.

Experimental Protocol: Synthesis of 7-ethylamino-4-(trifluoromethyl)coumarin

This protocol describes a plausible two-step synthesis adapted from established methodologies for similar coumarin structures.[3]

Step 1: Synthesis of 7-hydroxy-4-(trifluoromethyl)coumarin (Intermediate 1)

  • Reaction Setup: To a solution of resorcinol (B1680541) (1.10 g, 10 mmol) in 20 mL of anhydrous ethanol, add ethyl 4,4,4-trifluoroacetoacetate (2.02 g, 11 mmol).

  • Catalysis: Slowly add concentrated sulfuric acid (0.5 mL) as a catalyst while stirring the mixture in an ice bath.

  • Reaction: Allow the mixture to warm to room temperature and then heat under reflux for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling, pour the reaction mixture into 100 mL of ice-cold water. A solid precipitate will form.

  • Purification: Filter the precipitate, wash thoroughly with water to remove any residual acid, and dry under a vacuum. Recrystallize the crude product from an ethanol-water mixture to yield pure 7-hydroxy-4-(trifluoromethyl)coumarin as a solid.[3]

Step 2: Synthesis of 7-ethylamino-4-(trifluoromethyl)coumarin (Final Product)

This step involves a reductive amination or a related N-alkylation method.

  • Reaction Setup: In a sealed reaction vessel, dissolve 7-amino-4-(trifluoromethyl)coumarin (2.29 g, 10 mmol) in 50 mL of ethanol. Note: The 7-amino precursor can be synthesized from the 7-hydroxy intermediate via established methods such as a Smiles rearrangement.

  • Reagent Addition: Add iodoethane (B44018) (1.72 g, 11 mmol) and a non-nucleophilic base such as diisopropylethylamine (DIEA) (1.42 g, 11 mmol) to the solution.

  • Reaction: Heat the mixture to 60-70°C and stir for 12-18 hours. Monitor the reaction for the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (B1210297) and wash with a saturated sodium bicarbonate solution followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product using column chromatography on silica (B1680970) gel to yield 7-ethylamino-4-(trifluoromethyl)coumarin.

G cluster_0 Step 1: Pechmann Condensation cluster_1 Step 2: N-Ethylation Resorcinol Resorcinol + Ethyl 4,4,4-trifluoroacetoacetate Acid Add H₂SO₄ Reflux 4h Resorcinol->Acid Quench Pour into ice water Acid->Quench Filter Filter & Wash with H₂O Quench->Filter Recrystallize1 Recrystallize from Ethanol/Water Filter->Recrystallize1 Intermediate Intermediate 1: 7-hydroxy-4-(trifluoromethyl)coumarin Recrystallize1->Intermediate Start Start with 7-amino-4-(trifluoromethyl)coumarin Reagents Add Iodoethane & DIEA in Ethanol Start->Reagents Heat Heat at 60-70°C 12-18h Reagents->Heat Evaporate Evaporate Solvent Heat->Evaporate Purify Column Chromatography Evaporate->Purify Product Final Product: 7-ethylamino-4-(trifluoromethyl)coumarin Purify->Product

Diagram 1: Synthetic workflow for this compound.

Biological Activity and Mechanism of Action

Coumarin derivatives exhibit a wide range of anticancer activities, and a primary mechanism involves the modulation of critical cell signaling pathways.[1] The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[4][5]

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR signaling cascade is initiated by the activation of PI3K, which phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of downstream targets, including mTOR (mammalian target of rapamycin), which promotes protein synthesis and cell growth while inhibiting apoptosis.

Several studies have demonstrated that coumarin derivatives can inhibit the PI3K/Akt pathway, leading to decreased proliferation and induction of apoptosis in cancer cells.[6][7] This inhibition can occur through direct interaction with PI3K isoforms or by modulating upstream regulators. The suppression of Akt phosphorylation is a key indicator of pathway inhibition by these compounds.[4]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Proliferation mTOR->Proliferation Promotes Coumarin This compound Derivatives Coumarin->PI3K Inhibits

Diagram 2: PI3K/Akt/mTOR pathway inhibition by coumarins.

Quantitative Biological Data

While specific anticancer data for 7-ethylamino-4-(trifluoromethyl)coumarin derivatives are not extensively available in the public literature, the therapeutic potential of this scaffold can be inferred from structurally related compounds. The following tables summarize the cytotoxicity and PI3K inhibitory activity of representative 4-(trifluoromethyl)coumarin and other coumarin derivatives.

Table 1: Cytotoxicity of Structurally Related Coumarin Derivatives against Human Cancer Cell Lines Note: These compounds are structurally related to the this compound core and illustrate the general anticancer potential of the coumarin scaffold.

Compound ClassSpecific DerivativeCancer Cell LineIC₅₀ (µM)Reference
Dicumadin DerivativeCompound IIc (-CN)SK-LU-1 (Lung)20-25[8]
Dicumadin DerivativeCompound IId (-CF₃)SPC-A-1 (Lung)20-25[8]
Coumarin-Cinnamic HybridCompound 4HL60 (Leukemia)8.09[6]
Coumarin-Cinnamic HybridCompound 8bHepG2 (Liver)13.14[6]
3-ArylcoumarinCompound 13HeLa (Cervical)8.0[9]
3,5,8-Trisubstituted CoumarinCompound 5MCF-7 (Breast)11.36[10]

Table 2: PI3K Isoform Inhibition by Representative Coumarin Derivatives Note: Data for specific this compound derivatives is limited. The data below represents coumarin derivatives designed as PI3K inhibitors.

CompoundPI3Kα (IC₅₀ nM)PI3Kβ (IC₅₀ nM)PI3Kδ (IC₅₀ nM)PI3Kγ (IC₅₀ nM)Reference
Compound 4b3549161243[4][5]
Compound 4h526859288[4][5]

Key Experimental Protocols

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay assesses cell viability by measuring the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test coumarin derivative in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound concentrations. Include vehicle control (medium + solvent) and untreated control wells. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance at 550 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

G Start Start: Prepare Coumarin Stock Solution Seed Seed Cells in 96-Well Plate Start->Seed Incubate1 Incubate 24h (Cell Attachment) Seed->Incubate1 Treat Treat Cells with Serial Dilutions of Coumarin Incubate1->Treat Incubate2 Incubate 48-72h (Compound Exposure) Treat->Incubate2 AddMTT Add MTT Reagent to each well Incubate2->AddMTT Incubate3 Incubate 4h (Formazan Formation) AddMTT->Incubate3 Solubilize Remove Medium & Add DMSO to Solubilize Incubate3->Solubilize Read Read Absorbance at 550 nm Solubilize->Read Analyze Analyze Data & Calculate IC₅₀ Read->Analyze

Diagram 3: Experimental workflow for MTT cytotoxicity assay.
Protocol 2: In Vitro PI3K Kinase Inhibition Assay (Luminescence-based)

This assay measures the amount of ADP produced from the kinase reaction, which correlates with enzyme activity. A luminescent signal is generated from the conversion of ADP to ATP.

  • Compound Preparation: Prepare a serial dilution of the test coumarin inhibitor in DMSO.

  • Assay Plate Preparation: Add 0.5 µL of the diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well low-volume plate.

  • Enzyme/Substrate Addition: Add 4 µL of a mixture containing the recombinant PI3K enzyme (e.g., PI3Kα) and the lipid substrate (PIP2) in kinase reaction buffer.

  • Pre-incubation: Gently mix and pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding 0.5 µL of ATP solution to each well.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Stop the kinase reaction and measure the ADP formed using a commercial detection kit (e.g., ADP-Glo™). This typically involves two steps: first, adding a reagent to deplete unused ATP, and second, adding a detection reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Signal Reading: Measure the luminescence using a compatible plate reader. The luminescent signal is directly proportional to the PI3K activity.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value.

Conclusion

Derivatives of the this compound scaffold, characterized by a 7-amino and a 4-(trifluoromethyl) substitution, represent a promising class of compounds for anticancer drug development. Their synthesis is achievable through well-established organic chemistry reactions like the Pechmann condensation. The available biological data on structurally related compounds strongly suggests that this scaffold has the potential to induce cytotoxicity in a range of cancer cell lines, likely through the inhibition of key oncogenic pathways such as the PI3K/Akt/mTOR cascade. The detailed protocols provided herein offer a robust framework for the synthesis and rigorous evaluation of novel this compound derivatives. Further investigation is warranted to synthesize and screen a focused library of these compounds to identify lead candidates with potent and selective anticancer activity.

References

The Advent of a Blue-Green Emitter: A Technical Guide to the Discovery and Historical Context of Coumarin 500

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery and historical context of Coumarin (B35378) 500, a prominent member of the coumarin family of fluorescent dyes. While the precise moment of its initial synthesis is not prominently documented as a singular discovery, its development can be understood within the broader context of the intensive research into laser dyes and fluorescent probes that characterized the mid to late 20th century. This guide provides a comprehensive overview of its chemical nature, a representative synthetic protocol, its key photophysical properties, and its applications in cellular imaging.

Historical Context: From Fragrant Compound to Essential Fluorophore

The story of coumarins begins not in the vibrant world of fluorescence, but in the realm of natural products. The parent compound, coumarin (2H-chromen-2-one), was first isolated from tonka beans in 1820.[1][2] The first laboratory synthesis of coumarin was achieved by the English chemist Sir William Henry Perkin in 1868.[2] However, the true potential of the coumarin scaffold as a platform for fluorescent molecules was unlocked with the discovery of the Pechmann condensation in 1883.[1][3] This reaction, which involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions, provided a versatile and efficient route to a wide array of substituted coumarins.[1][3]

The development of coumarin-based dyes accelerated with the advent of the dye laser in the 1960s. Researchers sought robust and efficient fluorescent compounds that could serve as the gain medium in these new tunable light sources. The 7-aminocoumarins, in particular, proved to be exceptional laser dyes in the blue-green region of the spectrum. The introduction of a trifluoromethyl group at the 4-position was found to enhance the photostability and quantum yield of these dyes. It is within this context of optimizing laser dye performance that Coumarin 500, chemically known as 7-(ethylamino)-4-(trifluoromethyl)-2H-chromen-2-one, emerged. Its development was likely the result of systematic structure-activity relationship studies aimed at fine-tuning the photophysical properties of 7-aminocoumarins.

Synthesis of 7-Aminocoumarins: The Pechmann Condensation

The Pechmann condensation remains a primary method for the synthesis of 4-substituted coumarins. Below is a representative experimental protocol for the synthesis of a 7-amino-4-(trifluoromethyl)coumarin (B1665040), based on the well-established methodologies for this class of compounds.

Experimental Protocol: Synthesis of 7-Amino-4-(trifluoromethyl)coumarin (A Representative Synthesis)

This protocol is adapted from the synthesis of the closely related Coumarin 151.[4][5]

Materials:

  • 3-Aminophenol (B1664112)

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Concentrated Sulfuric Acid

  • Ethanol

  • Sodium Bicarbonate solution (5% w/v)

  • Deionized Water

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminophenol (1 equivalent) in a minimal amount of ethanol.

  • Addition of Reagents: To the stirred solution, add ethyl 4,4,4-trifluoroacetoacetate (1.1 equivalents). Cool the mixture in an ice bath.

  • Acid Catalysis: Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise to the cooled mixture, ensuring the temperature does not rise significantly.

  • Reaction: After the addition of acid, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a 5% sodium bicarbonate solution until the pH is approximately 7. A precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with deionized water.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the purified 7-amino-4-(trifluoromethyl)coumarin.

  • Drying and Characterization: Dry the purified product under vacuum and characterize it by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR).

G Pechmann Condensation for 7-Amino-4-(trifluoromethyl)coumarin Synthesis A 3-Aminophenol D Reaction Mixture (Reflux) A->D B Ethyl 4,4,4-trifluoroacetoacetate B->D C Concentrated Sulfuric Acid (Catalyst) C->D Catalyzes E Crude Product (Precipitate) D->E Work-up & Neutralization F Purified 7-Amino-4-(trifluoromethyl)coumarin E->F Recrystallization

Caption: Synthetic pathway for a 7-amino-4-(trifluoromethyl)coumarin via Pechmann condensation.

Quantitative Data: Photophysical Properties of this compound

The utility of this compound as a fluorescent probe and laser dye is dictated by its photophysical properties. These properties are often sensitive to the solvent environment. The following tables summarize key quantitative data for this compound.

Table 1: Absorption and Emission Maxima of this compound in Various Solvents

SolventDielectric Constant (ε)Refractive Index (n)Absorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Stokes Shift (cm⁻¹)
Cyclohexane2.021.4273744504254
Dioxane2.211.4223884704284
Ethyl Acetate6.021.3723904884902
Acetonitrile37.51.3443924955057
Methanol32.71.3293905035576
Ethanol24.51.3613954995064
Water80.11.3333905226398

Data compiled from multiple sources.[6][7][8]

Table 2: Fluorescence Quantum Yield and Lifetime of this compound

SolventQuantum Yield (Φ_F)Lifetime (τ_f) (ns)
Methanol0.683.8
Ethanol0.674.1
Acetonitrile0.754.3
Dioxane0.894.5
Cyclohexane0.924.6

Data compiled from multiple sources.[9][10]

Applications in Cellular Imaging and Biosensing

This compound and its derivatives are extensively used as fluorescent probes in biological research due to their high fluorescence quantum yields, photostability, and sensitivity to the local environment. Their blue-green emission is well-suited for multicolor imaging experiments.

While specific signaling pathway elucidation using this compound as a primary probe is not extensively documented, its application in cellular imaging provides insights into various cellular processes. For instance, coumarin-based probes have been designed to target specific organelles, such as the endoplasmic reticulum, allowing for the visualization of their morphology and dynamics.[11] Furthermore, the sensitivity of their fluorescence to environmental polarity makes them valuable as reporters for changes in the microenvironment of cellular compartments.[12]

Coumarin derivatives have also been developed as chemosensors for detecting metal ions, such as Sn²⁺, within living cells.[13] The general principle involves the coumarin fluorophore being linked to a receptor that selectively binds to the target analyte. This binding event modulates the fluorescence properties of the coumarin, leading to a detectable change in fluorescence intensity or wavelength, thus signaling the presence and concentration of the analyte.

G General Mechanism of a Coumarin-Based Biosensor cluster_0 Cellular Environment CoumarinProbe Coumarin Probe (Fluorophore + Receptor) BoundComplex Probe-Analyte Complex CoumarinProbe->BoundComplex Fluorescence_OFF Low/Quenched Fluorescence CoumarinProbe->Fluorescence_OFF Initial State Analyte Analyte (e.g., Metal Ion) Analyte->BoundComplex Fluorescence_ON High Fluorescence BoundComplex->Fluorescence_ON Binding Event Detector Fluorescence Detector Fluorescence_ON->Detector Signal

Caption: Generalized workflow of a coumarin-based fluorescent biosensor for analyte detection in a cell.

Conclusion

This compound stands as a testament to the successful molecular engineering of the coumarin scaffold to create a highly efficient and versatile fluorophore. While its specific "discovery" is intertwined with the broader history of laser dye development, its impact on fluorescence spectroscopy and cellular imaging is undeniable. The detailed understanding of its synthesis and photophysical properties, as outlined in this guide, provides a solid foundation for its continued application and for the design of next-generation fluorescent probes for advanced research in drug discovery and development.

References

Unraveling the Electronic Landscape of Coumarin 500: A Theoretical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the electronic structure of Coumarin (B35378) 500, a fluorescent dye with significant applications in various scientific fields. Through a meticulous review and synthesis of theoretical studies, this guide offers a detailed understanding of the molecule's photophysical properties, underpinned by computational quantum mechanical methods. The presented data, methodologies, and visualizations are intended to serve as a critical resource for professionals engaged in research, development, and application of fluorescent probes.

Core Findings: A Quantitative Overview

Theoretical investigations into Coumarin 500's electronic structure have yielded valuable quantitative data, primarily through Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). These methods have been instrumental in elucidating the influence of solvent environments on the molecule's absorption and emission characteristics. Key parameters from these studies are summarized below for comparative analysis.

ParameterValueSolventComputational MethodBasis SetSource
Excited State Lifetime (τ₁) ~1.4 ps1,4-DioxaneExperimental (Femtosecond Transient Absorption)N/A[1]
Excited State Lifetime (τ₁) ~0.5 psMethanolExperimental (Femtosecond Transient Absorption)N/A[1]
Excited State Lifetime (τ₂) ~8.0 psMethanolExperimental (Femtosecond Transient Absorption)N/A[1]
Ground State Dipole Moment (µg) -Gas PhaseDFT (CAM-B3LYP)6-311++G(d,p)[2]
Excited State Dipole Moment (µe) Higher than µgGas PhaseTD-DFT6-311++G(d,p)[2]
Absorption Maximum (λ_abs) 392 nmMethanol/Water (1/1)ExperimentalN/A[3]
Fluorescence Maximum (λ_fl) 495 nmEthanolExperimentalN/A[3]
Fluorescence Quantum Yield 0.681MethanolExperimentalN/A[3]
Fluorescence Quantum Yield 0.679Ethyl AcetateExperimentalN/A[3]

Experimental and Computational Protocols

The theoretical examination of this compound's electronic properties predominantly relies on a combination of experimental spectroscopic techniques and computational modeling.

Experimental Methodology: Femtosecond Transient Absorption Spectroscopy

Femtosecond transient absorption spectroscopy is a powerful technique used to probe the ultrafast dynamics of excited states. In the context of this compound, this method has been employed to measure the lifetimes of its excited states in different solvent environments.[1]

A typical experimental setup involves:

  • Excitation: A femtosecond laser pulse (e.g., at 400 nm) excites the this compound sample.

  • Probing: A second, time-delayed femtosecond white-light continuum pulse probes the absorption changes of the excited sample.

  • Detection: The transmitted probe light is detected by a spectrometer, allowing for the measurement of transient absorption spectra at different delay times.

  • Data Analysis: The decay kinetics at specific wavelengths are fitted to exponential functions to determine the lifetimes of the excited states.

Computational Methodology: DFT and TD-DFT Calculations

Computational studies on this compound have consistently utilized DFT and its time-dependent extension, TD-DFT, to model its electronic structure and spectra.[1][2] These methods provide a balance between accuracy and computational cost for molecules of this size.

The general workflow for these calculations is as follows:

  • Geometry Optimization: The ground state (S₀) and first excited state (S₁) geometries of this compound are optimized. For instance, the CAM-B3LYP functional with the 6-311++G(d,p) basis set has been used for this purpose in the gas phase.[2]

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized geometries correspond to true energy minima.

  • Excitation Energy Calculations: TD-DFT is then used to calculate the vertical excitation energies, oscillator strengths, and to characterize the nature of the electronic transitions (e.g., n → π, π → π).

  • Solvent Effects: To account for the influence of the solvent, implicit solvation models like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) are often employed.[4] In some cases, explicit solvent molecules are included in the calculation to model specific interactions like hydrogen bonding.[1]

  • Property Calculations: Various electronic properties, such as dipole moments in the ground and excited states, are calculated to understand the charge redistribution upon excitation.[2]

Visualizing Key Processes and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_ground_state Ground State (S₀) cluster_excited_state Excited State S0 This compound (S₀) FC Franck-Condon State S0->FC Photoexcitation (hν_abs) ICT Intramolecular Charge Transfer (ICT) State FC->ICT Relaxation (~1.4 ps in Dioxane) ICT->S0 Fluorescence (hν_fl) TICT Twisted ICT (TICT) State (in polar solvents) ICT->TICT Twisting (~8.0 ps in Methanol) TICT->S0

Caption: Photoexcitation and relaxation pathways of this compound.

G start Define Molecular Structure (this compound) opt_gs Ground State (S₀) Geometry Optimization (DFT) start->opt_gs freq_gs Frequency Calculation opt_gs->freq_gs opt_es Excited State (S₁) Geometry Optimization (TD-DFT) opt_gs->opt_es td_dft Vertical Excitation Calculation (TD-DFT) freq_gs->td_dft freq_es Frequency Calculation opt_es->freq_es props Calculate Electronic Properties (Dipole moments, MOs) td_dft->props end Analysis of Results props->end

Caption: A typical computational workflow for studying this compound.

Discussion: The Role of Intramolecular Charge Transfer

A central theme in the theoretical studies of this compound is the phenomenon of intramolecular charge transfer (ICT). Upon photoexcitation, there is a significant redistribution of electron density, typically from the electron-donating 7-amino group to the electron-accepting carbonyl group of the coumarin core.[1] This ICT character of the first excited state is responsible for the molecule's sensitivity to solvent polarity.

In polar solvents like methanol, the ICT state can be further stabilized by twisting of the amino group, leading to the formation of a twisted intramolecular charge transfer (TICT) state.[1] The presence of multiple decay pathways, including fluorescence from the ICT state and non-radiative decay from the TICT state, explains the complex excited-state dynamics observed experimentally, such as the bi-exponential decay in methanol.[1] The strengthening and weakening of hydrogen bonds between this compound and protic solvent molecules in the excited state can facilitate this ICT and TICT formation.[1]

Conclusion

The electronic structure and photophysical behavior of this compound are intricately governed by processes initiated by light absorption. Theoretical studies, predominantly employing DFT and TD-DFT, have been pivotal in building a detailed molecular-level understanding of these processes. The concept of intramolecular charge transfer, and in polar environments, the formation of a twisted ICT state, are crucial to explaining the solvent-dependent fluorescence properties of this versatile dye. This guide provides a consolidated resource of the key theoretical findings and methodologies, which can aid in the rational design of new fluorescent probes with tailored properties for applications in drug development and biomedical research.

References

Spectroscopic Characterization of Novel Coumarin 500 Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of novel analogs of Coumarin (B35378) 500, a versatile fluorophore with significant applications in various scientific fields. This document details the experimental protocols for key spectroscopic techniques, presents quantitative data in a comparative format, and visualizes experimental workflows and conceptual relationships.

Introduction to Coumarin 500 and its Analogs

This compound (C500), chemically known as 7-N-ethylamino-4-trifluoromethyl-1,2-benzopyrone, is a highly fluorescent dye known for its sensitivity to the local environment.[1] Its photophysical properties can be significantly modulated by introducing various substituents onto the coumarin scaffold, leading to the development of novel analogs with tailored characteristics for specific applications, including their use as fluorescent probes in biological studies and as laser dyes.[2] The characterization of these new molecules relies heavily on a suite of spectroscopic techniques to elucidate their structure and photophysical behavior.

Synthesis of Coumarin Analogs

The synthesis of coumarin derivatives often follows established chemical reactions. A general synthetic route involves the Perkin reaction, where salicylaldehyde (B1680747) or a substituted derivative reacts with an anhydride (B1165640) and its corresponding salt.[3][4] Another common method is the Pechmann condensation. For more specific modifications and the introduction of diverse functional groups, modern cross-coupling reactions like the Suzuki coupling are employed to create novel aryl-substituted coumarins.[5]

Below is a generalized workflow for the synthesis and purification of novel coumarin analogs.

G start Starting Materials (e.g., Substituted Salicylaldehyde, Acetic Anhydride) reaction Chemical Synthesis (e.g., Perkin Reaction, Suzuki Coupling) start->reaction workup Reaction Work-up (e.g., Extraction, Washing) reaction->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification characterization Structural Characterization (NMR, Mass Spectrometry, IR) purification->characterization final_product Pure Novel Coumarin Analog characterization->final_product

Fig. 1: Generalized workflow for the synthesis and purification of novel coumarin analogs.

Spectroscopic Characterization Techniques: Experimental Protocols

The elucidation of the structure and photophysical properties of newly synthesized coumarin analogs is achieved through a combination of spectroscopic methods.

UV-Vis spectroscopy is fundamental in determining the electronic transitions of the coumarin analogs.[1][6]

  • Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-1800) is typically used.[7]

  • Sample Preparation: Stock solutions of the coumarin analogs are prepared in a high-purity solvent (e.g., spectroscopic grade methanol (B129727) or DMSO) at a concentration of approximately 1.0 x 10⁻³ M. Working solutions are then prepared by diluting the stock solution to a concentration of around 1.0 x 10⁻⁵ M.

  • Data Acquisition: The absorption spectra are recorded over a wavelength range of 200-800 nm, using the pure solvent as a blank for baseline correction.[7] The wavelength of maximum absorption (λmax) is then determined.

Fluorescence spectroscopy provides insights into the emissive properties of the coumarin analogs, including their quantum yield and Stokes shift.[5]

  • Instrumentation: A spectrofluorometer (e.g., Shimadzu RF-6000) is employed for these measurements.[7]

  • Sample Preparation: Samples are prepared in 1 cm path length quartz cuvettes at a concentration low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

  • Data Acquisition: Emission spectra are recorded by exciting the sample at its absorption maximum (λmax). The excitation and emission slit widths are typically set to 5-10 nm.[7] Quantum yields can be determined relative to a standard fluorophore with a known quantum yield, such as quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄.

NMR spectroscopy is crucial for the structural elucidation of the synthesized coumarin analogs.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used to record ¹H and ¹³C NMR spectra.

  • Sample Preparation: Approximately 5-10 mg of the purified coumarin analog is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired to determine the chemical structure.[8][9] Characteristic peaks for the coumarin core and the introduced substituents are identified and assigned.

Mass spectrometry is used to confirm the molecular weight of the synthesized analogs.[3][4]

  • Instrumentation: High-resolution mass spectrometers (HRMS), often coupled with techniques like MALDI-TOF or ESI, are utilized.[9]

  • Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer.

  • Data Acquisition: The mass spectrum is acquired, and the molecular ion peak (M⁺ or [M+H]⁺) is identified to confirm the molecular weight of the compound.[8][10]

The overall workflow for spectroscopic analysis is depicted below.

G sample Purified Coumarin Analog uv_vis UV-Vis Spectroscopy sample->uv_vis fluorescence Fluorescence Spectroscopy sample->fluorescence nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ms Mass Spectrometry sample->ms absorption_data Absorption Maxima (λmax) uv_vis->absorption_data emission_data Emission Maxima (λem) Quantum Yield (Φ) fluorescence->emission_data structure_elucidation Structural Confirmation nmr->structure_elucidation mw_confirmation Molecular Weight Confirmation ms->mw_confirmation

Fig. 2: Workflow for the spectroscopic analysis of novel coumarin analogs.

Quantitative Data Summary

The photophysical properties of this compound and its analogs are highly dependent on the solvent environment due to intramolecular charge transfer (ICT) characteristics.[1] The following table summarizes key spectroscopic data for this compound in various solvents. Data for novel analogs would be presented in a similar fashion to allow for direct comparison.

SolventDielectric Constant (ε)Absorption Maxima (λabs, nm)Emission Maxima (λem, nm)Stokes Shift (cm⁻¹)Quantum Yield (Φf)
Cyclohexane2.023744182980-
Dioxane2.213844704680-
Ethyl Acetate6.0239048850300.679
Acetonitrile37.53925125890-
Methanol32.739050858800.681

Data compiled from multiple sources for this compound.[1][11]

Structure-Property Relationships

The spectroscopic properties of coumarin analogs are intrinsically linked to their molecular structure. The introduction of electron-donating groups (EDGs) at the 7-position and electron-withdrawing groups (EWGs) at the 3- or 4-position can significantly influence the ICT process, leading to changes in absorption and emission wavelengths.[5]

G structure Molecular Structure (Substituent Effects) ict Intramolecular Charge Transfer (ICT) structure->ict Influences properties Spectroscopic Properties (λmax, Φ) ict->properties Determines

Fig. 3: Relationship between molecular structure and spectroscopic properties.

Conclusion

The spectroscopic characterization of novel this compound analogs is a multi-faceted process requiring a combination of advanced analytical techniques. A systematic approach, involving detailed experimental protocols and careful data analysis, is essential for elucidating the structure-property relationships of these important fluorophores. The data and methodologies presented in this guide provide a framework for researchers and scientists in the field of drug development and materials science to effectively characterize and compare novel coumarin derivatives.

References

An In-depth Technical Guide to the Solvatochromism of Coumarin 500

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Coumarin (B35378) 500 (C500), a fluorescent dye from the coumarin family, exhibits pronounced solvatochromism—a significant shift in its absorption and emission spectra in response to the polarity of its solvent environment. This phenomenon is primarily driven by an intramolecular charge transfer (ICT) process, where the excited state possesses a larger dipole moment than the ground state.[1][2] This sensitivity makes Coumarin 500 an invaluable tool for probing the local microenvironment polarity in various chemical and biological systems. This guide provides a comprehensive overview of the solvatochromic properties of this compound, detailed experimental protocols for its characterization, and quantitative data to support its application in research and development.

The Phenomenon of Solvatochromism in this compound

Solvatochromism refers to the ability of a chemical substance to change its color—and more broadly, its UV-visible absorption and emission spectra—in response to a change in the solvent polarity.[2][3] In the case of this compound, this effect is particularly noticeable in its fluorescence emission.

The underlying mechanism involves a photoinduced intramolecular charge transfer (ICT). Upon excitation with light, there is a redistribution of electron density within the C500 molecule, leading to an excited state (S₁) that is significantly more polar than its ground state (S₀).[2] In polar solvents, the surrounding solvent molecules reorient themselves to stabilize the highly polar excited state. This stabilization lowers the energy of the excited state, resulting in a lower energy (longer wavelength) fluorescence emission. This shift to a longer wavelength in more polar solvents is known as a bathochromic or red shift.[2][4] Conversely, in nonpolar solvents, this stabilization is minimal, and the emission occurs at higher energies (shorter wavelengths).

This relationship between the emission wavelength and solvent polarity forms the basis of its use as a fluorescent probe. By measuring the emission spectrum of this compound, one can infer the polarity of its immediate surroundings, which is particularly useful in complex systems like protein binding sites or cellular membranes.[5][6]

Solvatochromism_Concept Figure 1. Conceptual Diagram of Solvatochromism in this compound cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) S0_NP C500 in Nonpolar Solvent S1_NP Excited C500 (Less Stabilized) S0_NP->S1_NP Absorption S0_P C500 in Polar Solvent S1_P Excited C500 (Solvent Stabilized) S0_P->S1_P Absorption S1_NP->S0_NP Fluorescence (High Energy, Blue Shift) S1_P->S0_P Fluorescence (Low Energy, Red Shift)

Figure 1. Conceptual Diagram of Solvatochromism in this compound

Quantitative Solvatochromic Data

The photophysical properties of this compound have been investigated in a range of solvents with varying polarities. The data clearly demonstrates a bathochromic (red) shift in the fluorescence emission maximum (λem) as the solvent polarity increases. The Stokes shift, which is the difference in energy between the absorption and emission maxima, also increases with solvent polarity, reflecting the greater stabilization of the polar excited state.

Table 1: Photophysical Properties of this compound in Various Solvents

SolventDielectric Constant (ε) at 25°CRefractive Index (n) at 25°CPolarity Function (Δf)†λexc (nm)λem (nm)Stokes Shift (Δν, cm-1)
Dioxane2.211.4220.0214004462660
Acetonitrile (ACN)37.51.3440.3054054803810
Ethanol (EtOH)24.551.3610.2894094974220
Methanol32.71.3290.3094085034540
Water80.11.3330.3204105255240

Data synthesized from multiple sources for illustrative purposes.[4][7] †The Lippert-Mataga solvent polarity function is calculated as: Δf = [(ε-1)/(2ε+1)] - [(n²-1)/(2n²+1)].

Experimental Protocols

Precise and reproducible measurements are critical for studying solvatochromism. The following section outlines a standard protocol for characterizing the solvatochromic behavior of this compound.

Materials and Reagents
  • This compound (laser grade)

  • Spectroscopic grade solvents (e.g., Dioxane, Acetonitrile, Ethanol, Methanol, ultrapure Water)

  • Volumetric flasks and micropipettes

  • Quartz cuvettes (1 cm path length)

Instrumentation
  • UV-Visible Spectrophotometer (for absorption spectra)

  • Spectrofluorometer (for emission spectra)

Procedure
  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a suitable solvent like acetonitrile. Protect the solution from light.

  • Working Solution Preparation: Prepare dilute working solutions (e.g., 1-10 µM) in each of the desired solvents by diluting the stock solution.[4] The final concentration should be low enough to avoid inner filter effects.

  • Absorption Spectra Acquisition:

    • Calibrate the UV-Visible spectrophotometer using the respective pure solvent as a blank.

    • Record the absorption spectrum of C500 in each solvent over a relevant wavelength range (e.g., 300-500 nm).

    • Identify the wavelength of maximum absorption (λabs or λexc).

  • Emission Spectra Acquisition:

    • Calibrate the spectrofluorometer.

    • Excite the sample at its absorption maximum (λexc) determined in the previous step.

    • Record the fluorescence emission spectrum over a suitable range (e.g., 420-650 nm).

    • Identify the wavelength of maximum emission (λem).

  • Data Analysis:

    • Calculate the Stokes shift (Δν) in wavenumbers (cm⁻¹) using the formula: Δν = (1/λabs - 1/λem) x 10⁷.

    • Correlate the Stokes shift with a solvent polarity function, such as the Lippert-Mataga function (Δf), to analyze the change in dipole moment upon excitation.[2][8]

Experimental_Workflow Figure 2. Standard Experimental Workflow for Solvatochromism Analysis prep 1. Sample Preparation (Stock & Working Solutions) abs_spec 2. Absorption Spectroscopy (Measure λ_abs) prep->abs_spec em_spec 3. Fluorescence Spectroscopy (Excite at λ_abs, Measure λ_em) abs_spec->em_spec data_proc 4. Data Processing (Calculate Stokes Shift) em_spec->data_proc analysis 5. Solvatochromic Analysis (e.g., Lippert-Mataga Plot) data_proc->analysis interp 6. Interpretation (Determine Polarity Effects, Δμ) analysis->interp

Figure 2. Standard Experimental Workflow for Solvatochromism Analysis

Applications in Drug Development and Research

The sensitivity of this compound's fluorescence to environmental polarity makes it a powerful tool in several research areas:

  • Probing Protein Binding Sites: When C500 binds to a hydrophobic pocket on a protein, its fluorescence will be blue-shifted compared to its emission in an aqueous buffer. This can be used to study protein-ligand interactions and conformational changes.

  • Cellular Imaging: As a membrane probe, C500 can report on the local polarity and hydration of lipid bilayers, providing insights into membrane fluidity and organization.[5]

  • Sensing and Assay Development: The solvatochromic properties can be harnessed to develop sensors that signal changes in solvent composition or the binding of analytes that alter the probe's microenvironment.

Conclusion

This compound exhibits strong, predictable solvatochromism, making it an excellent fluorescent probe for investigating local polarity in chemical and biological systems. Its significant red shift in emission with increasing solvent polarity is a direct consequence of the stabilization of its polar intramolecular charge transfer excited state. By following standardized experimental protocols, researchers can leverage this property to gain valuable insights into molecular interactions, membrane dynamics, and other phenomena critical to fundamental research and drug development.

References

Coumarin 500: A Technical Guide to Polarity Sensing for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Coumarin 500 (C500), chemically known as 7-(ethylamino)-4-(trifluoromethyl)-2H-1-benzopyran-2-one, is a highly sensitive fluorescent dye widely employed as a probe for investigating the polarity of microenvironments. Its utility stems from a strong dependence of its photophysical properties, particularly its fluorescence emission spectrum, on the polarity of the surrounding solvent or medium. This solvatochromic behavior makes it an invaluable tool in diverse fields, including cell imaging, drug delivery system characterization, and polymer science.

Core Mechanism: Intramolecular Charge Transfer (ICT)

The sensitivity of this compound to polarity is rooted in its molecular structure, which facilitates a phenomenon known as Intramolecular Charge Transfer (ICT) upon photoexcitation. The molecule possesses an electron-donating ethylamino group at the 7-position and an electron-withdrawing trifluoromethyl group at the 4-position.

Upon absorption of light, an electron is promoted to an excited state. In this excited state, there is a significant redistribution of electron density, leading to the formation of a highly polar ICT state where the amino group acts as the donor and the trifluoromethyl-substituted carbonyl region acts as the acceptor. This excited state has a substantially larger dipole moment than the ground state.[1][2]

The energy of this polar ICT state is heavily influenced by the surrounding solvent molecules. In polar solvents, the solvent dipoles can rearrange to stabilize the large dipole moment of the excited C500 molecule. This stabilization lowers the energy of the excited state. The more polar the solvent, the greater the stabilization and the lower the energy of the excited state.

This energy level modulation directly impacts the fluorescence emission. Since fluorescence occurs from the relaxed excited state back to the ground state, a lower energy excited state results in a lower energy (longer wavelength) emission. Consequently, as solvent polarity increases, the fluorescence spectrum of this compound exhibits a bathochromic (red) shift.[1][3] This relationship is the fundamental principle behind its use as a polarity probe.

cluster_0 Ground State (S0) S0 C500 Ground State (Low Dipole Moment) S1_NP Excited State (ICT) in Non-Polar Solvent (High Energy) S0->S1_NP Absorption (hν_abs) S1_P Excited State (ICT) in Polar Solvent (Lower Energy) S1_NP->S0 Fluorescence (hν_em) (Shorter λ) S1_NP->S1_P S1_P->S0 Fluorescence (hν_em) (Longer λ, Red Shift) solvent Polar Solvent Environment S1_P->solvent Stabilization by Solvent Dipoles

Mechanism of this compound solvatochromism.

Photophysical Properties in Various Solvents

The photophysical characteristics of this compound are strongly dependent on the solvent environment. Key parameters include the absorption maximum (λabs), fluorescence emission maximum (λfl), Stokes shift (Δν), and fluorescence quantum yield (Φf). The Stokes shift, which is the difference in energy between the absorption and emission maxima, is particularly sensitive to polarity and often shows a linear correlation with the solvent polarity function, Δf.[4][5]

Table 1: Photophysical Data for this compound in Different Solvents

SolventDielectric Constant (ε)Refractive Index (n)Δf (Polarity Function)λabs (nm)λfl (nm)Stokes Shift (Δν) (cm-1)
Cyclohexane2.021.4270.0003744303444
p-Dioxane2.211.4220.0213844553878
Benzene2.281.5010.0023854644208
Toluene2.381.4970.0143834614172
Ethyl Acetate6.021.3720.1993864784749
2-Propanol19.921.3770.2743904955163
Ethanol (B145695)24.551.3610.2883924955064
Methanol32.701.3290.3093924955064
Acetonitrile37.501.3440.3053874854945

Note: Data compiled from multiple sources.[4][6] Exact values may vary slightly depending on experimental conditions.

Experimental Protocols

Accurate measurement of polarity using this compound requires precise experimental procedures.

1. Preparation of this compound Stock Solution:

  • Materials: this compound powder (commercially available from suppliers like Exciton), spectroscopic grade solvent (e.g., ethanol or acetonitrile).[1]

  • Procedure: Accurately weigh a small amount of this compound. Dissolve it in the chosen solvent to prepare a concentrated stock solution (e.g., 1 mM). Store the solution in the dark to prevent photobleaching.

2. Preparation of Working Solutions:

  • Materials: Spectroscopic grade solvents of varying polarities.

  • Procedure: Prepare a series of dilutions from the stock solution into each solvent of interest. The final concentration should be low enough to avoid inner filter effects, typically in the micromolar range (e.g., 1-10 µM), yielding an absorbance of ~0.1 at the λabs.

3. Spectroscopic Measurements:

  • Absorption Spectroscopy:

    • Use a dual-beam UV-Visible spectrophotometer.

    • Record the absorption spectrum for each sample against a solvent blank.

    • Determine the wavelength of maximum absorption (λabs).

  • Fluorescence Spectroscopy:

    • Use a spectrofluorometer.

    • Excite the sample at or near its absorption maximum (e.g., 390 nm).

    • Record the fluorescence emission spectrum. Ensure to record well past the emission peak.

    • Determine the wavelength of maximum fluorescence emission (λfl).

4. Data Analysis and Polarity Correlation:

  • Calculate Stokes Shift (Δν): Convert the absorption and emission maxima from wavelength (nm) to wavenumbers (cm-1) and calculate the difference: Δν (cm-1) = (1 / λabs (cm)) - (1 / λfl (cm))

  • Lippert-Mataga Analysis: The relationship between the Stokes shift and solvent polarity can be quantified using the Lippert-Mataga equation, which relates the Stokes shift to the solvent's dielectric constant (ε) and refractive index (n).[2][7]

    • Calculate the solvent polarity function, Δf, for each solvent: Δf = [(ε-1)/(2ε+1)] - [(n²-1)/(2n²+1)]

    • Plot the calculated Stokes shift (Δν) as a function of the solvent polarity function (Δf).

    • For many solvents, this plot will be linear.[5] The slope of this line is proportional to the square of the difference between the excited-state and ground-state dipole moments, providing insight into the charge transfer characteristics of the probe.[8] By measuring the Stokes shift of C500 in an unknown environment, its polarity (Δf) can be interpolated from this calibration curve.

prep_stock 1. Prepare Stock Solution (C500 in Ethanol) prep_work 2. Prepare Working Solutions (Dilute stock in various solvents) prep_stock->prep_work measure_abs 3. Measure Absorption Spectra (Determine λ_abs) prep_work->measure_abs measure_fluor 4. Measure Fluorescence Spectra (Determine λ_fl) prep_work->measure_fluor calc_stokes 5. Calculate Stokes Shift (Δν) Δν = (1/λ_abs) - (1/λ_fl) measure_abs->calc_stokes measure_fluor->calc_stokes plot 7. Create Lippert-Mataga Plot (Δν vs. Δf) calc_stokes->plot calc_delta_f 6. Calculate Solvent Polarity (Δf) for each solvent calc_delta_f->plot interpolate 8. Determine Polarity of Unknown (Measure Δν and interpolate Δf) plot->interpolate

Experimental workflow for polarity sensing.

References

Unveiling the Luminescence of Coumarin 500: A Technical Guide to its Fundamental Fluorescence Principles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coumarin (B35378) 500, a prominent member of the coumarin family of fluorescent dyes, is a versatile tool in a wide array of scientific disciplines, including biomedical research and drug development. Its pronounced sensitivity to the local environment, coupled with its inherent brightness, makes it an invaluable probe for elucidating molecular interactions and dynamics. This technical guide provides an in-depth exploration of the core principles governing the fluorescence of Coumarin 500, with a focus on its photophysical properties, the profound influence of solvent polarity, and the experimental methodologies employed in its characterization.

Core Photophysical Characteristics

The fluorescence of this compound is underpinned by a process of light absorption and subsequent emission. Upon excitation by a photon of appropriate energy, the molecule transitions from its electronic ground state (S₀) to an excited singlet state (S₁). Following a brief period in the excited state, the molecule relaxes back to the ground state, releasing the excess energy in the form of a fluorescent photon. The efficiency of this process is quantified by the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed.

A key feature of many aminocoumarins, including this compound, is the phenomenon of Intramolecular Charge Transfer (ICT).[1] Upon excitation, there is a significant redistribution of electron density within the molecule, leading to a more polar excited state compared to the ground state.[1] This charge transfer character is central to its environmental sensitivity.

The Influence of the Solvent Environment

The photophysical properties of this compound are exquisitely sensitive to the polarity of its surrounding solvent. This sensitivity is a direct consequence of the ICT mechanism. In polar solvents, the charge-separated excited state is stabilized, which leads to a red-shift (a shift to longer wavelengths) in the emission spectrum.[1] This phenomenon, known as solvatochromism, is a hallmark of coumarin dyes.

Furthermore, the fluorescence quantum yield and lifetime of this compound are significantly modulated by the solvent. In polar solvents, a non-radiative decay pathway known as Twisted Intramolecular Charge Transfer (TICT) can become prominent.[1] In the excited state, rotation around the C-N bond of the amino group can lead to a twisted, non-fluorescent or weakly fluorescent state, providing a pathway for the molecule to return to the ground state without emitting a photon.[1] This process effectively quenches the fluorescence, resulting in a lower quantum yield and a shorter fluorescence lifetime in polar, protic solvents.[2]

Quantitative Photophysical Data

The following table summarizes the key photophysical parameters of this compound in a range of solvents with varying polarities. This data provides a quantitative basis for understanding the impact of the microenvironment on its fluorescence characteristics.

SolventDielectric Constant (ε)Refractive Index (n)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φf)Lifetime (τ, ns)
Cyclohexane2.021.4273503950.492.8
Dioxane2.211.4223844700.94-
Ethyl Acetate6.021.3723614160.993.1
Acetonitrile37.51.3443674301.033.4
Ethanol24.551.3613735200.21-
Methanol32.71.3293924950.681-

Note: Data compiled from multiple sources.[3][4] Exact values may vary depending on experimental conditions.

Experimental Protocols

Accurate characterization of the fluorescence properties of this compound relies on precise experimental methodologies. The following sections detail the protocols for two fundamental measurements: fluorescence quantum yield and fluorescence lifetime.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.[5]

Materials and Equipment:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound

  • Fluorescence standard (e.g., Quinine sulfate (B86663) in 0.1 M H₂SO₄, Φf ≈ 0.55)[6]

  • High-purity solvent

Procedure:

  • Solution Preparation: Prepare a series of dilute solutions of both this compound and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[5]

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement: Using the spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same as that used for the absorbance measurements. It is critical to use identical instrument settings (e.g., excitation and emission slit widths) for all measurements.[6]

  • Data Analysis:

    • Integrate the area under the corrected emission spectrum for each sample to obtain the integrated fluorescence intensity (I).

    • Plot a graph of integrated fluorescence intensity versus absorbance for both the this compound and the standard.

    • Determine the gradient (Grad) of the resulting linear plots.

  • Quantum Yield Calculation: The fluorescence quantum yield of this compound (Φf_sample) is calculated using the following equation:[6]

    Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

    where Φf_std is the quantum yield of the standard, and n is the refractive index of the solvent.

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range. It involves the timed detection of single photons emitted from a sample after excitation with a pulsed light source.[7]

Materials and Equipment:

  • TCSPC system, including:

    • Pulsed light source (e.g., picosecond laser diode or LED)

    • High-speed single-photon detector (e.g., photomultiplier tube - PMT)

    • Timing electronics (Time-to-Amplitude Converter - TAC, and Analog-to-Digital Converter - ADC)

    • Data acquisition and analysis software

  • This compound solution

  • Scattering solution for instrument response function (IRF) measurement (e.g., colloidal silica)[8]

Procedure:

  • Instrument Setup:

    • Select an appropriate pulsed light source with a high repetition rate (kHz to MHz range).[7]

    • Set the emission monochromator to the peak emission wavelength of this compound.[8]

  • Instrument Response Function (IRF) Measurement:

    • Measure the temporal profile of the excitation pulse by using a scattering solution in place of the sample. This provides the IRF of the system.[8]

  • Sample Measurement:

    • Replace the scattering solution with the this compound solution.

    • Acquire the fluorescence decay data by collecting single-photon events over many excitation cycles until a histogram of photon arrival times is built with sufficient statistical quality.[9]

  • Data Analysis:

    • The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.

    • Use deconvolution software to fit the experimental decay data to one or more exponential decay functions to extract the fluorescence lifetime(s) (τ).[8]

Visualizing Core Concepts

To further elucidate the fundamental principles discussed, the following diagrams, generated using the DOT language, visualize key processes and workflows.

ICT_Process cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) S0 S₀ (Less Polar) S1_LE Locally Excited (LE) State S0->S1_LE Absorption (hν_abs) S1_ICT Intramolecular Charge Transfer (ICT) State (More Polar) S1_LE->S1_ICT Charge Transfer S1_ICT->S0 Fluorescence (hν_em)

Intramolecular Charge Transfer (ICT) in this compound.

Solvent_Effect_Workflow start Start prep Prepare this compound solutions in solvents of varying polarity start->prep abs Measure Absorbance Spectra (UV-Vis Spectrophotometer) prep->abs em Measure Emission Spectra (Spectrofluorometer) prep->em analysis Correlate photophysical parameters with solvent polarity scales abs->analysis qy Determine Quantum Yields em->qy lt Measure Fluorescence Lifetimes (TCSPC) em->lt qy->analysis lt->analysis end End analysis->end

Experimental workflow for studying solvent effects.

TCSPC_Workflow cluster_setup Setup cluster_electronics Timing Electronics light_source Pulsed Light Source (e.g., Laser Diode) sample This compound Sample light_source->sample Excitation Pulse tac Time-to-Amplitude Converter (TAC) light_source->tac Start Signal detector Single-Photon Detector (PMT) sample->detector Fluorescence Photon detector->tac Stop Signal adc Analog-to-Digital Converter (ADC) tac->adc mca Multichannel Analyzer (Histogramming) adc->mca analysis Data Analysis (Deconvolution with IRF, Lifetime Calculation) mca->analysis

Workflow for Time-Correlated Single Photon Counting (TCSPC).

References

Methodological & Application

Coumarin 500: Application Notes and Protocols for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin (B35378) 500 is a versatile and robust fluorescent dye belonging to the coumarin family, known for its strong blue-green emission. Its favorable photophysical properties, including a large Stokes shift and high quantum yield in certain environments, make it a valuable tool for a variety of fluorescence microscopy applications.[1][2][3] These notes provide detailed protocols for the use of Coumarin 500 for imaging both live and fixed cells, as well as a summary of its key photophysical characteristics to aid in experimental design and data interpretation.

Properties of this compound

This compound, also known by its chemical name 7-(ethylamino)-4-(trifluoromethyl)-2H-1-benzopyran-2-one, is a hydrophobic dye.[4] Its fluorescence is sensitive to the local environment, particularly the polarity of the solvent.[5] This property can be leveraged to probe changes in the cellular microenvironment.

Photophysical Data

The spectral properties of this compound are dependent on the solvent. The following tables summarize key quantitative data for this compound in various solvents.

SolventExcitation Max (λex) (nm)Emission Max (λem) (nm)
Methanol~390~503
Ethanol395499
p-DioxaneNot specified~470
WaterNot specifiedNot specified

Data compiled from multiple sources.[4][6][7]

SolventQuantum Yield (Φf)Fluorescence Lifetime (τf) (ns)
Methanol0.68Not specified
Ethyl Acetate0.683.1
Cyclohexane0.492.8

Data compiled from multiple sources.[4][8]

Experimental Protocols

Preparation of this compound Stock Solution

Due to its hydrophobic nature, this compound has poor solubility in water.[9][10] A concentrated stock solution should be prepared in a suitable organic solvent.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

Protocol:

  • Accurately weigh a small amount of this compound powder.

  • Dissolve the powder in anhydrous DMSO to create a stock solution, typically at a concentration of 1-10 mM.

  • Vortex thoroughly to ensure the dye is completely dissolved. Gentle warming or sonication can aid dissolution.[9]

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light. Properly stored stock solutions are stable for several months.

Live Cell Staining Protocol

This protocol provides a general guideline for staining live cells with this compound. The optimal concentration and incubation time should be determined empirically for each cell type and experimental condition.

Materials:

  • Cells cultured on glass-bottom dishes or chamber slides

  • This compound stock solution (1-10 mM in DMSO)

  • Pre-warmed complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Live-cell imaging buffer (e.g., phenol (B47542) red-free medium with HEPES)

Protocol:

  • Culture cells to the desired confluency on a suitable imaging vessel.

  • Prepare the working staining solution by diluting the this compound stock solution in pre-warmed complete cell culture medium. A typical starting concentration is in the low micromolar range (e.g., 1-10 µM).

  • Remove the existing culture medium from the cells.

  • Add the staining solution to the cells and incubate at 37°C for 15-60 minutes.

  • Remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove unbound dye.

  • Replace the PBS with a live-cell imaging buffer.

  • Proceed with imaging on a fluorescence microscope equipped with a suitable filter set for blue-green fluorescence.

Fixed Cell Staining Protocol

This protocol is for staining cells that have been fixed prior to imaging.

Materials:

  • Cells cultured on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization, optional)

  • This compound stock solution (1-10 mM in DMSO)

  • PBS, pH 7.4

  • Antifade mounting medium

Protocol:

  • Fixation:

    • Wash cells with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.[11][12]

  • Permeabilization (Optional):

    • If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Prepare the working staining solution by diluting the this compound stock solution in PBS to a final concentration of 1-10 µM.

    • Incubate the fixed and permeabilized cells with the staining solution for 30-60 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Image the stained cells using a fluorescence microscope with appropriate filters.

Visualizations

Experimental Workflow for Live Cell Imaging

LiveCellImaging Culture Culture cells on glass-bottom dish PrepareStain Prepare this compound staining solution Incubate Incubate cells with staining solution (15-60 min, 37°C) PrepareStain->Incubate Add to cells Wash Wash cells with pre-warmed PBS (2-3x) Incubate->Wash AddBuffer Add live-cell imaging buffer Wash->AddBuffer Image Image with fluorescence microscope AddBuffer->Image

Caption: Workflow for staining live cells with this compound.

Experimental Workflow for Fixed Cell Imaging

FixedCellImaging Culture Culture cells on coverslips Fix Fix with 4% PFA (15 min, RT) Culture->Fix Permeabilize Permeabilize with 0.1% Triton X-100 (Optional) Fix->Permeabilize Stain Stain with this compound (30-60 min, RT) Permeabilize->Stain Wash Wash with PBS (3x) Stain->Wash Mount Mount with antifade medium Wash->Mount Image Image with fluorescence microscope Mount->Image

Caption: Workflow for staining fixed cells with this compound.

Troubleshooting

  • Low Signal:

    • Increase the concentration of this compound.

    • Increase the incubation time.

    • Ensure the correct filter set is being used for excitation and emission.

  • High Background:

    • Decrease the concentration of this compound.

    • Ensure adequate washing steps to remove unbound dye.

  • Photobleaching:

    • Minimize exposure of the stained sample to light.

    • Use an antifade mounting medium for fixed cells.

    • Reduce the excitation light intensity or exposure time during imaging.

Safety Precautions

This compound is a chemical and should be handled with appropriate safety precautions. Wear personal protective equipment (PPE), including gloves and safety glasses. Refer to the Safety Data Sheet (SDS) for detailed information on handling and disposal.

References

Application Notes and Protocols for Live-Cell Imaging of Lipid Droplets with Coumarin 500

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid droplets (LDs) are dynamic cellular organelles central to lipid metabolism and energy homeostasis.[1] Dysregulation of lipid droplet function is implicated in various metabolic diseases, including obesity, diabetes, and fatty liver disease, making them a critical target for research and drug development.[2] Fluorescent microscopy using lipophilic dyes is a powerful technique for visualizing and quantifying lipid droplets in live cells.[3] Coumarin (B35378) 500 is a fluorescent dye that belongs to the coumarin family, known for its solvatochromic properties, meaning its fluorescence is sensitive to the polarity of its environment.[4][5] This characteristic, combined with its lipophilic nature, makes it a suitable candidate for selectively staining the nonpolar environment of lipid droplets. These application notes provide a comprehensive guide to using Coumarin 500 for the live-cell imaging of lipid droplets.

Materials and Reagents

  • Cell Culture:

    • Mammalian cells of interest (e.g., HeLa, 3T3-L1, HepG2)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Glass-bottom dishes or chamber slides suitable for microscopy

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

  • Staining:

    • This compound (7-(ethylamino)-4-(trifluoromethyl)-2H-chromen-2-one)

    • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Imaging:

    • Fluorescence microscope with appropriate filter sets for this compound (Excitation/Emission maxima in ethanol (B145695) are ~395/499 nm)

    • Live-cell imaging chamber with temperature and CO2 control

  • Cytotoxicity Assay (Optional):

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

    • 96-well plates

  • Photostability Assay (Optional):

    • Time-lapse imaging software

Experimental Protocols

Live-Cell Staining of Lipid Droplets with this compound

This protocol provides a general workflow for staining lipid droplets in live cells using this compound. Optimization of probe concentration and incubation time is recommended for each cell type and experimental condition.[7]

a. Preparation of this compound Stock Solution:

  • Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

  • Store the stock solution at -20°C, protected from light.

b. Cell Seeding:

  • Seed cells onto glass-bottom dishes or chamber slides suitable for microscopy.

  • Allow cells to adhere and grow to the desired confluency (typically 60-80%).

c. Staining Protocol:

  • Prepare a working solution of this compound by diluting the stock solution in a pre-warmed, serum-free or complete culture medium. A starting concentration of 1-10 µM is recommended.

  • Remove the culture medium from the cells and wash once with pre-warmed PBS.

  • Add the this compound working solution to the cells.

  • Incubate the cells for 15-30 minutes at 37°C in a 5% CO2 incubator.

  • After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium.

  • Add fresh, pre-warmed culture medium to the cells for imaging.

d. Fluorescence Microscopy:

  • Place the dish or slide on the stage of a fluorescence microscope equipped for live-cell imaging.

  • Excite the cells at a wavelength appropriate for this compound (e.g., ~405 nm laser line) and collect the emission at the corresponding wavelength (e.g., ~450-550 nm).

  • Acquire images using a sensitive camera.

Experimental Workflow for Live-Cell Imaging

G A Cell Seeding C Cell Staining (15-30 min, 37°C) A->C B Preparation of this compound Working Solution B->C D Washing C->D E Live-Cell Imaging D->E

Caption: Workflow for staining live cells with this compound.

Cytotoxicity Assessment of this compound (MTT Assay)

It is crucial to determine the optimal, non-toxic concentration of this compound for your specific cell line. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6][8]

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]

  • Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).[8]

  • Incubate for a period relevant to your imaging experiments (e.g., 1-24 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[8]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.

Photostability Analysis of this compound

The photostability of a fluorescent probe is critical for time-lapse imaging.[9]

  • Prepare and stain cells with this compound as described in the live-cell staining protocol.

  • Select a field of view with stained lipid droplets.

  • Acquire a time-lapse series of images under continuous illumination using the same settings as for your imaging experiments.

  • Measure the fluorescence intensity of individual lipid droplets over time.

  • Plot the fluorescence intensity as a function of time to determine the rate of photobleaching.

Data Presentation

Quantitative analysis of lipid droplets can provide valuable insights into cellular metabolism. The following table summarizes key parameters that can be quantified from images of this compound-stained cells.

ParameterDescriptionMethod of Quantification (Software such as ImageJ/Fiji)
Lipid Droplet Number The total count of lipid droplets per cell.Automated particle counting after image thresholding.
Lipid Droplet Size The area or diameter of individual lipid droplets.Measurement of the area of each identified lipid droplet.
Total Lipid Droplet Area The sum of the areas of all lipid droplets within a cell.Summation of the areas of all counted particles per cell.
Fluorescence Intensity The brightness of the this compound signal within the lipid droplets.Measurement of the mean gray value within the region of interest (ROI) of each lipid droplet.

Signaling Pathways in Lipid Droplet Dynamics

The formation (lipogenesis) and breakdown (lipolysis and lipophagy) of lipid droplets are tightly regulated processes involving complex signaling pathways. Understanding these pathways is crucial for interpreting changes in lipid droplet morphology and dynamics observed with this compound staining.[10][11]

Lipid Droplet Formation and Breakdown Signaling Pathway

G cluster_0 Lipid Droplet Formation (Lipogenesis) cluster_1 Lipid Droplet Breakdown FA Fatty Acids DG Diacylglycerol (DAG) FA->DG Esterification TAG Triacylglycerol (TAG) DG->TAG DGAT enzymes LD_formation Lipid Droplet Formation TAG->LD_formation LD Lipid Droplet Lipolysis Lipolysis LD->Lipolysis ATGL, HSL, MGL Lipophagy Lipophagy LD->Lipophagy Autophagy FA_Glycerol Fatty Acids + Glycerol Lipolysis->FA_Glycerol Lipophagy->FA_Glycerol

Caption: Key pathways in lipid droplet formation and breakdown.

References

Application Notes and Protocols: A Step-by-Step Guide to Coumarin 500 Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin 500 is a highly fluorescent dye that emits in the blue-green region of the visible spectrum, making it a valuable tool for the fluorescent labeling of proteins and other biomolecules. Its relatively small size minimizes the potential for steric hindrance of the labeled protein's biological activity. This document provides a comprehensive guide to the conjugation of this compound to proteins, including detailed protocols, data presentation, and troubleshooting. The primary method described here involves the use of a this compound N-hydroxysuccinimide (NHS) ester, which reacts efficiently with primary amines on the protein surface to form stable amide bonds.

Properties of this compound

Properly characterizing the fluorescent label is crucial for quantitative applications. The key spectral and physical properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₁₂H₁₀F₃NO₂[1]
Molecular Weight 257.21 g/mol [1]
Synonym(s) 7-(ethylamino)-4-(trifluoromethyl)-2H-chromen-2-one[1]
Appearance Yellow crystalline powder[1]
Absorbance Maximum (λmax) in Ethanol 395 nm[1]
Emission Maximum (λem) in Ethanol 499 nm[1]
Molar Absorptivity (ε) in Ethanol 18,400 cm⁻¹M⁻¹[1]
Quantum Yield in Methanol 0.68

Protein Conjugation with this compound NHS Ester

The following protocol details the steps for conjugating this compound NHS ester to a protein of interest. This method targets primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of the polypeptide chain.

Materials and Reagents
  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0

  • Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Storage Buffer: e.g., Phosphate-Buffered Saline (PBS), pH 7.4, with 0.02% sodium azide

Experimental Protocol

1. Preparation of Protein Solution

  • Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 2-10 mg/mL.

  • Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the protein for reaction with the NHS ester.

2. Preparation of Dye Stock Solution

  • Allow the vial of this compound NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.

  • Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

3. Labeling Reaction

  • Add a 5- to 20-fold molar excess of the dissolved this compound NHS ester to the protein solution while gently vortexing. The optimal molar ratio may need to be determined empirically for each protein.

  • Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 12-24 hours).

4. Quenching the Reaction (Optional)

  • To terminate the labeling reaction, add the Quenching Solution to a final concentration of 50-100 mM.

  • Incubate for 15-30 minutes at room temperature. This step will consume any unreacted NHS ester.

5. Purification of the Conjugate

  • Separate the labeled protein from unreacted dye and reaction byproducts using a size-exclusion chromatography column.

  • Equilibrate the column with the desired Storage Buffer.

  • Apply the reaction mixture to the column and collect the fractions. The first colored band to elute will be the labeled protein.

Diagram of the Conjugation Reaction

Conjugation_Reaction Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-Coumarin 500 (Stable Amide Bond) Protein->Conjugate + CoumarinNHS This compound-NHS Ester CoumarinNHS:n->Conjugate:n + Byproduct N-Hydroxysuccinimide Conjugate:s->Byproduct:s + (Released) Cellular_Imaging_Workflow start Start prepare_cells Prepare Cells (Culture and Plate) start->prepare_cells introduce_conjugate Introduce this compound- Protein Conjugate to Cells prepare_cells->introduce_conjugate incubate Incubate (Allow for uptake/binding) introduce_conjugate->incubate wash Wash (Remove unbound conjugate) incubate->wash image Image Cells (Fluorescence Microscopy) wash->image analyze Analyze Data (Localization, Intensity, etc.) image->analyze end End analyze->end

References

Coumarin 500 as a Gain Medium for Tunable Dye Lasers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Coumarin (B35378) 500 as a highly efficient gain medium for tunable dye lasers. Coumarin 500 is a fluorescent dye belonging to the coumarin family, known for its strong absorption in the near-UV and emission in the blue-green region of the visible spectrum. Its excellent photostability and high fluorescence quantum yield make it a valuable tool for various scientific applications, including spectroscopy, photochemistry, and biomedical imaging.

Photophysical and Lasing Properties of this compound

This compound exhibits solvatochromism, meaning its absorption and emission characteristics are influenced by the polarity of the solvent. This property can be harnessed to fine-tune the output wavelength of the dye laser.

Photophysical Characteristics in Various Solvents

The following table summarizes the key photophysical properties of this compound in different solvents. These parameters are crucial for selecting the appropriate solvent for a specific laser application and for predicting the laser's performance.

SolventAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Stokes Shift (cm⁻¹)
Cyclohexane~380~430~2900
Dioxane~390~480~4700
Chloroform~395~485~4600
Ethyl Acetate~390~490~5100
Ethanol395499~5300
Methanol (B129727)392495~5300
Acetonitrile~390~490~5100
Water~380~510~6600

Note: The exact values may vary slightly depending on the specific experimental conditions and purity of the dye and solvents.

Lasing Performance of this compound

This compound is an efficient laser dye, particularly when pumped by a nitrogen laser (337 nm) or the third harmonic of a Nd:YAG laser (355 nm). Its broad fluorescence spectrum allows for a wide tuning range.

Pump SourceSolventTuning Range (nm)Lasing Peak (nm)Conversion Efficiency (%)
N₂ Laser (337 nm)Methanol485 - 546~508Not specified
Nd:YAG (355 nm)Methanol473 - 547~500Not specified
Two-Photon (800 nm)Benzyl Alcohol-479~4.8% (net conversion)

Experimental Protocols

This section provides detailed protocols for the preparation of this compound dye solutions and the setup of a tunable dye laser system.

Protocol for Preparation of this compound Laser Dye Solution

Materials:

  • This compound dye powder (laser grade)

  • Spectroscopic grade solvent (e.g., methanol, ethanol)

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Ultrasonic bath

  • Micropipettes

  • 0.2 µm syringe filter

Procedure:

  • Calculate the required mass of this compound: For a typical concentration of 1 x 10⁻³ M in methanol, the required mass can be calculated using the molecular weight of this compound (257.21 g/mol ).

  • Dissolving the dye:

    • Accurately weigh the calculated amount of this compound powder and transfer it to a clean, dry volumetric flask.

    • Add a small amount of the chosen solvent to the flask and swirl gently to wet the powder.

    • Place a magnetic stir bar in the flask and add the remaining solvent to about 80% of the final volume.

    • Stir the solution on a magnetic stirrer until the dye is completely dissolved. To aid dissolution, the flask can be placed in an ultrasonic bath for short periods.

  • Volume adjustment and filtration:

    • Once the dye is fully dissolved, carefully add the solvent to the calibration mark of the volumetric flask.

    • Invert the flask several times to ensure a homogenous solution.

    • For optimal laser performance and to prevent scattering losses, filter the dye solution through a 0.2 µm syringe filter into a clean, dust-free storage bottle.

  • Storage: Store the prepared dye solution in a dark, airtight container to prevent photodegradation and solvent evaporation. For long-term storage, refrigeration is recommended.

Protocol for a Nitrogen Laser-Pumped Tunable Dye Laser

Components:

  • Nitrogen laser (337 nm) as the pump source

  • Cylindrical lens for focusing the pump beam

  • Dye cuvette (quartz, 1 cm path length)

  • Dye solution of this compound in methanol (e.g., 10⁻³ M)

  • Optical resonator consisting of:

    • A diffraction grating (for tuning) as the back reflector.

    • A partially reflective output coupler (e.g., a flat mirror with ~50% reflectivity in the lasing range).

  • Optical mounts for all components.

  • Beam dump for the transmitted pump beam.

  • Spectrometer or power meter for analyzing the laser output.

Procedure:

  • System Alignment:

    • Position the nitrogen laser and the dye laser components on an optical table.

    • Align the pump beam to be parallel to the table surface.

  • Focusing the Pump Beam:

    • Place the cylindrical lens in the path of the nitrogen laser beam.

    • Adjust the position of the cylindrical lens to focus the pump beam into a horizontal line just inside the front wall of the dye cuvette.

  • Dye Cell Placement:

    • Fill the quartz cuvette with the prepared this compound solution.

    • Position the cuvette so that the focused pump line excites a narrow region of the dye solution.

  • Resonator Alignment:

    • Place the diffraction grating and the output coupler on either side of the dye cuvette to form the laser cavity.

    • Align the grating and the output coupler to be parallel to each other and perpendicular to the optical axis of the dye laser. The laser output will be collinear with this axis.

  • Lasing and Tuning:

    • Turn on the nitrogen laser. Amplified Spontaneous Emission (ASE) should be visible from the dye cuvette.

    • Fine-tune the alignment of the grating and output coupler until laser oscillation is achieved. This will be indicated by a well-defined laser spot on a screen.

    • The output wavelength can be tuned by rotating the diffraction grating. The angle of the grating determines which wavelength is reflected back into the cavity for amplification.

  • Output Characterization:

    • Use a spectrometer to measure the wavelength and linewidth of the dye laser output.

    • Use a power meter to measure the output energy or power of the laser pulses.

Visualizations

Energy Level Diagram for this compound Lasing

The lasing process in this compound can be described by a four-level energy system. The pump source excites the dye molecules from the ground state (S₀) to a higher vibrational level of the first excited singlet state (S₁). The molecules then rapidly relax to the lowest vibrational level of S₁. Stimulated emission occurs when photons of the appropriate energy cause the molecules to transition from this level to a higher vibrational level of the ground state. Finally, the molecules relax back to the lowest vibrational level of the ground state.

G cluster_S0 S₀ (Ground State) cluster_S1 S₁ (First Excited Singlet State) S0_0 v=0 S0_1 v=1 S1_2 v=2 S0_0->S1_2 Pumping (Absorption) S0_1->S0_0 Vibrational Relaxation (non-radiative) S0_2 v=2 S1_0 v=0 S1_0->S0_0 Fluorescence S1_0->S0_1 Stimulated Emission (Lasing) S1_1 v=1 S1_2->S1_0 Vibrational Relaxation (non-radiative)

Caption: Energy level diagram for this compound.

Experimental Workflow for a Tunable Dye Laser

The following diagram illustrates the logical workflow for setting up and operating a tunable dye laser using this compound as the gain medium.

G cluster_prep Solution Preparation cluster_setup Laser Setup & Alignment cluster_operation Operation & Characterization prep1 Calculate Mass of This compound prep2 Dissolve in Spectroscopic Grade Solvent prep1->prep2 prep3 Ultrasonicate to Aid Dissolution prep2->prep3 prep4 Filter Solution (0.2 µm filter) prep3->prep4 setup3 Position Dye Cuvette prep4->setup3 Fill Cuvette setup1 Align Pump Laser (e.g., N₂ Laser) setup2 Focus Pump Beam with Cylindrical Lens setup1->setup2 setup2->setup3 setup4 Align Resonator: Grating & Output Coupler setup3->setup4 op1 Initiate Pumping setup4->op1 op2 Achieve Lasing op1->op2 op3 Tune Wavelength by Rotating Grating op2->op3 op4 Measure Output: Spectrum & Power op3->op4

Caption: Experimental workflow for a tunable dye laser.

Application of Coumarin 500 in Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin (B35378) 500 is a versatile, blue-emitting fluorophore that has found utility in various biochemical and cellular analysis techniques, including flow cytometry. As a member of the coumarin dye family, it is typically excited by a violet laser (around 405 nm) and emits in the blue region of the spectrum (approximately 450-500 nm). Its relatively large Stokes shift and distinct emission spectrum make it a suitable candidate for multicolor flow cytometry, where it can be combined with other common fluorophores like FITC and PE to enable multi-parameter analysis of cell populations. This document provides detailed application notes and protocols for the use of Coumarin 500 in flow cytometry, with a focus on apoptosis and cell cycle analysis. While specific quantitative data for this compound is limited in publicly available literature, this guide incorporates data from spectrally similar coumarin derivatives to illustrate its potential applications.

Spectral Properties of this compound

Understanding the spectral properties of a fluorophore is critical for successful flow cytometry panel design and data acquisition.

PropertyValueReference
Synonym(s) 7-(ethylamino)-4-(trifluoromethyl)-2H-chromen-2-one
Molecular Formula C₁₂H₁₀F₃NO₂
Molecular Weight 257.21 g/mol
Excitation Maximum (λex) ~390-405 nm[1]
Emission Maximum (λem) ~499-508 nm[1]
Quantum Yield 0.681 (in Methanol)[1]
Molar Absorptivity 18,400 L·mol⁻¹·cm⁻¹

Note: Spectral properties can vary depending on the solvent and conjugation status.

Application in Apoptosis Analysis

This compound can be used to detect and quantify apoptosis by flow cytometry, primarily through its conjugation to molecules that bind to apoptotic markers. A common application is the use of coumarin-conjugated Annexin V to identify the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, an early hallmark of apoptosis. When used in conjunction with a nucleic acid stain like Propidium Iodide (PI), it is possible to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Quantitative Data for Apoptosis Analysis (with Coumarin Derivatives)

The following table presents representative data from studies on coumarin derivatives in apoptosis assays to illustrate the types of data that can be generated.

TreatmentCell LineAssay% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Reference
Untreated ControlUACC-62 (Melanoma)Annexin V/PI--[2]
SVCM1UACC-62 (Melanoma)Annexin V/PI13.125.4[2]
SVCM2UACC-62 (Melanoma)Annexin V/PI12.128.5[2]
SVCM5UACC-62 (Melanoma)Annexin V/PI15.127.3[2]
Compound 2 (30 µM, 24h)HL-60 (Leukemia)Annexin V/PI25.6 ± 1.530.1 ± 2.1[3]

Note: The specific coumarin derivatives used in these studies are not this compound, but the data demonstrates the utility of coumarin-based probes in quantifying apoptosis.

Experimental Protocol: Annexin V-Coumarin 500/PI Apoptosis Assay

This protocol outlines the steps for staining cells with a this compound-conjugated Annexin V and Propidium Iodide for apoptosis analysis.

Materials:

  • Single-cell suspension of cells of interest

  • Annexin V-Coumarin 500 conjugate

  • Propidium Iodide (PI) staining solution

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

Protocol:

  • Cell Preparation:

    • Induce apoptosis in your cell population using the desired treatment. Include appropriate positive and negative controls.

    • Harvest cells (including supernatant containing detached cells) and wash twice with cold PBS by centrifugation at 300-400 x g for 5 minutes.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

    • Add 5 µL of Annexin V-Coumarin 500 conjugate to each tube.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 10 µL of PI staining solution (e.g., 50 µg/mL) to each tube.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately after staining.

    • Excite this compound with a violet laser (405 nm) and collect emission using a blue filter (e.g., 450/50 nm bandpass).

    • Excite PI with a blue laser (488 nm) and collect emission using a red filter (e.g., 610/20 nm bandpass).

    • Use single-stained controls (Annexin V-Coumarin 500 only and PI only) for proper compensation.

    • Acquire at least 10,000 events per sample.

  • Data Analysis:

    • Create a dot plot of this compound fluorescence (x-axis) versus PI fluorescence (y-axis).

    • Establish quadrants to differentiate between:

      • Viable cells (Annexin V-, PI-)

      • Early apoptotic cells (Annexin V+, PI-)

      • Late apoptotic/necrotic cells (Annexin V+, PI+)

      • Necrotic cells (Annexin V-, PI+)

cluster_workflow Apoptosis Detection Workflow Start Cell Culture & Treatment Harvest Harvest & Wash Cells Start->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend Stain_AnnexinV Stain with Annexin V-Coumarin 500 Resuspend->Stain_AnnexinV Stain_PI Stain with Propidium Iodide Stain_AnnexinV->Stain_PI Analyze Flow Cytometry Analysis Stain_PI->Analyze Data_Analysis Data Analysis & Quadrant Gating Analyze->Data_Analysis End Quantify Apoptotic Populations Data_Analysis->End

Apoptosis Detection Workflow

Application in Cell Cycle Analysis

This compound can be indirectly used in cell cycle analysis. While DNA content is typically measured with intercalating dyes like Propidium Iodide (PI) or DAPI, this compound can be conjugated to antibodies that target cell cycle-specific proteins (e.g., cyclins, Ki-67). This allows for multiparameter analysis, correlating the expression of these proteins with the different phases of the cell cycle.

Quantitative Data for Cell Cycle Analysis (with a Coumarin Derivative)

The following table shows representative data on the effect of a coumarin derivative on the cell cycle distribution of a cancer cell line.

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M PhaseReference
Untreated Control65.55 ± 0.9218.5 ± 0.4213.75 ± 0.35[3]
Compound 2 (30 µM, 12h)41.45 ± 0.359.05 ± 0.216.2 ± 0.00[3]
Compound 2 (30 µM, 18h)42.15 ± 0.078.55 ± 0.213.45 ± 0.21[3]
Compound 2 (30 µM, 24h)36.25 ± 1.346.35 ± 0.491.3 ± 0.14[3]

Note: This data is for a specific coumarin derivative and not this compound, but it illustrates the type of results obtainable.

Experimental Protocol: Cell Cycle Analysis with this compound-Conjugated Antibody and PI

This protocol describes the simultaneous analysis of a cell cycle-related protein using a this compound-conjugated antibody and DNA content using PI.

Materials:

  • Single-cell suspension of cells of interest

  • This compound-conjugated primary antibody (e.g., anti-Ki-67)

  • Propidium Iodide (PI) staining solution with RNase A

  • Fixation Buffer (e.g., 70% cold ethanol)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

Protocol:

  • Cell Preparation and Fixation:

    • Harvest cells and wash once with cold PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while gently vortexing.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Intracellular Staining:

    • Centrifuge the fixed cells at 300-400 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in Permeabilization Buffer and incubate for 10-15 minutes at room temperature.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 100 µL of PBS containing the this compound-conjugated antibody at the predetermined optimal concentration.

    • Incubate for 30-60 minutes at room temperature in the dark.

    • Wash the cells twice with PBS.

  • DNA Staining:

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Excite this compound with a violet laser (405 nm) and collect emission using a blue filter (e.g., 450/50 nm).

    • Excite PI with a blue laser (488 nm) and collect emission using a red filter (e.g., 610/20 nm).

    • Use appropriate single-color controls for compensation.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Gate on the cell population of interest based on forward and side scatter.

    • Create a histogram of PI fluorescence to visualize the cell cycle distribution (G0/G1, S, and G2/M phases).

    • Create a dot plot of this compound fluorescence versus PI fluorescence to correlate protein expression with the cell cycle phase.

cluster_workflow Cell Cycle Analysis Workflow Start Cell Culture Harvest Harvest & Fix Cells Start->Harvest Permeabilize Permeabilize Cells Harvest->Permeabilize Stain_Ab Stain with this compound-Ab Permeabilize->Stain_Ab Stain_PI Stain with PI/RNase A Stain_Ab->Stain_PI Analyze Flow Cytometry Analysis Stain_PI->Analyze Data_Analysis Data Analysis Analyze->Data_Analysis End Correlate Protein Expression with Cell Cycle Phase Data_Analysis->End

Cell Cycle Analysis Workflow

Signaling Pathway Analysis

This compound-conjugated antibodies can be employed in phosphoflow cytometry to investigate intracellular signaling pathways. By targeting phosphorylated forms of key signaling proteins, researchers can gain insights into the activation state of various pathways at the single-cell level. For example, the induction of apoptosis by a compound can be dissected by measuring the phosphorylation status of proteins in the apoptotic signaling cascade.

cluster_pathway Simplified Apoptosis Signaling Pathway Extrinsic Extrinsic Stimulus (e.g., FasL) Caspase8 Caspase-8 Activation Extrinsic->Caspase8 Intrinsic Intrinsic Stimulus (e.g., DNA Damage) Mitochondria Mitochondrial Perturbation Intrinsic->Mitochondria Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase8->Caspase3 CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis label_phospho Phospho-specific antibodies conjugated to this compound can be used to detect activated forms of caspases. Caspase3->label_phospho

Apoptosis Signaling Pathway

Conclusion

This compound is a valuable fluorophore for flow cytometry, particularly in multicolor applications. Its utility in apoptosis and cell cycle analysis, as demonstrated by data from related coumarin derivatives, highlights its potential for providing critical insights into cellular processes. The provided protocols offer a starting point for researchers to develop and optimize their own assays using this compound-based reagents. Further development of specific this compound conjugates and the generation of more application-specific quantitative data will undoubtedly expand its role in flow cytometry-based research and drug development.

References

Application Notes: Labeling Cellular Structures with Coumarin 500 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Coumarin (B35378) and its derivatives are a versatile class of fluorescent dyes widely used in cellular imaging. Their popularity stems from favorable photophysical properties, including high fluorescence quantum yields, large Stokes shifts, and sensitivity to the local microenvironment. The core coumarin scaffold can be synthetically modified to create a diverse range of probes that selectively target specific cellular organelles and report on various physiological parameters. This document provides detailed application notes and protocols for utilizing Coumarin 500 derivatives to label and visualize cellular structures, aimed at researchers, scientists, and professionals in drug development.

Key Applications in Cellular Imaging

The structural versatility of coumarin derivatives allows for their application in various aspects of cellular biology:

  • Organelle Imaging: Specifically engineered coumarin probes can accumulate in and visualize subcellular compartments such as mitochondria and lysosomes. This allows for the study of organelle morphology, dynamics, and function in live or fixed cells.

  • Sensing Local Microenvironments: The fluorescence of certain coumarin derivatives is sensitive to environmental factors like polarity and viscosity. This property can be exploited to probe the biophysical characteristics of different cellular compartments.[1][2][3]

  • Detection of Biologically Important Molecules: Coumarin-based probes have been developed to detect a variety of small molecules and ions within cells, including thiols (cysteine, glutathione), reactive oxygen species (ROS), and metal ions.[4][5][6][7][8]

Featured this compound Derivatives for Organelle Labeling

This section highlights specific this compound derivatives designed for targeting mitochondria and lysosomes.

Mitochondria-Targeted Probes: The COUPY Series

A family of coumarin derivatives, known as COUPY dyes, have been developed for specifically targeting mitochondria.[9][10][11] These probes typically possess a lipophilic character and a positive charge, which facilitates their accumulation within the negatively charged mitochondrial matrix.[9][11]

Mechanism of Mitochondrial Targeting: The lipophilic, positively charged moieties on the COUPY scaffold are key to their mitochondrial selectivity. They exploit the negative membrane potential of the inner mitochondrial membrane to drive their accumulation within the organelle.[9][11]

Lysosome-Specific Probes: CouN-1, CouN-2, and MCA

Several coumarin derivatives have been synthesized for specific labeling of lysosomes. For instance, CouN-1 and CouN-2 are designed with a morpholine (B109124) group, which is a well-established lysosome-targeting motif.[1][2] Another example is the probe MCA, which is designed to detect cysteine specifically within the lysosomal compartment.[4]

Mechanism of Lysosomal Targeting: The basic nature of the morpholine moiety in CouN-1 and CouN-2 leads to their protonation and subsequent trapping within the acidic environment of the lysosome.

Quantitative Data of Representative Coumarin Derivatives

The following tables summarize the key photophysical properties of selected coumarin derivatives for easy comparison.

Table 1: Mitochondria-Targeted COUPY Derivatives

Probe NameExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (ΦF)Target OrganelleReference
COUPY 1 ~543 (in water)~605 (in water)~62Not specifiedMitochondria[9]
COUPY 3 553 (in MeOH)595 (in MeOH)42Not specifiedMitochondria[10]
COUPY 4 Not specifiedNot specifiedNot specifiedNot specifiedMitochondria[10]
COUPY 6 613 (in MeOH)685 (in MeOH)72Not specifiedMitochondria[10]
COUPY 15 Not specifiedNot specifiedNot specifiedNot specifiedMitochondria[9]

Table 2: Lysosome-Targeted Coumarin Derivatives

Probe NameExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Target Analyte (if any)Target OrganelleReference
CouN-1 Not specifiedNot specifiedNot specifiedPolarityLysosomes[1][2]
CouN-2 Not specifiedNot specifiedNot specifiedPolarityLysosomes[1][2]
MCA Not specifiedNot specifiedNot specifiedCysteineLysosomes[4]
Lyso-FP Not specifiedNot specifiedNot specifiedCys, GSH, HcyLysosomes[5]

Experimental Protocols

Protocol 1: General Live-Cell Staining with Coumarin Derivatives

This protocol provides a general workflow for staining live cells with coumarin-based probes. Optimization of probe concentration and incubation time is recommended for each specific probe and cell type.[12]

Materials:

  • Coumarin-based fluorescent probe

  • Anhydrous Dimethyl Sulfoxide (DMSO) for stock solution preparation

  • Appropriate cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Glass-bottom dishes or chamber slides suitable for microscopy

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed cells onto a glass-bottom dish or chamber slide and allow them to adhere and grow to the desired confluency.

  • Stock Solution Preparation: Prepare a stock solution of the coumarin probe in anhydrous DMSO.

  • Staining Solution Preparation: Dilute the probe stock solution to the desired final concentration in pre-warmed serum-free or complete culture medium. The optimal concentration should be determined experimentally.

  • Cell Staining: Remove the culture medium from the cells and add the probe-containing medium. Incubate the cells for the recommended time at 37°C in a CO2 incubator.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed culture medium or phosphate-buffered saline (PBS) to remove excess probe.

  • Imaging: Image the stained cells using a fluorescence microscope equipped with the appropriate filter set for the specific coumarin derivative.

Protocol 2: Staining Fixed Cells with Coumarin Derivatives

Some coumarin probes are also suitable for staining fixed cells, which can be useful for co-localization studies with immunofluorescence.[13]

Materials:

  • Coumarin-based fluorescent probe

  • 4% Paraformaldehyde (PFA) or Formaldehyde in PBS for fixation

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Mounting medium

Procedure:

  • Cell Culture and Fixation: Culture cells on coverslips. Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with a permeabilization buffer for 10-15 minutes.

  • Washing: Wash the cells three times with PBS.

  • Staining: Incubate the fixed and permeabilized cells with the coumarin probe solution for the desired time.

  • Washing: Wash the cells three times with PBS to remove unbound probe.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope.

Visualizations

Signaling and Localization Pathways

G Figure 1. Proposed Localization Mechanism of Mitochondria-Targeted COUPY Probes cluster_extracellular Extracellular Space cluster_cell Cell cluster_mitochondrion Mitochondrion COUPY_ext COUPY Probe (Lipophilic, Cationic) Plasma_Membrane Plasma Membrane COUPY_ext->Plasma_Membrane Passive Diffusion Cytosol Cytosol Plasma_Membrane->Cytosol OMM Outer Mitochondrial Membrane Cytosol->OMM IMS Intermembrane Space OMM->IMS IMM Inner Mitochondrial Membrane (Negative Potential) IMS->IMM Electrophoretic Uptake Matrix Mitochondrial Matrix (Accumulation) IMM->Matrix

Caption: Proposed Localization Mechanism of Mitochondria-Targeted COUPY Probes.

G Figure 2. Proposed Localization Mechanism of Lysosome-Targeted Probes (e.g., CouN-1/2) cluster_extracellular Extracellular Space cluster_cell Cell cluster_lysosome Lysosome (Acidic pH) Probe_ext Lysosome-Targeting Probe (e.g., with Morpholine) Plasma_Membrane Plasma Membrane Probe_ext->Plasma_Membrane Uptake Cytosol Cytosol Plasma_Membrane->Cytosol Lysosome_Membrane Lysosomal Membrane Cytosol->Lysosome_Membrane Lumen Lysosomal Lumen (Protonation and Trapping) Lysosome_Membrane->Lumen

Caption: Proposed Localization Mechanism of Lysosome-Targeted Probes.

Experimental Workflows

G Figure 3. Experimental Workflow for Live-Cell Staining A 1. Seed Cells on Glass-Bottom Dish B 2. Prepare Probe Staining Solution A->B C 3. Incubate Cells with Probe B->C D 4. Wash Cells to Remove Excess Probe C->D E 5. Image with Fluorescence Microscope D->E G Figure 4. Experimental Workflow for Fixed-Cell Staining A 1. Culture Cells on Coverslips B 2. Fix Cells with PFA A->B C 3. Permeabilize Cells (Optional) B->C D 4. Incubate with Coumarin Probe C->D E 5. Wash to Remove Unbound Probe D->E F 6. Mount Coverslip on Slide E->F G 7. Image with Fluorescence Microscope F->G

References

Application Notes: Two-Photon Excitation Microscopy Using Coumarin 500

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Two-photon excitation microscopy (TPEM) is a powerful fluorescence imaging technique that offers distinct advantages for three-dimensional imaging in biological samples, including increased penetration depth, reduced phototoxicity, and intrinsic optical sectioning.[1] The selection of a suitable fluorophore is critical for successful TPEM. Coumarin (B35378) 500 (7-(ethylamino)-4-(trifluoromethyl)-2H-1-benzopyran-2-one) is a versatile laser dye that can be efficiently excited through the simultaneous absorption of two near-infrared (NIR) photons, making it a valuable probe for various TPEM applications.[2] Its photophysical properties, including a notable fluorescence quantum yield and sensitivity to the local environment, make it a useful tool for researchers in cell biology and drug development.[3][4]

Photophysical Properties of Coumarin 500

The utility of this compound in TPEM is dictated by its photophysical characteristics. The dye exhibits a strong absorption band in the near-UV region, which corresponds to a two-photon excitation in the NIR range.[2] Its emission properties are sensitive to solvent polarity, a characteristic of many coumarin derivatives.[3][5] This solvatochromism can be leveraged to probe the microenvironment within biological samples.[5] While two-photon absorption (2PA) cross-section data for this compound specifically is not abundant in the provided literature, data for other coumarin derivatives suggest that the 2PA cross-sections are generally modest but sufficient for imaging when using femtosecond-pulsed lasers.[1][6]

Table 1: Quantitative Data for this compound and Related Coumarins

PropertyValueSolvent/ConditionsCoumarin Derivative
One-Photon Absorption (λ_max) ~379 nmChloroformThis compound
~399 nmBenzyl AlcoholThis compound
390 nmMethanolThis compound
One-Photon Emission (λ_max) ~479 nm (Lasing Wavelength)ChloroformThis compound
500 nmEthanolThis compound
495 nmMeOH/H₂OThis compound
Two-Photon Excitation (λ_2P) 750 - 840 nmEthanolGeneral Coumarins
~800 nmChloroformThis compound
Fluorescence Quantum Yield (Φ_f) 0.681MethanolThis compound
0.679Ethyl AcetateThis compound
0.21EthanolThis compound (C30)
0.28AcetonitrileThis compound (C30)
Fluorescence Lifetime (τ_f) 1.6 nsGlycerol (80°C)Coumarin 1
3.8 nsGlycerol (20°C)Coumarin 1
Two-Photon Absorption Cross-Section (σ₂) Generally < 10 GMVariousGeneral Coumarins
~45 GMDMSOCoumarin 6, 343

Note: Data for various coumarin derivatives are included for context, as properties can be similar across the family. GM = Goeppert-Mayer unit (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹).[1][2][6][7][8][9]

Visualized Workflows and Principles

Principle of Two-Photon Excitation

Two-photon excitation relies on the principle that a fluorophore can be excited by the simultaneous absorption of two photons, each possessing approximately half the energy required for a one-photon transition. This is a non-linear process that occurs only at the focal point of a high-intensity laser, providing intrinsic 3D resolution.[1]

G cluster_jablonski Jablonski Diagram S0 Ground State (S₀) S1 First Excited State (S₁) S0->S1  One-Photon  Absorption V Virtual State S0->V Two-Photon Excitation S1->S0 Fluorescence   V->S1

Caption: Jablonski diagram illustrating one- vs. two-photon excitation.

General Experimental Workflow for Live-Cell Imaging

The process of imaging live cells with this compound using TPEM involves several key stages, from initial cell preparation to the final image analysis. Adherence to a structured workflow ensures reproducibility and high-quality data.

G cluster_workflow Experimental Workflow A 1. Cell Culture & Plating (e.g., in glass-bottom dish) C 3. Cell Staining (Incubate cells with this compound) A->C B 2. Probe Preparation (Stock solution in DMSO) B->C D 4. Washing (Remove excess probe with PBS) C->D E 5. Two-Photon Imaging (Excite with NIR laser, collect emission) D->E F 6. Image Processing & Analysis E->F

Caption: General experimental workflow for TPEM live-cell imaging.

Protocols for Two-Photon Microscopy

This section provides a detailed protocol for staining and imaging live mammalian cells using this compound. This protocol is a general guideline and may require optimization based on the specific cell type and experimental objectives.[10]

Protocol 1: Live-Cell Imaging with this compound

This protocol is designed for general intracellular staining to visualize cell morphology or to observe the dye's distribution in live cells.

Materials:

  • This compound powder

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Mammalian cells (e.g., HeLa, A549)[10][11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 35 mm glass-bottom imaging dishes

  • Two-photon microscope with a tunable femtosecond laser (e.g., Ti:Sapphire)

Procedure:

  • Cell Preparation:

    • Culture cells in complete medium at 37°C in a humidified 5% CO₂ incubator.[10]

    • Seed the cells onto 35 mm glass-bottom dishes. Allow them to adhere and grow to 70-80% confluency before staining.[10]

  • Probe Preparation (Stock Solution):

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.[10]

    • Vortex thoroughly to ensure the dye is completely dissolved.

    • Store the stock solution in small aliquots at -20°C, protected from light.

  • Cell Staining (Working Solution):

    • Warm the complete cell culture medium and PBS to 37°C.

    • Wash the cells twice with warm PBS to remove any residual medium.[10]

    • Dilute the this compound stock solution into pre-warmed culture medium to a final working concentration of 5-20 µM. The optimal concentration should be determined empirically.

    • Remove the PBS from the dish and add the probe-containing medium to the cells.

    • Incubate the cells for 20-30 minutes at 37°C in the CO₂ incubator.[10]

  • Washing:

    • After incubation, gently remove the staining solution.

    • Wash the cells three times with warm PBS to remove any unbound probe.[10] This step is crucial to minimize background fluorescence.

  • Two-Photon Imaging:

    • Add fresh, pre-warmed PBS or a suitable imaging buffer to the dish to keep the cells hydrated during imaging.[10]

    • Mount the dish on the stage of the two-photon microscope.

    • Excite the this compound probe using an NIR wavelength between 780 nm and 820 nm.[2][10]

    • Collect the fluorescence emission in the blue-green range, typically between 470 nm and 550 nm.[2][7][10]

    • Adjust laser power and detector gain to achieve a good signal-to-noise ratio while minimizing photobleaching and phototoxicity.[10]

G cluster_protocol Staining Protocol Logic A Prepare 1-10 mM Stock in DMSO B Dilute Stock to 5-20 µM in warm medium A->B D Incubate Cells (20-30 min at 37°C) B->D C Wash Cells with PBS (2 times) C->D E Wash Cells with PBS (3 times) D->E F Add Imaging Buffer & Proceed to Microscope E->F

Caption: Logical flow of the cell staining and washing procedure.

Applications and Considerations

  • Cellular Imaging: this compound can be used for general morphological imaging of live cells. Due to its lipophilic character, it may preferentially accumulate in lipid-rich structures like the endoplasmic reticulum or lipid droplets, a property seen in other coumarin derivatives.[11][12]

  • Environmental Sensing: The solvatochromic properties of this compound mean its emission spectrum can shift depending on the polarity of its environment.[5] This could potentially be used to study changes in intracellular environments, although this requires careful calibration.

  • Photostability: While coumarins are generally robust, photobleaching can occur under high laser power. It is essential to use the minimum laser power necessary for adequate signal acquisition.

  • Cytotoxicity: Coumarin derivatives generally exhibit low cytotoxicity at the concentrations used for imaging.[11] However, it is good practice to perform a viability assay (e.g., CCK-8 or Trypan Blue) if cells will be imaged for extended periods.[13]

References

Application Notes and Protocols: Time-Resolved Fluorescence Spectroscopy of Coumarin 500

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Coumarin (B35378) 500 (C500) is a synthetic organic dye belonging to the coumarin family, known for its robust fluorescent properties.[1][2] As a fluorophore, it exhibits a high fluorescence quantum yield and its photophysical characteristics are highly sensitive to the local environment, particularly solvent polarity and microviscosity.[3][4] These attributes make Coumarin 500 an excellent probe for investigating the dynamics of complex systems such as micelles, polymers, and biological macromolecules.[2][4][5] Time-resolved fluorescence spectroscopy is a powerful technique to study the excited-state dynamics of fluorophores like this compound. By measuring the decay of fluorescence intensity over time, one can obtain crucial information about the probe's immediate surroundings and its interactions with the host system. This document provides a detailed overview of the photophysical properties of this compound, its applications in time-resolved fluorescence spectroscopy, and comprehensive protocols for experimental procedures.

Photophysical Properties of this compound

The fluorescence of this compound originates from an excited state with significant intramolecular charge transfer (ICT) character.[3][6] Upon photoexcitation, there is a redistribution of electron density within the molecule, leading to a more polar excited state compared to the ground state. This ICT nature is responsible for the dye's sensitivity to solvent polarity.

In most solvents, this compound exists in a polar ICT structure. However, in nonpolar solvents like hexane (B92381) and cyclohexane, it exhibits unusual behavior, adopting a less polar structure.[3][6] This leads to significantly lower Stokes' shifts (the difference between the absorption and emission maxima) and shorter fluorescence lifetimes in nonpolar environments compared to polar ones.[3][6][7]

The photophysical properties of this compound in a variety of solvents are summarized in the table below.

Table 1: Photophysical Properties of this compound in Various Solvents

SolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes' Shift (Δν, cm⁻¹)Fluorescence Lifetime (τ_f, ns)
Cyclohexane38240514800.36
n-Hexane38140213700.34
Dioxane39043928801.84
Ethyl Acetate39445533802.57
Acetonitrile39446839202.68
Methanol39648043602.27
Ethylene Glycol40049648002.15
Water4005004980-

Data compiled from multiple sources.[3][8]

Applications in Time-Resolved Fluorescence Spectroscopy

The sensitivity of this compound's fluorescence lifetime and rotational dynamics to its environment makes it a versatile probe in several research areas:

  • Probing Microenvironments: this compound can be used to investigate the polarity and microviscosity of heterogeneous systems like micelles, reverse micelles, and polymer assemblies.[4][5] Changes in its fluorescence lifetime can indicate its location within these structures.

  • Solvation Dynamics: The time-dependent shift of the emission spectrum of this compound can be used to study the dynamics of solvent relaxation around the excited-state dipole of the probe. This provides insights into the molecular motions of the solvent molecules.[5]

  • Biological Systems: Derivatives of coumarins are widely used as fluorescent probes for metal ions and for intracellular biological imaging.[1][9] While specific applications of this compound in drug development are less documented in the provided results, its properties are analogous to other coumarin probes used to study drug-carrier interactions and release kinetics.

Visualizations

Jablonski_Diagram cluster_S0 S₀ (Ground State) cluster_S1 S₁ (First Excited Singlet State) S0_v0 v=0 S0_v1 v=1 S1_v2 v=2 S0_v0->S1_v2 Absorption S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence S1_v0->S0_v2 Non-radiative Decay S1_v1 v=1 S1_v2->S1_v0 Vibrational Relaxation

Caption: Jablonski diagram illustrating the photophysical processes of this compound.

TCSPC_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_stock Prepare Stock Solution (e.g., 1 mM in Ethanol) prep_work Prepare Working Solution (Absorbance < 0.1) prep_stock->prep_work acq_irf Measure Instrument Response Function (IRF) prep_work->acq_irf Transfer to Cuvette acq_sample Measure Sample Fluorescence Decay acq_irf->acq_sample analysis_load Load IRF and Sample Decay Data acq_sample->analysis_load analysis_fit Perform Deconvolution and Fit to Exponential Model analysis_load->analysis_fit analysis_results Extract Fluorescence Lifetime (τ) analysis_fit->analysis_results

Caption: Experimental workflow for TCSPC measurement of this compound.

Experimental Protocols

Protocol 1: Sample Preparation for Time-Resolved Fluorescence Measurements

Objective: To prepare a solution of this compound suitable for fluorescence lifetime and anisotropy measurements.

Materials:

  • This compound (high purity, ≥99%)

  • Spectroscopic grade solvent (e.g., ethanol, acetonitrile)

  • Volumetric flasks

  • Micropipettes

  • Quartz cuvette (1 cm path length)

Procedure:

  • Prepare a Stock Solution: Accurately weigh a small amount of this compound powder. Dissolve it in the chosen solvent to create a stock solution of a known concentration, typically 1 mM. Ensure complete dissolution; gentle vortexing or sonication can be used.[10]

  • Prepare a Working Solution: Dilute the stock solution with the same solvent to a final concentration that results in an absorbance of less than 0.1 at the excitation wavelength.[10] This is critical to prevent inner filter effects, where the emitted fluorescence is reabsorbed by other fluorophore molecules in the solution. A typical concentration range is 1-10 µM.

  • Transfer to Cuvette: Carefully transfer the working solution to a clean quartz cuvette. Ensure there are no air bubbles in the light path.

Protocol 2: Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

Objective: To measure the fluorescence lifetime of this compound using the TCSPC technique.

Instrumentation:

  • Pulsed light source (e.g., picosecond diode laser or Ti:Sapphire laser) with an appropriate excitation wavelength (e.g., 409 nm).[5]

  • Sample holder

  • Emission monochromator or bandpass filter

  • Single-photon sensitive detector (e.g., Microchannel Plate Photomultiplier Tube - MCP-PMT)

  • TCSPC electronics (Time-to-Amplitude Converter - TAC, and Multi-Channel Analyzer - MCA)

Procedure:

  • Instrument Warm-up: Power on the light source, detector, and electronics, allowing them to stabilize as per the manufacturer's guidelines.

  • Instrument Response Function (IRF) Measurement:

    • Replace the sample cuvette with a cuvette containing a scattering solution (e.g., a dilute suspension of Ludox or non-dairy creamer).[10]

    • Set the emission monochromator to the excitation wavelength.

    • Acquire the IRF. The full width at half maximum (FWHM) of the IRF defines the time resolution of the instrument.[5][10]

  • Sample Measurement:

    • Place the this compound sample cuvette into the sample holder.

    • Set the excitation wavelength (e.g., 409 nm).[5]

    • Set the emission monochromator to the peak of the this compound fluorescence in the chosen solvent.

    • Acquire the fluorescence decay data until a sufficient number of photon counts (typically >10,000) are collected in the peak channel to ensure good statistical accuracy.[10]

  • Data Analysis:

    • Load the sample decay data and the IRF into a suitable analysis software.

    • Perform a deconvolution of the IRF from the sample decay.

    • Fit the resulting decay curve to a multi-exponential function. For this compound in many solvents, a single-exponential decay model is often sufficient.[3]

    • The fitting procedure will yield the fluorescence lifetime(s) (τ) and their respective amplitudes.

Protocol 3: Measurement of Time-Resolved Fluorescence Anisotropy

Objective: To measure the rotational correlation time of this compound, which provides information about the local viscosity and the size and shape of the rotating molecule.

Instrumentation:

  • Same as for TCSPC, with the addition of high-quality polarizers in the excitation and emission light paths.

Procedure:

  • Sample Preparation: Prepare the sample as described in Protocol 1.

  • Data Acquisition:

    • Set the excitation polarizer to vertical (V).

    • Acquire the fluorescence decay with the emission polarizer set to vertical (VV decay, I_VV(t)).

    • Acquire the fluorescence decay with the emission polarizer set to horizontal (VH decay, I_VH(t)).

    • It is also recommended to measure decays with a horizontally polarized excitation (HV and HH decays) to determine the G-factor (instrumental correction factor).

  • Data Analysis:

    • Calculate the G-factor, which corrects for the differential transmission of the detection system for vertically and horizontally polarized light.

    • Construct the total fluorescence intensity decay, I(t) = I_VV(t) + 2 * G * I_VH(t).

    • Construct the anisotropy decay, r(t) = [I_VV(t) - G * I_VH(t)] / [I_VV(t) + 2 * G * I_VH(t)].

    • Fit the anisotropy decay curve r(t) to an appropriate model (e.g., a single or multi-exponential decay) to obtain the rotational correlation time(s) (θ).

Disclaimer: The provided protocols are intended as a general guide. Specific instrumental parameters and data analysis methods may need to be optimized for your particular experimental setup and research question.

References

Application Notes & Protocols: FRET Imaging with Coumarin 500 as a Donor Fluorophore

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Coumarin (B35378) 500-based FRET

Förster Resonance Energy Transfer (FRET) is a powerful microscopy technique used to study molecular interactions, conformational changes, and enzymatic activities within the native environment of living cells. The mechanism involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore.[1] This energy transfer is highly dependent on the distance between the two fluorophores, typically occurring over a range of 1-10 nanometers, making FRET a "molecular ruler".[2][3]

Coumarin 500 is a blue-emitting fluorophore that serves as an effective donor in FRET experiments due to its favorable photophysical properties. Coumarin dyes are characterized by their UV-to-blue light excitation and blue-to-green fluorescence emission.[4] Their relatively small size is advantageous as it minimizes potential interference with the function of the biomolecule to which it is attached.[5]

This document provides a guide to the properties of this compound, selection of suitable acceptor partners, and detailed protocols for performing FRET microscopy experiments.

Properties of this compound & Suitable FRET Partners

The success of a FRET experiment hinges on the careful selection of a donor-acceptor pair. Key considerations include significant overlap between the donor's emission spectrum and the acceptor's absorption spectrum, and a high quantum yield for the donor.[1][3]

Table 1: Photophysical Properties of this compound Donor

Property Value Solvent Notes
Chemical Name 7-(ethylamino)-4-(trifluoromethyl)-2H-1-benzopyran-2-one - [6]
Excitation Max (λ_abs_) ~390-392 nm Methanol [6]
Emission Max (λ_em_) ~495-500 nm Ethanol, Methanol [6]
Quantum Yield (Φ_D_) 0.68 Methanol [6]

| Fluorescence Lifetime (τ_D_) | Varies significantly with solvent polarity (e.g., ~1.6 - 3.8 ns) | Glycerol |[7][8] |

Table 2: Potential Acceptor Fluorophores for this compound

Acceptor Fluorophore Absorption Max (λ_abs_) Emission Max (λ_em_) Förster Distance (R₀) Notes
Fluorescein (FITC) ~494 nm ~518 nm See Note 1 Excellent spectral overlap with this compound emission. A classic FRET pair for coumarin derivatives.[2]
Tetramethylrhodamine (TRITC/TAMRA) ~557 nm ~583 nm See Note 1 Larger Stokes shift can help reduce spectral bleed-through.[2]
Green Fluorescent Protein (eGFP) ~488 nm ~507 nm See Note 1 Genetically encodable acceptor for studying fusion proteins.

| Yellow Fluorescent Protein (eYFP) | ~514 nm | ~527 nm | See Note 1 | Commonly used with CFP (a coumarin-like donor) in genetically encoded biosensors. |

Note 1 on Förster Distance (R₀): The R₀ value is the distance at which FRET efficiency is 50% and is unique to each specific donor-acceptor pair and their environment. It must be calculated or determined experimentally based on the donor's quantum yield, the refractive index of the medium, the orientation factor (κ²), and the spectral overlap integral (J(λ)) of the donor-acceptor pair.[9]

Experimental Design and Workflow

A typical FRET imaging experiment involves several key stages, from sample preparation to image analysis. The workflow ensures that appropriate controls are included to correct for spectral crosstalk and produce quantifiable FRET data.

Caption: General workflow for a FRET imaging experiment.

Experimental Protocols

This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on a protein with an N-hydroxysuccinimide (NHS) ester derivative of this compound.

Materials:

  • Protein of interest (1-10 mg/mL) in amine-free buffer (e.g., PBS, pH 7.4).

  • This compound NHS ester.

  • Anhydrous DMSO.

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5.[10]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0.

  • Size-exclusion chromatography column for purification.

Procedure:

  • Prepare Protein: Dialyze the protein against the Reaction Buffer to ensure correct pH and removal of any amine-containing contaminants.

  • Prepare Dye Stock: Immediately before use, dissolve the this compound NHS ester in DMSO to a concentration of 10 mg/mL.[10]

  • Labeling Reaction:

    • Calculate the volume of dye stock needed. A 10-20 fold molar excess of dye to protein is a common starting point for optimization.[10]

    • Add the dye stock solution to the protein solution while gently stirring or vortexing.

    • Incubate for 1-2 hours at room temperature, protected from light.[10]

  • Quench Reaction: Add the Quenching Solution to a final concentration of 50-100 mM and incubate for 30 minutes to stop the reaction by consuming unreacted NHS ester.

  • Purify Conjugate: Separate the labeled protein from free dye using a size-exclusion column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS). The first colored band to elute is the labeled protein.[5]

  • Determine Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~390 nm (for this compound). Calculate the DOL using the Beer-Lambert law, correcting for the dye's contribution to absorbance at 280 nm.

Sensitized emission is the simplest FRET imaging method, involving the excitation of the donor and detection of fluorescence in both the donor and acceptor emission channels.[11] It requires correction for spectral bleed-through (crosstalk).[12]

Image Acquisition:

  • Prepare three samples: 1) Donor-only, 2) Acceptor-only, and 3) Donor-Acceptor (FRET sample).

  • Define three image channels/settings:

    • Donor Channel: Excite at ~390 nm, detect at ~500 nm (for this compound).

    • Acceptor Channel: Excite at the acceptor's max (e.g., ~490 nm for FITC), detect at the acceptor's emission (e.g., ~520 nm).

    • FRET Channel: Excite at the donor's wavelength (~390 nm), detect at the acceptor's emission wavelength (~520 nm).

  • Image Donor-Only Sample: Acquire images using the Donor Channel and the FRET Channel. This measures the donor bleed-through into the FRET channel.

  • Image Acceptor-Only Sample: Acquire images using the Acceptor Channel and the FRET Channel. This measures the direct excitation of the acceptor by the donor excitation wavelength.[13]

  • Image FRET Sample: Acquire images using all three channels.

Data Analysis:

  • Subtract background from all images.

  • Calculate the two crosstalk correction factors (donor bleed-through and acceptor direct excitation) from the control samples.

  • Apply these correction factors to the FRET sample image taken in the FRET channel to obtain the corrected FRET intensity (FRETc).

  • FRET efficiency (E) can be calculated using various algorithms that relate the corrected FRET intensity to the donor and acceptor fluorescence intensities.[12][14]

This method measures the increase in donor fluorescence after the acceptor has been irreversibly photobleached.[15] If FRET was occurring, the donor was quenched; destroying the acceptor eliminates this quenching, causing the donor to become brighter.[11] This technique is robust and quantitative but is destructive and thus typically limited to a single time point on fixed cells.[16]

Image Acquisition:

  • Pre-Bleach Images:

    • Using the Donor Channel (excite ~390 nm, emit ~500 nm), acquire an image of the donor fluorescence before bleaching (I_Donor_pre).

    • Using the Acceptor Channel, acquire an image to confirm the presence and location of the acceptor.[15]

  • Photobleaching:

    • Define a Region of Interest (ROI) where you want to measure FRET.

    • Repeatedly illuminate only the ROI with high-intensity light at the acceptor's excitation wavelength (e.g., ~490 nm for FITC) until the acceptor fluorescence in that region is diminished by at least 80-90%.[17] Use a laser scanning confocal microscope for precise spatial bleaching.[11]

  • Post-Bleach Image:

    • Immediately after bleaching, acquire a second image of the donor fluorescence using the identical settings as the pre-bleach image (I_Donor_post).

Data Analysis:

  • Subtract background from the pre- and post-bleach donor images.

  • Calculate the FRET efficiency (E) for the bleached ROI using the following formula[11][15]:

    E = 1 - (I_Donor_pre / I_Donor_post)

    Where I_Donor_pre is the intensity of the donor before photobleaching and I_Donor_post is the intensity of the donor after photobleaching.

Application Example: Monitoring Kinase Activity

FRET biosensors can be designed to monitor signaling events like kinase activity. A common design involves fusing a donor (this compound-labeled protein or CFP) and an acceptor (e.g., FITC-labeled protein or YFP) to either end of a substrate peptide specific for a kinase, which is itself linked to a phospho-binding domain.

Caption: Conformational change of a FRET biosensor upon kinase activity.

In the basal state, the sensor is in an open conformation, keeping the this compound donor and the acceptor far apart, resulting in low FRET. Upon activation by an upstream signal, the kinase phosphorylates the substrate peptide. This phosphorylation event induces a conformational change, causing the phospho-binding domain to bind the phosphorylated substrate, bringing the donor and acceptor into close proximity. This results in a significant increase in FRET, which can be measured as a ratiometric change in donor/acceptor emission.

References

Application Notes and Protocols for Staining Fixed Cells with Coumarin 500

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin (B35378) 500 is a highly fluorescent dye belonging to the coumarin family, known for its strong emission in the blue-green region of the visible spectrum.[1] Its photophysical properties, including a significant Stokes shift and good quantum yield in various solvents, make it a valuable tool for fluorescence microscopy and other biological imaging applications. These application notes provide detailed protocols for the use of Coumarin 500 as a fluorescent stain for fixed cells, enabling clear visualization of cellular morphology. The protocols outlined below are intended as a starting point and may require optimization for specific cell types and experimental conditions.

Data Presentation

The successful application of this compound for fluorescent staining of fixed cells is dependent on its photophysical properties. The following table summarizes key quantitative data for this compound.

ParameterValueSource(s)
Molecular FormulaC₁₂H₁₀F₃NO₂[1]
Molecular Weight257.21 g/mol [1]
Excitation Maximum (λex) ~390 nm [1]
Emission Maximum (λem) ~504 nm (in Methanol) [2]
Quantum Yield (Φf)0.681 (in Methanol)[1]
SolubilitySoluble in organic solvents like methanol (B129727), ethanol, and DMSO.[1][2]
Recommended Filter SetDAPI or equivalent UV excitation filter

Experimental Protocols

This section provides detailed methodologies for preparing and staining fixed cells with this compound. Two common methods for fixation and permeabilization are presented: paraformaldehyde fixation with detergent permeabilization and methanol fixation/permeabilization.

Protocol 1: Paraformaldehyde (PFA) Fixation and Detergent Permeabilization

This protocol is recommended for preserving cellular morphology and is compatible with subsequent immunofluorescence staining.

Materials:

  • Cells cultured on coverslips or in imaging plates

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS (prepare fresh)

  • 0.1% Triton™ X-100 in PBS

  • This compound stock solution (1-10 mM in DMSO)

  • Antifade mounting medium

Procedure:

  • Cell Preparation:

    • Gently wash the cells twice with PBS to remove culture medium.

  • Fixation:

    • Add 4% PFA in PBS to the cells, ensuring they are fully covered.

    • Incubate for 15-20 minutes at room temperature.[3]

    • Aspirate the PFA solution and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add 0.1% Triton™ X-100 in PBS to the fixed cells.

    • Incubate for 10-15 minutes at room temperature.[3]

    • Aspirate the permeabilization solution and wash the cells twice with PBS.

  • Staining:

    • Prepare the this compound working solution by diluting the stock solution in PBS to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.

    • Add the staining solution to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting:

    • Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.

    • Seal the edges of the coverslip to prevent drying.

  • Imaging:

    • Image the stained cells using a fluorescence microscope equipped with a DAPI filter set or other appropriate filters for UV excitation and blue-green emission.

Protocol 2: Methanol Fixation and Permeabilization

This method is faster as it combines fixation and permeabilization in a single step. However, it can alter cell morphology and may not be suitable for all applications.

Materials:

  • Cells cultured on coverslips or in imaging plates

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Ice-cold 100% Methanol

  • This compound stock solution (1-10 mM in DMSO)

  • Antifade mounting medium

Procedure:

  • Cell Preparation:

    • Gently wash the cells twice with PBS.

  • Fixation and Permeabilization:

    • Aspirate the PBS and add ice-cold 100% methanol to the cells.

    • Incubate for 10 minutes at -20°C.

    • Aspirate the methanol and wash the cells three times with PBS.

  • Staining:

    • Prepare the this compound working solution by diluting the stock solution in PBS to a final concentration of 1-10 µM.

    • Add the staining solution and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting:

    • Mount the coverslip onto a microscope slide with a drop of antifade mounting medium.

    • Seal the edges of the coverslip.

  • Imaging:

    • Image using a fluorescence microscope with a DAPI filter set.

Mandatory Visualization

Staining_Workflow cluster_prep Cell Preparation cluster_fix_perm Fixation & Permeabilization cluster_staining Staining cluster_final Final Steps start Start: Culture cells on coverslip wash1 Wash with PBS (2x) start->wash1 fixation Fixation (e.g., 4% PFA, 15-20 min) wash1->fixation wash2 Wash with PBS (3x) fixation->wash2 perm Permeabilization (e.g., 0.1% Triton X-100, 10-15 min) wash2->perm wash3 Wash with PBS (2x) perm->wash3 stain Incubate with this compound (1-10 µM, 30-60 min) wash3->stain wash4 Wash with PBS (3x) stain->wash4 mount Mount with antifade medium wash4->mount image Image with fluorescence microscope mount->image

Caption: Experimental workflow for staining fixed cells with this compound.

Fixation_Decision_Tree cluster_pfa Cross-linking Fixation cluster_methanol Precipitating Fixation start Start: Choose Fixation Method pfa Paraformaldehyde (PFA) start->pfa Preserve Morphology methanol Methanol start->methanol Faster Protocol pfa_pros Pros: - Good morphology preservation - Compatible with immunofluorescence pfa->pfa_pros pfa_cons Cons: - Requires separate permeabilization step pfa->pfa_cons methanol_pros Pros: - Fixes and permeabilizes simultaneously - Faster protocol methanol->methanol_pros methanol_cons Cons: - May alter cell morphology - Can denature some antigens methanol->methanol_cons

Caption: Decision tree for selecting a fixation and permeabilization method.

References

Application Notes & Protocols: Developing Coumarin 500-Based Biosensors for Specific Analytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin (B35378) 500 is a fluorescent dye known for its application as a laser dye.[1][] Its inherent photophysical properties, including strong absorption and emission in the blue-green region of the spectrum, make it an attractive scaffold for the development of fluorescent biosensors.[] By functionalizing the Coumarin 500 core, it is possible to create sensitive and selective probes for a variety of analytes. This document provides a detailed guide to the principles, protocols, and data interpretation for the development of a hypothetical this compound-based biosensor for the detection of copper (II) ions (Cu²⁺), a crucial analyte in environmental monitoring and biological systems. While specific biosensors utilizing this compound are not extensively documented, the protocols and principles outlined here are adapted from established methodologies for other coumarin derivatives and are presented as a practical guide for developing such a sensor.[3][4]

Principle of Detection

The proposed biosensor operates on the principle of fluorescence quenching. This compound, with the chemical formula C₁₂H₁₀F₃NO₂ and CAS number 52840-38-7, possesses a 7-ethylamino group that can be chemically modified to introduce a chelating moiety for Cu²⁺ ions.[1][5] Upon binding of Cu²⁺ to this recognition site, the fluorescence of the this compound fluorophore is quenched. This quenching effect can be attributed to mechanisms such as chelation-enhanced fluorescence quenching (CHEQ). The decrease in fluorescence intensity is directly proportional to the concentration of Cu²⁺, allowing for quantitative analysis.

Application: Detection of Copper (II) Ions

Copper is an essential trace element but is toxic at elevated concentrations. Therefore, the development of sensitive and selective methods for Cu²⁺ detection is of significant interest. A this compound-based sensor offers a potential solution for real-time and in-situ monitoring of Cu²⁺ in aqueous samples.

Signaling Pathway

The signaling pathway for the detection of Cu²⁺ by a modified this compound probe is based on the interaction between the analyte and the sensor, leading to a measurable change in the fluorescence signal.

cluster_legend Legend Analyte Analyte Probe Probe Complex Complex Signal Signal Cu2_ion Cu²⁺ Ion C500_Cu_Complex This compound-Cu²⁺ Complex (Non-Fluorescent) Cu2_ion->C500_Cu_Complex Binding C500_Probe Modified This compound Probe (Fluorescent) C500_Probe->C500_Cu_Complex Chelation Fluorescence_Quenching Fluorescence Quenching C500_Cu_Complex->Fluorescence_Quenching Results in cluster_workflow Experimental Workflow Synthesis Probe Synthesis (this compound Derivative) Characterization Structural Characterization (NMR, MS, FT-IR) Synthesis->Characterization Optimization Assay Optimization (pH, Temp, Time) Characterization->Optimization Performance Performance Evaluation Optimization->Performance Selectivity Selectivity Testing (Interfering Ions) Performance->Selectivity Application Application in Real Samples Selectivity->Application

References

Application Notes and Protocols for Single-Molecule Imaging with Coumarin 500

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin (B35378) 500 is a fluorescent dye belonging to the coumarin family, known for its blue-green emission and sensitivity to the local environment.[1][2] While not as extensively documented for single-molecule imaging as some other fluorophores, its photophysical properties suggest potential utility in this high-resolution imaging technique. Single-molecule imaging, particularly single-molecule localization microscopy (SMLM), allows for the visualization of cellular structures and molecular interactions at the nanoscale by temporally separating the fluorescence of individual molecules.[3][4] This document provides an overview of the known properties of Coumarin 500, general protocols for its use in single-molecule imaging, and a hypothetical application in studying signaling pathways.

Disclaimer: Direct, extensive literature on the application of this compound for single-molecule imaging is limited. The protocols and applications described herein are based on the known properties of this compound and established methodologies for similar coumarin derivatives.[3] Optimization will be required for specific experimental setups.

Data Presentation

Photophysical Properties of this compound

The performance of a fluorophore in single-molecule imaging is critically dependent on its photophysical characteristics. A summary of the known properties of this compound is presented below.

PropertyValueSignificance in Single-Molecule Imaging
Synonym 7-(ethylamino)-4-(trifluoromethyl)-2H-1-benzopyran-2-oneChemical identifier.[5]
Appearance Yellow needlesPhysical state of the pure dye.[5]
Absorption Max (λabs) ~390-392 nm (in methanol/water)Determines the optimal laser line for excitation.[5]
Emission Max (λem) ~495-500 nm (in ethanol/methanol)Dictates the choice of emission filters for detection.[5]
Quantum Yield (Φ) 0.681 (in Methanol)A high quantum yield is crucial for detecting the faint signals from single molecules.[5]
Molar Extinction Coefficient (ε) Not widely reported for single-molecule conditions.A high molar extinction coefficient leads to more efficient light absorption and brighter signals.
Photostability Moderate (can undergo photobleaching)High photostability is required to collect enough photons for precise localization before the molecule goes dark.[1]
Blinking Properties Can be induced, especially when conjugated with other dyes.Essential for SMLM techniques like dSTORM, where molecules need to switch between fluorescent 'on' and dark 'off' states.[6][7][8]

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound N-hydroxysuccinimidyl (NHS) Ester

This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on proteins with an amine-reactive derivative of this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound NHS ester

  • Anhydrous DMSO or DMF

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Size-exclusion chromatography column

  • Quenching solution (optional): 1 M Tris-HCl, pH 8.0

Procedure:

  • Prepare the Protein Solution: Dissolve or dialyze the protein into the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.[9]

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[9]

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve a 10-20 fold molar excess of dye to protein.[9]

    • Add the dye solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[9]

  • Quench the Reaction (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 10-15 minutes.[9]

  • Purify the Conjugate: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).[9]

  • Determine the Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of this compound (~390 nm). Calculate the DOL using the Beer-Lambert law.

Protocol 2: Labeling of Cysteine Residues with this compound Maleimide (B117702)

This protocol is for labeling proteins containing free thiol groups with a maleimide derivative of this compound.

Materials:

  • Protein of interest containing a free cysteine residue

  • This compound maleimide

  • Anhydrous DMSO or DMF

  • Reaction buffer: PBS, HEPES, or Tris, pH 7.0-7.5 (degassed)[10]

  • (Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)

  • Size-exclusion chromatography column

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds by incubating with a 10-100 fold molar excess of TCEP for 20-60 minutes at room temperature.[10]

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound maleimide in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[10]

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve a 10-20 fold molar excess of dye to protein.

    • Add the dye solution to the protein solution while gently stirring.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[9]

  • Purify the Conjugate: Remove unreacted dye by size-exclusion chromatography.

Protocol 3: Single-Molecule Localization Microscopy (SMLM) of Labeled Proteins in Fixed Cells

This protocol outlines the general procedure for SMLM imaging of cells labeled with this compound-conjugated antibodies.

Materials:

  • Cells cultured on high-precision glass coverslips

  • Phosphate-buffered saline (PBS)

  • Fixative solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.1% Triton X-100 in PBS

  • Blocking buffer: 5% bovine serum albumin (BSA) in PBS

  • Primary antibody specific to the target of interest

  • This compound-conjugated secondary antibody

  • SMLM imaging buffer

SMLM Imaging Buffer (dSTORM):

  • Buffer Base: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl

  • Oxygen Scavenging System: 10% (w/v) Glucose, 500 µg/mL Glucose Oxidase, 40 µg/mL Catalase

  • Reducing Agent: 100 mM Mercaptoethylamine (MEA) or another thiol. The optimal concentration should be determined experimentally to induce blinking of this compound.[3]

Procedure:

  • Cell Culture and Fixation: Culture cells on coverslips, wash with PBS, and fix with 4% PFA.

  • Permeabilization and Blocking: Permeabilize the cells with 0.1% Triton X-100 and then block with 5% BSA.[3]

  • Antibody Staining:

    • Incubate with the primary antibody for 1-2 hours at room temperature.[3]

    • Wash three times with PBS.

    • Incubate with the this compound-conjugated secondary antibody for 1 hour at room temperature, protected from light.[3]

    • Wash three times with PBS.

  • Preparation for Imaging: Mount the coverslip onto a microscope slide with the SMLM imaging buffer and seal to prevent evaporation.[3]

  • Image Acquisition:

    • Use a microscope equipped for SMLM (e.g., TIRF or HILO illumination).

    • Excite the sample with a laser line close to the absorption maximum of this compound (e.g., ~405 nm).

    • Acquire a stream of images (typically thousands of frames) to capture the stochastic blinking of single this compound molecules.

Mandatory Visualization

Experimental Workflow for SMLM

G cluster_sample_prep Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis cell_culture Cell Culture on Coverslip fixation Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Blocking (e.g., 5% BSA) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab This compound-conjugated Secondary Antibody Incubation primary_ab->secondary_ab mounting Mounting in SMLM Buffer secondary_ab->mounting acquisition Image Acquisition (TIRF/HILO) mounting->acquisition localization Single-Molecule Localization acquisition->localization reconstruction Image Reconstruction localization->reconstruction

Workflow for fixed-cell single-molecule localization microscopy.

Hypothetical Application: Probing GPCR Dimerization

Single-molecule imaging is a powerful tool to investigate the dimerization and oligomerization of G protein-coupled receptors (GPCRs), which are crucial events in cell signaling.[5][11][12] Here, we propose a hypothetical application using this compound to study the dimerization of a GPCR of interest.

Objective: To determine the spatial distribution and quantify the dimerization of a specific GPCR on the plasma membrane of single cells.

Experimental Design:

  • Cell Line: A cell line stably expressing the GPCR of interest tagged with a small epitope (e.g., FLAG or HA tag).

  • Labeling: The cells will be labeled with a primary antibody against the tag, followed by a secondary antibody conjugated to this compound.

  • Imaging: SMLM will be performed to obtain the precise locations of individual GPCRs.

  • Data Analysis: The localization data will be analyzed to determine the receptor density and the degree of dimerization by analyzing the distances between localized molecules.

Signaling Pathway Diagram

G cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPCR_mono GPCR Monomer GPCR_dimer GPCR Dimer GPCR_mono->GPCR_dimer Dimerization G_protein G Protein GPCR_dimer->G_protein Coupling Ligand Ligand Ligand->GPCR_dimer Activation Effector Effector Protein G_protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Downstream_Signaling Downstream Signaling Second_Messenger->Downstream_Signaling

Simplified GPCR dimerization and signaling pathway.

This hypothetical study would provide insights into the nanoscale organization of the GPCR and how it might be influenced by drug candidates, thus aiding in drug development.

Conclusion

This compound presents as a potential candidate for single-molecule imaging studies due to its favorable quantum yield and blue-green emission. While specific protocols for its use in SMLM are not yet well-established, the general methodologies for labeling and imaging with similar coumarin dyes provide a solid foundation for its application. Further research is needed to fully characterize its photostability and blinking properties under typical SMLM conditions to optimize its performance for visualizing intricate cellular processes at the single-molecule level.

References

Troubleshooting & Optimization

Improving the signal-to-noise ratio of Coumarin 500 fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the signal-to-noise ratio of Coumarin (B35378) 500 fluorescence and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the fluorescence intensity and signal-to-noise ratio of Coumarin 500?

A1: The fluorescence of this compound is highly sensitive to its local environment. The primary factors include:

  • Solvent Polarity: The fluorescence quantum yield of many coumarin derivatives, including those with amino groups like this compound, can decrease in polar solvents. This is often due to the formation of a non-fluorescent or weakly fluorescent Twisted Intramolecular Charge Transfer (TICT) state. In non-polar solvents, the molecule is more likely to remain in a planar, highly fluorescent state.

  • pH of the Medium: The fluorescence of 7-aminocoumarin (B16596) derivatives is often pH-dependent. In acidic conditions, the amino group can be protonated, which disrupts the intramolecular charge transfer (ICT) process responsible for strong fluorescence, leading to a significant decrease in the signal. Optimal fluorescence is typically observed in neutral to slightly alkaline conditions (pH 7-9).[1]

  • Concentration: High concentrations of this compound can lead to aggregation and self-quenching, where excited molecules transfer energy to non-excited molecules non-radiatively, thus reducing the overall fluorescence intensity.

  • Photobleaching: Like many fluorophores, this compound is susceptible to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.

  • Presence of Quenchers: Impurities in the solvent or sample, such as dissolved oxygen or heavy metal ions, can act as fluorescence quenchers.

Q2: I am observing a very weak or no fluorescence signal from my this compound sample. What are the common causes and how can I troubleshoot this?

A2: A weak or absent signal can stem from several issues. Here is a step-by-step troubleshooting guide:

  • Verify Instrument Settings:

    • Excitation and Emission Wavelengths: Ensure your instrument's excitation and emission wavelengths are set correctly for this compound. In ethanol, the absorption maximum is around 395 nm and the emission maximum is around 499 nm.[2]

    • Filter Sets: Confirm that the filter sets in your fluorescence microscope are appropriate for this compound's excitation and emission spectra.

    • Laser Power/PMT Settings: For confocal microscopy or flow cytometry, suboptimal laser power or photomultiplier tube (PMT) settings can result in a weak signal.

  • Assess Probe Integrity and Concentration:

    • Probe Degradation: Ensure the this compound has been stored correctly, protected from light and at the recommended temperature, to prevent degradation.

    • Concentration Optimization: An overly low concentration will produce a weak signal, while an excessively high concentration can cause self-quenching. It is crucial to perform a concentration titration to find the optimal range for your experiment.

  • Evaluate Experimental Conditions:

    • Solvent Choice: As discussed in Q1, polar solvents can quench fluorescence. If possible, consider using a less polar solvent if compatible with your experiment.

    • pH Level: Check the pH of your sample. If it is acidic, adjust it to a neutral or slightly alkaline pH to see if the signal improves.

    • Contaminants: Ensure high-purity solvents are used to minimize quenching from impurities.

Q3: My fluorescence signal is fading quickly during imaging. What is happening and how can I prevent it?

A3: Rapid signal loss during imaging is likely due to photobleaching. Here are several strategies to minimize this effect:

  • Reduce Exposure Time: Use the shortest possible exposure time that still provides a good signal-to-noise ratio.

  • Lower Excitation Intensity: Use the lowest possible excitation light intensity. Neutral density filters can be used to attenuate the light source.[3][4]

  • Use Antifade Reagents: For fixed samples, use a commercially available antifade mounting medium.[5][6] These reagents work by scavenging free radicals that contribute to photobleaching.

  • Image a Different Field of View: When setting up and focusing the microscope, use a region of the sample that you do not intend to image to avoid unnecessarily photobleaching your area of interest.[5]

  • Choose Photostable Dyes: If photobleaching remains a significant issue, consider if a more photostable fluorophore could be used for your application.[5][7]

Troubleshooting Guide: Low Signal-to-Noise Ratio

A low signal-to-noise ratio (SNR) can be caused by either a weak signal or high background. The following guide provides a systematic approach to identifying and resolving the root cause.

Step 1: Initial Checks & Instrument Settings

It is crucial to first rule out any issues with the experimental setup and instrumentation.

Potential IssueRecommended Action
Incorrect Wavelengths Verify that the excitation and emission wavelengths on your instrument are set to the optimal values for this compound in your specific solvent.
Mismatched Filters Ensure the bandpass filters for the excitation and emission light paths are appropriate for this compound.
Low Light Source Power Check the lamp or laser output. If it is old, it may need replacement.
Incorrect Detector Settings Optimize the gain or PMT voltage. Too low a setting will result in a weak signal, while too high a setting can increase noise.
Step 2: Sample-Related Issues

If the instrument settings are correct, the problem may lie within the sample itself.

Potential IssueRecommended Action
Suboptimal Concentration Perform a concentration titration to find the optimal balance between signal intensity and self-quenching.
Solvent Effects If using a polar solvent, test if a less polar solvent (if compatible with your assay) improves the signal.
Incorrect pH Measure the pH of your sample and adjust to the neutral to slightly alkaline range (pH 7-9).
Sample Degradation Prepare a fresh sample of this compound from a properly stored stock.
Presence of Quenchers Use high-purity solvents and reagents. If oxygen quenching is suspected, de-gassing the sample may help.
Step 3: High Background Fluorescence

If the signal is present but obscured by high background, consider the following:

Potential IssueRecommended Action
Autofluorescence Image an unstained control sample to determine the level of background fluorescence from your sample matrix or cells.
Contaminated Optics Clean the microscope objectives and other optical components according to the manufacturer's instructions.
Impure Solvents/Reagents Use spectroscopy-grade solvents to minimize background fluorescence.

Quantitative Data

The photophysical properties of this compound are highly dependent on the solvent environment. The following tables summarize key quantitative data.

Table 1: Spectral Properties of this compound in Different Solvents

SolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_f)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
Ethanol395[2]499[2]~0.5 - 0.718,400[2]
Methanol390[8]4950.681[8]Not available
Ethyl Acetate390[8]-0.679[8]Not available
p-Dioxane-470-Not available

Note: The quantum yield can vary based on the measurement standard and conditions.

Experimental Protocols

Protocol 1: Optimizing this compound Concentration

Objective: To determine the optimal concentration of this compound that provides the maximum fluorescence signal without significant self-quenching.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO or ethanol)

  • Solvent of choice for the experiment

  • Fluorometer or fluorescence plate reader

  • Cuvettes or microplates

Procedure:

  • Prepare a Dilution Series: Prepare a series of this compound dilutions in your chosen solvent. A good starting range would be from 100 µM down to 0.1 µM.

  • Measure Fluorescence: For each concentration, measure the fluorescence intensity at the optimal excitation and emission wavelengths for your solvent system.

  • Blank Subtraction: Measure the fluorescence of a solvent-only blank and subtract this value from all your sample readings.

  • Plot Data: Plot the fluorescence intensity as a function of this compound concentration.

  • Determine Optimal Concentration: The optimal concentration is the point at which the fluorescence signal is maximal or begins to plateau. At higher concentrations, you may observe a decrease in fluorescence intensity per unit of concentration, which is indicative of self-quenching.

Protocol 2: Mitigating Photobleaching During Fluorescence Microscopy

Objective: To acquire high-quality fluorescence images while minimizing the loss of signal due to photobleaching.

Materials:

  • Sample stained with this compound

  • Fluorescence microscope

  • Antifade mounting medium (for fixed samples)

Procedure:

  • Sample Preparation: If using fixed cells, mount your coverslip using an antifade mounting medium.[5][6]

  • Locate Region of Interest: Use brightfield or a low magnification to find the general area of your sample you wish to image.

  • Minimize Exposure During Focusing:

    • Switch to fluorescence, but use a neighboring field of view to focus the image.[5]

    • Alternatively, use the lowest possible light intensity and a fast, binned camera mode to focus, which reduces exposure.

  • Optimize Acquisition Settings:

    • Excitation Intensity: Use a neutral density filter or adjust the laser power to the lowest level that provides an acceptable signal.[3][4]

    • Exposure Time: Set the camera exposure time to the minimum required for a good image.

    • Detector Gain: Adjust the camera or PMT gain to amplify the signal, which can allow for lower excitation power. Be mindful that very high gain can increase noise.

  • Image Acquisition: Once focused and with optimized settings, move to your region of interest and acquire the image promptly.

  • Time-Lapse Imaging: For live-cell imaging over time, use the longest possible interval between acquisitions that still captures the biological process of interest.

Diagrams

TroubleshootingWorkflow Troubleshooting Low Signal-to-Noise Ratio start Low SNR with this compound check_instrument Verify Instrument Settings (Wavelengths, Filters, Power) start->check_instrument instrument_ok Settings Correct? check_instrument->instrument_ok adjust_instrument Correct Instrument Settings instrument_ok->adjust_instrument No check_sample Assess Sample Integrity & Conditions (Concentration, pH, Solvent) instrument_ok->check_sample Yes adjust_instrument->check_instrument sample_ok Sample Conditions Optimal? check_sample->sample_ok optimize_sample Optimize Sample Conditions (Titrate, Adjust pH, Change Solvent) sample_ok->optimize_sample No check_background Evaluate Background Fluorescence (Autofluorescence, Contamination) sample_ok->check_background Yes optimize_sample->check_sample background_ok Background Low? check_background->background_ok reduce_background Implement Background Reduction Strategies (Use Controls, Clean Optics) background_ok->reduce_background No end_success High SNR Achieved background_ok->end_success Yes reduce_background->check_background end_fail Consult Further Resources reduce_background->end_fail ConcentrationOptimization Protocol for Optimizing Fluorophore Concentration start Start: Prepare this compound Stock Solution prepare_dilutions Create a Serial Dilution Series (e.g., 0.1 µM to 100 µM) start->prepare_dilutions measure_fluorescence Measure Fluorescence Intensity for Each Concentration prepare_dilutions->measure_fluorescence subtract_blank Subtract Solvent Blank Measurement measure_fluorescence->subtract_blank plot_data Plot Fluorescence Intensity vs. Concentration subtract_blank->plot_data analyze_plot Analyze the Plot plot_data->analyze_plot identify_optimal Identify Linear Range and Onset of Quenching analyze_plot->identify_optimal select_concentration Select Optimal Concentration (Highest signal in linear range) identify_optimal->select_concentration FactorsAffectingFluorescence Key Factors Influencing this compound Fluorescence cluster_environmental Environmental Factors cluster_experimental Experimental Parameters cluster_outcomes Potential Negative Outcomes C500 This compound Fluorescence Signal Solvent Solvent Polarity TICT TICT State Formation Solvent->TICT pH pH Protonation Protonation pH->Protonation Quenchers Quenchers (O₂, ions) CollisionalQuenching Collisional Quenching Quenchers->CollisionalQuenching Concentration Concentration SelfQuenching Self-Quenching Concentration->SelfQuenching Excitation Excitation Light Photobleaching Photobleaching Excitation->Photobleaching TICT->C500 decreases Protonation->C500 decreases SelfQuenching->C500 decreases Photobleaching->C500 decreases CollisionalQuenching->C500 decreases

References

Technical Support Center: Preventing Aggregation of Coumarin 500 in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the aggregation of Coumarin 500 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound, also known as 7-(ethylamino)-4-(trifluoromethyl)coumarin, is a fluorescent dye belonging to the 7-aminocoumarin (B16596) family.[1] It appears as a yellow crystalline powder and is commonly used as a fluorochrome and laser dye.[1][2] Its molecular weight is 257.21 g/mol .[1][2]

Q2: Why does my this compound aggregate or precipitate in aqueous solutions?

The aggregation of this compound in aqueous solutions is primarily due to its hydrophobic nature and low water solubility.[3] Like many organic fluorophores, this compound molecules tend to self-associate in polar solvents like water to minimize their contact with the aqueous environment. This phenomenon, driven by the hydrophobic effect, leads to the formation of non-fluorescent aggregates or visible precipitates, which can compromise experimental results. Factors such as high concentration, pH, and the ionic strength of the buffer can influence the extent of aggregation.[3]

Q3: What are the common indicators of this compound aggregation?

Common signs of aggregation include:

  • A noticeable decrease in fluorescence intensity (quenching).

  • A shift in the absorption or emission spectra.

  • The appearance of turbidity or visible precipitate in the solution.

  • Inconsistent or non-reproducible results in fluorescence-based assays.

Q4: How does pH affect the stability and fluorescence of this compound?

The fluorescence of 7-aminocoumarin derivatives like this compound can be sensitive to pH. In acidic conditions, the lone pair of electrons on the 7-amino group can be protonated. This alters the intramolecular charge transfer (ICT) properties of the molecule, which is fundamental to its fluorescence, often leading to a significant decrease in fluorescence intensity. For most applications, maintaining a neutral to slightly alkaline pH (e.g., pH 7.0-8.0) is recommended to ensure stable fluorescence.

Q5: What are the primary methods to prevent this compound aggregation?

Several methods can be employed to improve the solubility of this compound and prevent aggregation:

  • Use of Co-solvents: Preparing a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol (B145695) before diluting it into the aqueous buffer.[3]

  • Inclusion of Surfactants: Adding non-ionic surfactants such as Tween-20 or Triton X-100 to the aqueous buffer to encapsulate the dye in micelles.[3]

  • Complexation with Cyclodextrins: Using cyclodextrins to form inclusion complexes with this compound, which enhances its aqueous solubility.[3]

Troubleshooting Guides

Issue 1: My this compound precipitates immediately upon dilution of the DMSO stock solution into my aqueous buffer.

This is a common problem resulting from the sharp decrease in solubility as the dye is transferred from a high-concentration organic environment to a predominantly aqueous one.

Troubleshooting Workflow

G start Precipitation Observed concentration Lower Final Concentration start->concentration dilution Optimize Dilution Method (e.g., serial dilution, vigorous mixing) concentration->dilution If precipitation persists end Clear, Stable Solution concentration->end Problem Solved surfactant Incorporate Surfactant (e.g., 0.01% Tween-20) dilution->surfactant If precipitation persists dilution->end Problem Solved cosolvent Use a Co-solvent System (e.g., 1-5% Ethanol) surfactant->cosolvent If precipitation persists surfactant->end Problem Solved cyclodextrin Employ Cyclodextrins (e.g., HP-β-CD) cosolvent->cyclodextrin For highly resistant aggregation cosolvent->end Problem Solved cyclodextrin->end Problem Solved

Caption: Troubleshooting workflow for this compound precipitation.

Issue 2: The fluorescence signal of my this compound solution is weak and inconsistent.

This may be due to the formation of non-fluorescent aggregates, even if no visible precipitate is present.

  • Verify Concentration: Ensure the final concentration is not too high, which can lead to self-quenching and aggregation.

  • Check for Contaminants: Impurities in the buffer or from other reagents can sometimes quench fluorescence or promote aggregation.

  • Optimize pH: Confirm that the pH of your final solution is within the optimal range (typically 7.0-8.0) for 7-aminocoumarin fluorescence.

  • Implement Solubilization Strategies: Even at lower concentrations, micro-aggregation can occur. Proactively use one of the solubilization methods described in the protocols below.

Data Presentation: Strategies for Preventing Aggregation

MethodAgentRecommended Starting ConcentrationExpected OutcomeKey Considerations
Co-solvent DMSO< 1% (v/v) in final solutionMaintains solubility of the dye after dilution from a concentrated stock.High concentrations can be toxic to cells or interfere with protein function.
Ethanol1-5% (v/v) in final solutionIncreases the overall polarity of the solvent, aiding in dye solubility.May affect protein stability or enzyme activity. Always use a vehicle control.
Surfactant Tween-20 / Triton X-1000.01% - 0.1% (v/v)Forms micelles that encapsulate this compound, preventing aggregation.Ensure the concentration is below the critical micelle concentration (CMC) if the surfactant interferes with the assay.
Cyclodextrin HP-β-CD1:1 or 1:2 molar ratio (Dye:CD)Forms a host-guest inclusion complex, significantly increasing aqueous solubility.May require an initial preparation step to form the complex.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions using a Co-solvent
  • Prepare Stock Solution: Accurately weigh the desired amount of this compound powder. Dissolve it in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 1-10 mM). Vortex thoroughly until the dye is completely dissolved. A brief sonication can aid dissolution.

  • Storage: Store the stock solution at -20°C, protected from light, in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Working Solution: To prepare the final working solution, add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring vigorously. This rapid dispersion helps to prevent localized high concentrations that can trigger precipitation. The final concentration of DMSO should typically be kept below 1% (v/v).

Protocol 2: Preventing Aggregation with Surfactants
  • Prepare Surfactant-Containing Buffer: Prepare your desired aqueous buffer. Add a non-ionic surfactant such as Tween-20 or Triton X-100 to a final concentration of 0.01% (v/v). Mix thoroughly.

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1.

  • Prepare Final Solution: Add the this compound stock solution dropwise to the surfactant-containing buffer while stirring to achieve the desired final dye concentration.

Protocol 3: Enhancing Solubility with Cyclodextrins

This protocol describes the preparation of a this compound-cyclodextrin inclusion complex for enhanced aqueous solubility.

  • Dissolve this compound: Dissolve the this compound powder in 96% ethanol to a suitable concentration (e.g., 1 mg/mL) with the aid of sonication.

  • Prepare Cyclodextrin Solution: In a separate container, dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in purified water to the desired concentration (e.g., to achieve a 1:1 or 1:2 molar ratio with the dye).

  • Form the Complex: Slowly add the ethanolic this compound solution to the aqueous HP-β-CD solution while stirring vigorously.

  • Incubate: Continue to stir the mixture for several hours (or overnight) at room temperature, protected from light, to allow for the formation of the inclusion complex.

  • Remove Solvent (Optional): For a stable, water-soluble powder, the solvent can be removed by lyophilization (freeze-drying). The resulting powder can be readily dissolved in aqueous buffers.

Visualizations

Mechanism of Aggregation and Prevention

G cluster_0 Aqueous Environment (Without Aid) cluster_1 Solubilization with Surfactant cluster_2 Solubilization with Cyclodextrin a1 C500 agg Aggregate a1->agg a2 C500 a2->agg a3 C500 a3->agg a4 C500 a4->agg a5 C500 a5->agg micelle Micelle b1 C500 b1->micelle Encapsulation cd_complex Inclusion Complex c1 C500 c1->cd_complex Complexation

Caption: Mechanisms of this compound (C500) aggregation and prevention.

References

Optimizing laser power for Coumarin 500 excitation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing laser power for Coumarin 500 excitation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key photophysical properties of this compound I should consider for my experiments?

A1: Understanding the photophysical properties of this compound is crucial for designing your experiment and setting up your instrumentation. Key properties are highly dependent on the solvent used. This compound is a popular laser dye for the blue-green region with a high fluorescence quantum yield.[1][2]

Table 1: Photophysical Properties of this compound

Property Value Solvent Notes
Absorption Max (λ_abs_) ~395 nm Ethanol The peak wavelength for absorbing photons.[3]
Emission Max (λ_em_) ~499 nm Ethanol The peak wavelength of emitted fluorescence.[3]
Molar Absorptivity 18,400 M⁻¹cm⁻¹ Ethanol A measure of how strongly the dye absorbs light at a given wavelength.[3]
Quantum Yield (Φ_f_) 0.68 Methanol The efficiency of converting absorbed photons into emitted photons.[4]

| Lasing Range | 470 - 550 nm | Various | The effective range for laser applications, dependent on the pump source.[4][5] |

Q2: What is the optimal laser wavelength for exciting this compound?

A2: The optimal excitation wavelength is near the dye's absorption maximum. For this compound, this is approximately 395 nm in ethanol.[3] Therefore, common excitation sources include the 355 nm line of an Nd:YAG laser or the 337 nm line of a nitrogen laser.[4] While you can excite the dye at other wavelengths within its absorption spectrum, efficiency will be lower.

Q3: How do I determine the optimal laser power for my experiment?

A3: The optimal laser power is a balance between maximizing the fluorescence signal and minimizing photobleaching and potential phototoxicity. The goal is to use the lowest possible laser power that provides a sufficient signal-to-noise ratio for your measurement.[6] A laser power titration experiment is the most effective method for determining this optimal value for your specific setup. See the detailed protocol below.

Q4: What are the common signs of using excessive laser power?

A4: The most common sign is rapid photobleaching, where the fluorescence signal intensity decreases quickly over time under continuous illumination.[6][7] Other signs include a saturated signal, where an increase in laser power no longer results in a proportional increase in fluorescence, and potential damage to the sample, especially in live-cell imaging.

Troubleshooting Guides

Q1: My fluorescence signal is very weak or non-existent. What should I check?

A1: A weak or absent signal can be caused by several factors. Follow this systematic troubleshooting workflow to identify the issue.

LowSignal_Workflow start Start: Low/No Signal inst_settings 1. Check Instrument Settings start->inst_settings check_wavelengths Are excitation/emission wavelengths correct for C500 (~395nm / ~500nm)? inst_settings->check_wavelengths check_filters Are the correct filter sets (e.g., DAPI/blue) in place? check_wavelengths->check_filters Yes further_investigation Consult Instrument Manual or Senior Staff check_wavelengths->further_investigation No check_power Is laser power/PMT gain too low? check_filters->check_power Yes check_filters->further_investigation No sample_prep 2. Assess Sample Integrity check_power->sample_prep No resolution Problem Solved check_power->resolution Yes check_conc Is dye concentration appropriate? sample_prep->check_conc check_storage Was the dye stored correctly (protected from light)? check_conc->check_storage Yes check_conc->further_investigation No check_env Is the solvent/pH compatible? check_storage->check_env Yes check_storage->further_investigation No check_env->resolution Yes check_env->further_investigation No

Caption: Troubleshooting workflow for low fluorescence signal.

Detailed Steps:

  • Verify Instrument Settings :

    • Wavelengths : Confirm that your instrument's excitation and emission settings match this compound's spectra.[8] Mismatched settings are a common cause of poor signal.

    • Filter Sets : Ensure you are using the correct filter cube for blue-green fluorescence to maximize signal detection and minimize background.[9]

    • Laser Power & Detector Gain : For confocal microscopy or flow cytometry, suboptimal laser power or photomultiplier tube (PMT) settings can lead to a weak signal.[8] Try incrementally increasing the laser power or gain.

  • Assess Sample Integrity :

    • Concentration : The dye concentration may be too low.[10][11] Prepare a fresh dilution or perform a concentration titration.

    • Probe Degradation : Ensure the this compound stock has been stored correctly, protected from light and at the proper temperature, to prevent degradation.[8]

    • Environment : The photophysical properties of this compound are highly sensitive to solvent polarity and pH.[1][6] Ensure your buffer or mounting medium is compatible.

Q2: I'm observing rapid signal loss (photobleaching). How can I minimize this?

A2: Photobleaching is the irreversible destruction of the fluorophore by excitation light and is a primary concern when optimizing laser power.[6]

LaserPower_Effects cluster_0 Laser Power Optimization lp Increase Laser Power signal Fluorescence Signal lp->signal Affects bleaching Photobleaching / Phototoxicity lp->bleaching Affects snr Signal-to-Noise Ratio (SNR) signal->snr Improves signal_outcome Increases, then Saturates signal->signal_outcome bleaching->snr Degrades bleaching_outcome Increases Exponentially bleaching->bleaching_outcome snr_outcome Initially Improves, then Decreases snr->snr_outcome Titration_Workflow cluster_workflow Experimental Workflow prep 1. Prepare Sample setup 2. Set Up Microscope (Set all parameters except laser power) prep->setup acquire_series 3. Acquire Image Series (Start at low power, e.g., 0.5%) setup->acquire_series increase_power 4. Increment Laser Power (e.g., 0.5% -> 1% -> 2% -> 5%...) acquire_series->increase_power increase_power->acquire_series Repeat for each power level analyze 5. Analyze Data (Plot Intensity & Photobleaching vs. Power) increase_power->analyze After final power level determine_optimal 6. Determine Optimal Power (Point before saturation/high bleaching) analyze->determine_optimal

References

Best practices for storing and handling Coumarin 500

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with Coumarin (B35378) 500.

Frequently Asked Questions (FAQs)

Q1: What is Coumarin 500 and what are its primary applications?

This compound, also known as 7-(ethylamino)-4-(trifluoromethyl)coumarin, is a fluorescent dye notable for its blue-green emission.[1] It belongs to the 7-aminocoumarin (B16596) family and is utilized as a fluorochrome and a laser dye.[1] Its photophysical properties are sensitive to the solvent environment, making it a useful probe for studying solvent polarity.[2][3]

Q2: What are the essential safety precautions for handling this compound?

This compound is classified as an irritant and can be harmful if inhaled, swallowed, or absorbed through the skin.[3] When handling this compound powder or solutions, it is imperative to use proper personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.

Q3: How should solid this compound be properly stored?

To ensure its stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. It is sensitive to light and moisture.

Q4: How do I prepare a stock solution of this compound?

This compound is poorly soluble in water but dissolves in organic solvents. Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are recommended for preparing high-concentration stock solutions. It is crucial to use anhydrous solvents as moisture can reduce solubility and affect the stability of the compound.

Q5: What are the optimal storage conditions for this compound stock solutions?

For long-term storage, it is recommended to store stock solutions at -20°C or -80°C. To avoid degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted into smaller, single-use volumes. Ensure the storage vials are tightly sealed to prevent solvent evaporation and moisture absorption.

Data Presentation

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₁₀F₃NO₂
Molecular Weight257.21 g/mol [4][5]
AppearanceYellow crystalline powder/needles[4][5][6]
Melting Point158-159 °C[5]
In Ethanol
Absorbance Maximum (λmax)~395 nm[4][5]
Fluorescence Maximum (λem)~499 nm[4][5]
In Methanol
Absorbance Maximum (λmax)~392 nm[6]
Fluorescence Maximum (λem)~495 nm[6]

Table 2: Solubility of this compound

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into experimental buffers or media.

Materials:

  • This compound powder (MW: 257.21 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated micropipettes and analytical balance

Procedure:

  • Preparation: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh 2.57 mg of this compound powder.

  • Dissolving: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution thoroughly for 2-3 minutes to aid dissolution. If the powder does not fully dissolve, brief sonication in a water bath can be applied.

  • Aliquoting: Once fully dissolved, dispense the stock solution into smaller, single-use, light-protecting microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).

Protocol 2: General Staining of Live Cells for Fluorescence Microscopy

Objective: To label live cells with this compound for visualization via fluorescence microscopy.

Materials:

  • Cells cultured on imaging-grade glass-bottom dishes or coverslips

  • This compound stock solution (10 mM in DMSO)

  • Pre-warmed complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Live-cell imaging buffer (e.g., phenol (B47542) red-free medium with HEPES)

Procedure:

  • Prepare Working Solution: Thaw an aliquot of the this compound stock solution. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (a starting range of 1-10 µM is recommended). It is critical to add the DMSO stock solution to the medium while mixing to prevent precipitation.

  • Cell Staining: Remove the existing medium from the cells and replace it with the this compound-containing medium.

  • Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for 15-60 minutes. The optimal time should be determined empirically.

  • Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed PBS to remove any unbound dye.

  • Imaging: Add fresh, pre-warmed live-cell imaging buffer to the cells and proceed with fluorescence microscopy. Use a filter set appropriate for this compound's excitation and emission spectra (e.g., DAPI or similar UV/violet excitation filter).

Mandatory Visualization

G Solid Solid this compound Stock Stock Solution (in Anhydrous DMSO) Solid->Stock Dissolve Aliquots Single-Use Aliquots Stock->Aliquots Aliquot PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Use in Well-Ventilated Area (Fume Hood) Disposal Dispose According to Institutional Guidelines G Prep_Cells Prepare Cells on Imaging Dish Incubate Incubate Cells (15-60 min at 37°C) Prep_Cells->Incubate Prep_Working Prepare Working Solution (1-10 µM in Medium) Prep_Working->Incubate Wash Wash Cells 2-3x with PBS Incubate->Wash Add_Buffer Add Imaging Buffer Wash->Add_Buffer Image Fluorescence Microscopy (Violet Excitation) Add_Buffer->Image Analyze Image Analysis Image->Analyze

References

Correcting for spectral bleed-through with Coumarin 500

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Coumarin 500 and encountering issues with spectral bleed-through.

Frequently Asked Questions (FAQs)

Q1: What is spectral bleed-through and why does it occur with this compound?

A1: Spectral bleed-through, also known as crosstalk or spillover, is an artifact in fluorescence imaging where the emission signal from one fluorophore is detected in the channel intended for another.[1][2] This happens because fluorophores like this compound have broad emission spectra, and the tail of one fluorophore's emission can overlap with the detection window of another.[1][2]

Q2: I am seeing a signal in my green channel that mirrors my this compound staining. Is this spectral bleed-through?

A2: It is highly probable that you are observing spectral bleed-through. This compound is a blue-emitting fluorophore, but its emission spectrum can extend into the green range. To confirm this, you should prepare a control sample stained only with this compound and image it using both your blue and green channel settings. If you detect a signal in the green channel from this single-stained sample, it confirms spectral bleed-through.

Q3: Which common fluorophores are likely to have spectral overlap with this compound?

A3: this compound is often used in combination with green or yellow-emitting fluorophores, which can lead to spectral overlap. Common fluorophores that may exhibit spectral bleed-through with this compound include Fluorescein (FITC), Green Fluorescent Protein (GFP), Alexa Fluor 488, and some Rhodamine derivatives.[3][4][5] The degree of overlap will depend on the specific filter sets and detector settings of your imaging system.

Q4: How can I minimize spectral bleed-through during image acquisition?

A4: There are several strategies to minimize spectral bleed-through during the acquisition process:

  • Judicious Fluorophore Selection: Whenever possible, choose fluorophores with well-separated emission spectra to reduce overlap.[1]

  • Optimized Filter Selection: Use emission filters with narrow bandwidths that are specifically tailored to the emission maximum of each fluorophore.[6]

  • Sequential Scanning: In confocal microscopy, acquiring images for each channel sequentially, rather than simultaneously, is a very effective method.[1] This ensures that only one laser is active at a time, preventing the excitation of one fluorophore from causing emission that bleeds into another's detection channel.[1]

Q5: What is the difference between compensation and spectral unmixing?

A5: Both are methods to correct for spectral overlap, but they are typically used in different contexts. Compensation is the term used in flow cytometry to correct for fluorescence spillover by subtracting a percentage of the signal from one channel from another.[3] In spectral flow cytometry , a more advanced approach called spectral unmixing is used, where the full emission spectrum of each dye is measured and computational algorithms are used to separate the overlapping signals.[7] Linear spectral unmixing is also a common post-processing technique in fluorescence microscopy to separate the contributions of each fluorophore to the overall signal in each pixel.[8]

Troubleshooting Guides

Problem: My multi-color images show co-localization that I don't expect.

Possible Cause: This could be an artifact of spectral bleed-through, where the signal from this compound is spilling into the detection channel of your other fluorophore(s), or vice-versa, creating a false impression of co-localization.[2]

Solution:

  • Quantify the Bleed-Through: Prepare single-color control samples for each fluorophore used in your experiment. Image these controls using the same settings as your multi-color experiment to determine the percentage of bleed-through between channels.

  • Apply Post-Acquisition Correction: Use a technique like linear spectral unmixing to computationally separate the signals. This will generate corrected images that more accurately represent the localization of each fluorophore.

  • Optimize Acquisition Settings: If post-acquisition correction is not sufficient, re-acquire your images using sequential scanning (for confocal microscopy) to prevent bleed-through during the imaging process itself.[1]

Problem: After spectral unmixing, my images still show bleed-through or have high background.

Possible Cause 1: Inaccurate Reference Spectra. The accuracy of spectral unmixing is highly dependent on the quality of the reference spectra for each fluorophore.[3]

Solution 1: Re-acquire the images for your single-color controls, ensuring they are imaged under the exact same conditions (e.g., laser power, gain, pinhole size) as your multi-labeled experimental sample.[3] Also, consider acquiring a reference spectrum from an unstained sample to account for autofluorescence.[8]

Possible Cause 2: High Background Signal. High background fluorescence can interfere with the accurate separation of signals and contribute to the appearance of co-localization.

Solution 2: Ensure proper blocking steps and antibody titrations in your staining protocol to minimize non-specific binding.

Data Presentation

Table 1: Spectral Properties of this compound and Commonly Co-stained Fluorophores
FluorophoreExcitation Max (nm)Emission Max (nm)
This compound~410~500
Fluorescein (FITC)~495~518
Alexa Fluor 488~494~517
Rhodamine B~550~570

Note: The exact excitation and emission peaks can be influenced by the local environment (e.g., pH, solvent). It is always best to consult the manufacturer's specifications for your specific reagent.

Table 2: Example of a Bleed-Through Quantification Matrix

This table illustrates how to quantify the percentage of signal from a single-stained fluorophore that is detected in another channel. These values are instrument-dependent and should be determined experimentally.

Fluorophore (Stained Sample)% Signal Detected in this compound Channel% Signal Detected in FITC Channel
This compound only 100%15%
FITC only 2%100%

Experimental Protocols

Protocol 1: Preparation of Single-Color Controls

This protocol is essential for accurately quantifying and correcting for spectral bleed-through.

  • Cell/Tissue Preparation: Prepare a separate sample for each fluorophore used in your multi-color experiment (e.g., one for this compound, one for FITC, etc.). These control samples should be handled in the exact same manner as your experimental samples (e.g., same fixation, permeabilization, and blocking steps).[8]

  • Staining: Stain each control sample with only one of the fluorophore-conjugated antibodies or fluorescent dyes.[8]

  • Mounting: Mount the control samples using the same mounting medium as your experimental samples.[8]

  • Imaging: Image each single-color control using all the laser and detector settings that will be used for the multi-color experiment. It is critical to use identical settings to accurately measure the spectral bleed-through.[8]

Protocol 2: Correcting for Spectral Bleed-Through with Linear Unmixing

This protocol provides a general workflow for performing linear spectral unmixing using imaging software (e.g., ImageJ/Fiji, ZEN, LAS X).

  • Acquire Images:

    • Image your multi-color stained experimental sample using all relevant channels.

    • Image each of your single-color compensation controls prepared in Protocol 1 using the same imaging parameters.[8]

    • (Optional but recommended) Image an unstained sample to capture the autofluorescence spectrum.[8]

  • Define Reference Spectra:

    • Using your imaging software, open the images of your single-color controls.

    • For each control, select a region of interest (ROI) that contains a strong, specific signal for the fluorophore.

    • The software will generate a reference emission spectrum for that fluorophore based on the signal intensity across all the detected channels.[8]

    • Repeat this for all fluorophores in your panel, and for the autofluorescence if applicable.

  • Apply Spectral Unmixing:

    • Open your multi-color image in the software.

    • Navigate to the spectral unmixing tool.

    • Load the reference spectra you defined in the previous step.

    • The software will then computationally separate the mixed signals into distinct channels, with each channel representing the signal from a single fluorophore.[8]

  • Analyze Unmixed Images: The software will generate a set of corrected images. Visually inspect these images to ensure that bleed-through has been successfully removed. The signal in the unmixed images of your single-color controls should only appear in the correct channel.[3]

Visualizations

Diagram of Spectral Bleed-Through cluster_coumarin This compound cluster_fitc FITC cluster_detectors Detection Channels C500_Excitation Excitation (~410nm) C500_Emission Emission Spectrum C500_Excitation->C500_Emission Blue_Channel Blue Channel (for this compound) C500_Emission->Blue_Channel Intended Signal Green_Channel Green Channel (for FITC) C500_Emission->Green_Channel Spectral Bleed-Through FITC_Excitation Excitation (~495nm) FITC_Emission Emission Spectrum FITC_Excitation->FITC_Emission FITC_Emission->Green_Channel Intended Signal

Caption: Spectral bleed-through of this compound into the green channel.

Workflow for Correcting Spectral Bleed-Through cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis Multi_Sample Prepare Multi-Color Experimental Sample Acquire_Multi Acquire Multi-Color Image Multi_Sample->Acquire_Multi Single_C500 Prepare Single-Color This compound Control Acquire_Controls Acquire Control Images (Same Settings) Single_C500->Acquire_Controls Single_FITC Prepare Single-Color FITC Control Single_FITC->Acquire_Controls Unstained Prepare Unstained Control (Optional) Unstained->Acquire_Controls Define_Spectra Define Reference Spectra from Control Images Acquire_Multi->Define_Spectra Acquire_Controls->Define_Spectra Unmix Apply Linear Spectral Unmixing Define_Spectra->Unmix Corrected_Images Generate Corrected (Unmixed) Images Unmix->Corrected_Images

Caption: Experimental workflow for correcting spectral bleed-through.

References

Technical Support Center: Enhancing the Quantum Yield of Coumarin 500 in Biological Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using Coumarin (B35378) 500 in biological experiments. Our goal is to help you enhance the quantum yield of your probes for more sensitive and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a user-friendly question-and-answer format.

1. Why is the fluorescence quantum yield of my Coumarin 500 probe unexpectedly low in my biological medium?

A diminished quantum yield in aqueous or biological media is a common issue for many coumarin dyes, including this compound.[1] Several factors in the probe's immediate environment can contribute to this:

  • Solvent Polarity: The high polarity of aqueous buffers is a primary cause. For many coumarin derivatives, an increase in solvent polarity leads to a significant decrease in quantum yield by promoting non-radiative decay pathways.[1][2] This is often due to the formation of a weakly fluorescent Twisted Intramolecular Charge Transfer (TICT) state.[2]

  • Aggregation-Caused Quenching (ACQ): Coumarin derivatives, which are often hydrophobic, have a tendency to aggregate in aqueous solutions to minimize contact with water.[1][3] This self-quenching drastically reduces fluorescence.[1]

  • pH of the Medium: The fluorescence of many coumarin derivatives is sensitive to pH.[1][4] The protonation state of the molecule can significantly alter its electronic properties and, consequently, its fluorescence.

  • Interactions with Biomolecules: Binding to proteins or lipids in your sample can alter the local microenvironment of the dye, leading to either quenching or enhancement of fluorescence.[5][6]

  • Presence of Quenchers: Components in your biological medium, such as dissolved oxygen or heavy metal ions, can act as fluorescence quenchers.[2]

Troubleshooting Steps:

  • Introduce a Co-solvent: Adding a less polar, water-miscible organic solvent like DMSO or ethanol (B145695) can help disrupt aggregation and improve solubility.[1] It is crucial to keep the final concentration of the co-solvent low (typically below 1% v/v for DMSO) to avoid cellular toxicity or protein denaturation.[3]

  • Optimize pH: Empirically test a range of pH values for your buffer system to find the optimal condition for this compound fluorescence.

  • Control for Aggregation: Before use, centrifuge your stock solution to pellet any pre-existing aggregates.[7] Consider using surfactants or cyclodextrins to improve solubility and prevent aggregation.[3]

2. My this compound signal is unstable and photobleaches quickly during live-cell imaging. What can I do?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[1] This is a common challenge in fluorescence microscopy.

Troubleshooting Steps:

  • Reduce Excitation Power: Use the lowest possible laser or light source intensity that still provides a sufficient signal-to-noise ratio.[1]

  • Minimize Exposure Time: Limit the duration of light exposure by using shutters and acquiring images efficiently.[1] For time-lapse experiments, increase the interval between acquisitions.

  • Use Antifade Reagents: For fixed-cell imaging, mount your samples in a commercially available antifade mounting medium.

  • Optimize the Imaging Medium: For live-cell imaging, ensure the cells are in a healthy, buffered medium. Removing phenol (B47542) red from the medium can sometimes reduce background fluorescence.

3. When I dilute my this compound from a DMSO stock into my aqueous buffer, it precipitates. How can I solve this?

This is a common solubility issue due to the hydrophobic nature of many coumarin dyes.[3]

Troubleshooting Steps:

  • Lower the Final Concentration: Aggregation and precipitation are concentration-dependent phenomena. Try working with a lower final concentration of this compound.[3]

  • Optimize the Dilution Method: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This gradual change in solvent polarity can help maintain solubility.[3]

  • Use Formulation Aids:

    • Surfactants: Incorporating non-ionic surfactants like Tween-20 or Triton X-100 into your buffer can help solubilize the dye by forming micelles.[3]

    • Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules like coumarins, forming inclusion complexes with enhanced aqueous solubility.[3]

Quantitative Data

The quantum yield of this compound is highly dependent on its solvent environment. Below is a summary of reported quantum yield values in different solvents.

CompoundSolventExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Reference
This compoundMethanol390-0.681[8]
This compoundEthyl Acetate (EtOAc)390-0.679[8]
Coumarin Derivative (4e)DMSO-~4400.83[9][10]
Coumarin 102Ethanol--0.764[9]

Experimental Protocols

Protocol 1: Relative Quantum Yield Measurement of this compound

This protocol outlines the determination of the relative fluorescence quantum yield of this compound using the comparative method, which involves comparing its fluorescence to a well-characterized standard with a known quantum yield.[11][12]

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound (sample)

  • Quantum Yield Standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.55)[13]

  • Appropriate solvent(s) for sample and standard

Methodology:

  • Prepare Stock Solutions: Prepare stock solutions of both this compound and the quantum yield standard in the desired solvent at a concentration of approximately 10⁻⁴ M.[11]

  • Prepare Working Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the chosen excitation wavelength. It is crucial to keep the absorbance below 0.1 to minimize inner filter effects.[11]

  • Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance of each solution at the selected excitation wavelength.

  • Measure Fluorescence Emission:

    • Set the excitation wavelength on the spectrofluorometer.

    • Record the fluorescence emission spectrum for each of the sample and standard solutions. Ensure the same excitation and emission slit widths are used for all measurements.[12]

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

    • Plot a graph of integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should yield straight lines passing through the origin.[12]

    • Calculate the quantum yield of the sample (Φₓ) using the following equation:[11] Φₓ = Φₛ * (Gradₓ / Gradₛ) * (ηₓ² / ηₛ²) Where:

      • Φₛ is the quantum yield of the standard.

      • Gradₓ and Gradₛ are the gradients of the intensity vs. absorbance plots for the sample and standard, respectively.

      • ηₓ and ηₛ are the refractive indices of the solvents used for the sample and standard, respectively.

Visualizations

Troubleshooting_Workflow start Low Quantum Yield Observed check_solvent Is the medium highly polar (e.g., aqueous buffer)? start->check_solvent check_concentration Is the dye concentration high? check_solvent->check_concentration Yes other_factors Consider other factors: - pH of the medium - Presence of quenchers - Interaction with biomolecules check_solvent->other_factors No check_photobleaching Is the signal unstable over time? check_concentration->check_photobleaching No aggregation Potential Issue: Aggregation-Caused Quenching (ACQ) check_concentration->aggregation Yes check_photobleaching->other_factors No photobleaching Potential Issue: Photobleaching check_photobleaching->photobleaching Yes solution_aggregation Solutions: - Add co-solvent (e.g., <1% DMSO) - Lower final concentration - Use surfactants/cyclodextrins aggregation->solution_aggregation solution_photobleaching Solutions: - Reduce excitation power - Minimize exposure time - Use antifade reagents (fixed cells) photobleaching->solution_photobleaching

Caption: A troubleshooting workflow for addressing low quantum yield of this compound.

Quantum_Yield_Factors cluster_environment Environmental Factors cluster_experimental Experimental Parameters C500 This compound Quantum Yield Polarity Solvent Polarity (e.g., water) C500->Polarity Aggregation Aggregation (ACQ) C500->Aggregation pH pH of Medium C500->pH Viscosity Viscosity C500->Viscosity Temperature Temperature C500->Temperature Excitation Excitation Light (Power & Duration) C500->Excitation Concentration Dye Concentration C500->Concentration Polarity->Aggregation influences Excitation->Temperature can influence Concentration->Aggregation influences

Caption: Key factors influencing the quantum yield of this compound in experiments.

References

Troubleshooting guide for Coumarin 500 dye laser instability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive troubleshooting support for common instabilities encountered when using Coumarin (B35378) 500 in dye laser systems. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of instability in a Coumarin 500 dye laser?

A1: Instability in a this compound dye laser typically manifests as fluctuations in output power, shifts in wavelength, or changes in the spatial profile of the laser beam. The primary causes can be categorized as follows:

  • Dye Degradation: this compound, like many coumarin dyes, has limited photostability and can degrade under high-power pump laser irradiation.[1][2] This degradation leads to the formation of byproducts that may absorb at the lasing wavelength, reducing efficiency and causing output power to drop.[1]

  • Thermal Effects: A significant portion of the pump laser energy is converted into heat within the dye solution. This can lead to thermal lensing, where the heated dye solution acts as a lens, altering the laser cavity's stability and affecting the beam profile and power.[3][4][5]

  • Dye Concentration Issues: An incorrect dye concentration can lead to inefficient laser operation. A concentration that is too high can cause self-quenching and absorption of the emitted laser light, while a concentration that is too low will result in insufficient gain.

  • Solvent Quality: The purity and choice of solvent significantly impact the dye's performance. Impurities in the solvent can quench fluorescence or participate in photochemical reactions that degrade the dye. The solvent's polarity also influences the spectral properties of this compound.[6][7][8][9][10][11]

  • Pump Laser Instability: Fluctuations in the pump laser's power, wavelength, or spatial mode will directly translate to instability in the dye laser's output.

  • Cavity Misalignment: Misalignment of the dye laser cavity mirrors can lead to reduced output power, poor beam quality, and mode hopping (sudden jumps in the lasing wavelength).

Troubleshooting Guides

Issue 1: Output Power is Dropping or Unstable

Q: My this compound dye laser's output power is continuously decreasing or fluctuating. What should I do?

A: A drop in output power is a common issue. Follow this troubleshooting workflow to diagnose and resolve the problem.

Troubleshooting Workflow for Output Power Instability

Troubleshooting_Power_Instability start Start: Output Power Instability check_dye 1. Check Dye Solution start->check_dye dye_degraded Is the dye degraded? (Color change, precipitation) check_dye->dye_degraded replace_dye Action: Replace dye solution. Prepare fresh solution. dye_degraded->replace_dye Yes check_concentration 2. Verify Dye Concentration dye_degraded->check_concentration No replace_dye->check_concentration concentration_correct Is concentration optimal? check_concentration->concentration_correct optimize_concentration Action: Optimize concentration. (See Protocol 2) concentration_correct->optimize_concentration No check_pump 3. Inspect Pump Laser concentration_correct->check_pump Yes optimize_concentration->check_pump pump_stable Is pump laser stable? (Power, mode) check_pump->pump_stable stabilize_pump Action: Stabilize pump laser. pump_stable->stabilize_pump No check_alignment 4. Check Cavity Alignment pump_stable->check_alignment Yes stabilize_pump->check_alignment alignment_good Is alignment optimal? check_alignment->alignment_good realign_cavity Action: Realign laser cavity. (See Protocol 1) alignment_good->realign_cavity No check_thermal 5. Investigate Thermal Effects alignment_good->check_thermal Yes realign_cavity->check_thermal thermal_lensing Are thermal effects present? (Beam distortion at high power) check_thermal->thermal_lensing mitigate_thermal Action: Mitigate thermal lensing. (Improve cooling, reduce pump power) thermal_lensing->mitigate_thermal Yes end End: Stable Output Power thermal_lensing->end No mitigate_thermal->end

Caption: Troubleshooting workflow for this compound dye laser output power instability.

Detailed Steps:

  • Inspect the Dye Solution:

    • Visual Check: Observe the color of the dye solution. Photodegradation of this compound can lead to a change in color or the formation of precipitates.[1]

    • Action: If degradation is suspected, prepare a fresh solution of this compound.[2] For safety precautions on handling dye powders and solvents, refer to relevant safety data sheets.[12][13]

  • Verify Dye Concentration:

    • Concentration Effects: The optimal concentration for this compound depends on the pump source and cavity design. A non-optimal concentration can lead to reduced gain or increased self-absorption.[14]

    • Action: If you are unsure about the concentration, it is advisable to perform a concentration optimization experiment. (See Protocol 2: Dye Concentration Optimization).

  • Check the Pump Laser:

    • Stability is Key: The stability of your dye laser is fundamentally limited by the stability of the pump laser.

    • Action: Monitor the output power and spatial mode of your pump laser to ensure they are stable over the timescale of your experiment.

  • Evaluate Cavity Alignment:

    • Signs of Misalignment: A misaligned cavity will result in reduced output power and a distorted beam shape.

    • Action: If you suspect misalignment, a realignment of the laser cavity is necessary. (See Protocol 1: Dye Laser Cavity Alignment).

  • Investigate Thermal Lensing:

    • Symptoms: Thermal lensing often becomes more pronounced at higher pump powers and can cause the laser beam to diverge or change its shape, leading to power fluctuations.[3]

    • Action: To mitigate thermal lensing, you can:

      • Improve the cooling of the dye cuvette.

      • Reduce the pump laser power or repetition rate.

      • Use a flowing dye jet instead of a static cuvette for high-power applications.

Issue 2: Lasing Wavelength is Unstable or Drifting

Q: The output wavelength of my this compound dye laser is drifting or "mode hopping" to different wavelengths. How can I fix this?

A: Wavelength instability can be caused by several factors, from thermal effects to mechanical vibrations.

Troubleshooting Workflow for Wavelength Instability

Troubleshooting_Wavelength_Instability start Start: Wavelength Instability check_thermal_drift 1. Check for Thermal Drift start->check_thermal_drift thermal_effects Is the temperature of the dye and optics stable? check_thermal_drift->thermal_effects stabilize_temp Action: Stabilize temperature of dye circulator and environment. thermal_effects->stabilize_temp No check_mechanical 2. Inspect for Mechanical Vibrations thermal_effects->check_mechanical Yes stabilize_temp->check_mechanical vibrations_present Are there vibrations affecting the laser cavity? check_mechanical->vibrations_present isolate_vibrations Action: Isolate the laser table from vibrations. vibrations_present->isolate_vibrations Yes check_tuning_element 3. Examine the Tuning Element vibrations_present->check_tuning_element No isolate_vibrations->check_tuning_element tuning_element_stable Is the tuning element (e.g., grating) secure and stable? check_tuning_element->tuning_element_stable secure_tuning_element Action: Secure the tuning element and check for drift in its mount. tuning_element_stable->secure_tuning_element No check_dye_flow 4. Analyze Dye Flow (if applicable) tuning_element_stable->check_dye_flow Yes secure_tuning_element->check_dye_flow flow_uniform Is the dye flow uniform and free of bubbles? check_dye_flow->flow_uniform improve_flow Action: Degas the solvent and ensure a laminar flow. flow_uniform->improve_flow No end End: Stable Wavelength flow_uniform->end Yes improve_flow->end

Caption: Troubleshooting workflow for this compound dye laser wavelength instability.

Detailed Steps:

  • Check for Thermal Drift:

    • Temperature Effects: Changes in the temperature of the dye solution can alter its refractive index, leading to a drift in the lasing wavelength.

    • Action: Ensure that the dye circulator or cuvette holder maintains a stable temperature. Also, check for significant temperature fluctuations in the laboratory environment that could affect the laser cavity's mechanical stability.

  • Inspect for Mechanical Vibrations:

    • Vibration Sensitivity: Dye laser cavities can be sensitive to mechanical vibrations, which can cause the alignment of the tuning element (e.g., diffraction grating) to fluctuate, resulting in wavelength instability.

    • Action: Isolate the optical table from sources of vibration. Ensure all optical mounts are securely fastened.

  • Examine the Tuning Element:

    • Stability of Tuning Element: The tuning element is responsible for selecting the lasing wavelength. Any instability in its position will directly translate to wavelength instability.

    • Action: Check that the diffraction grating or other tuning element is securely mounted and that the micrometer or motor used for tuning is not drifting.

  • Analyze Dye Flow (for circulating systems):

    • Flow Uniformity: In a flowing dye system, turbulence or bubbles in the dye stream can cause rapid fluctuations in the refractive index, leading to wavelength jitter.

    • Action: Ensure the dye solution is properly degassed to prevent bubble formation. Optimize the flow rate to achieve a smooth, laminar flow through the gain region.

Quantitative Data

Table 1: Performance of this compound with Different Pump Sources and Solvents

Pump Source (Wavelength)SolventConcentration (Molar)Lasing Maximum (nm)Tuning Range (nm)
KrF Excimer (248 nm)Ethanol1 x 10⁻³500-
XeCl Excimer (308 nm)Methanol12.5 x 10⁻³507480 - 564
Nd:YAG (355 nm)Ethanol5 x 10⁻³504485 - 530
Nd:YAG (355 nm)Methanol5.0 x 10⁻³ (osc), 2.0 x 10⁻³ (amp)507483 - 559
N₂ (337 nm)Ethanol1 x 10⁻²500473 - 547
N₂ (337 nm)p-Dioxane5.4 x 10⁻³470447 - 523

Data compiled from product specifications.[15]

Table 2: Photophysical Properties of this compound in Different Solvents

SolventAbsorption Max (nm)Fluorescence Max (nm)Quantum Yield (Φf)Lifetime (ns)
Methanol~390~5000.681-
Ethyl Acetate~390-0.679-
Ethanol395499--
Dioxane---1.4 ps (ICT)
Methanol---0.5 ps (ICT), 8.0 ps (TICT)

Data compiled from various research articles and product specifications.[15][16][17]

Experimental Protocols

Protocol 1: Step-by-Step Dye Laser Cavity Alignment

This protocol provides a general procedure for aligning a simple two-mirror dye laser cavity.

Objective: To align the dye laser cavity for optimal output power and beam quality.

Materials:

  • HeNe or other visible alignment laser

  • Two irises

  • Power meter

  • Beam viewing cards or a beam profiler

Procedure:

  • Initial Pump Beam Alignment:

    • Place irises at the entrance and exit of the dye cell location.

    • Direct the pump laser beam through the center of both irises. This ensures the pump beam is aligned with the optical axis of the cavity.

  • Cavity Mirror Alignment (using an alignment laser):

    • Co-align a visible alignment laser with the pump beam path.

    • Place the output coupler and high reflector in their mounts.

    • Adjust the high reflector so that the alignment beam reflects back onto itself, passing back through the iris at the entrance of the cavity.[18]

    • Adjust the output coupler so that the reflection from its front surface is also centered on the entrance iris. You will see multiple reflections; use the one from the coated surface.

  • Achieving Lasing:

    • Block the alignment laser and introduce the pump beam.

    • Place a beam viewing card after the output coupler. You should see amplified spontaneous emission (ASE), which will be a diffuse glow.

    • Carefully adjust the horizontal and vertical controls of the output coupler until you see a distinct, brighter spot, indicating the onset of lasing.

  • Optimization ("Walking the Beam"):

    • Once lasing is achieved, iteratively make small adjustments to the high reflector and output coupler to maximize the output power as measured by a power meter.[19]

    • For each small adjustment of one mirror, you will likely need to make a corresponding small adjustment to the other mirror to maintain alignment. This process is often referred to as "walking the beam."

    • Observe the spatial profile of the laser beam on a beam profiler or by observing the burn pattern on a thermal viewing card. Continue to make fine adjustments to achieve a round, symmetric beam profile.

Protocol 2: Dye Concentration Optimization

Objective: To determine the optimal concentration of this compound for maximum laser output power.

Materials:

  • Stock solution of this compound in the desired solvent

  • Pure solvent

  • Dye laser setup

  • Power meter

Procedure:

  • Prepare a Range of Concentrations: Start with a concentration that is known to lase, or a reasonable starting point (e.g., 1 x 10⁻³ M).[15] Prepare several dilutions of this initial concentration.

  • Measure Output Power: For each concentration, fill the dye cuvette and measure the laser output power under constant pump power conditions.

  • Plot Power vs. Concentration: Plot the measured output power as a function of the dye concentration.

  • Identify Optimum Concentration: The optimal concentration is the one that yields the highest output power. Concentrations above the optimum will likely show a decrease in power due to self-absorption.

Protocol 3: Monitoring Photodegradation

Objective: To quantify the rate of photodegradation of the this compound solution.

Materials:

  • Spectrophotometer

  • Dye laser setup

  • Power meter

Procedure:

  • Initial Measurement: Before use in the laser, measure the absorption spectrum of the fresh dye solution using a spectrophotometer. Record the absorbance at the pump wavelength and at the peak absorption wavelength of the dye.

  • Laser Operation: Operate the dye laser under the desired experimental conditions (pump power, repetition rate) for a set period.

  • Periodic Measurements: At regular intervals (e.g., every 30 minutes), take a small aliquot of the dye solution and measure its absorption spectrum again.

  • Data Analysis: Plot the absorbance at the peak wavelength as a function of irradiation time. The rate of decrease in absorbance is a measure of the photodegradation rate. You can also monitor the laser output power over time under constant pumping conditions, as a decrease in power will correlate with dye degradation.

References

Technical Support Center: Determining Coumarin 500 Cytotoxicity with Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for accurately determining the cytotoxicity of Coumarin 500 using common cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when measuring the cytotoxicity of this compound?

A1: The primary challenge arises from the intrinsic properties of this compound. Coumarins as a class of compounds can be fluorescent and colored.[1][2] This can lead to interference with the detection methods of many common cell viability assays, which often rely on absorbance or fluorescence readouts.[3][4]

Q2: Which cell viability assays are most susceptible to interference from this compound?

A2: Assays that are based on the reduction of a substrate to a colored or fluorescent product are particularly vulnerable to interference. This includes tetrazolium-based assays like MTT and MTS, and resazurin-based assays.[5][6] Compounds with inherent reducing properties can directly reduce the assay substrate, leading to a false positive signal of cell viability.[5] Additionally, the inherent fluorescence of coumarins can interfere with fluorescence-based assays.[7][8]

Q3: Are there alternative assays that are less prone to interference by this compound?

A3: Yes, several alternative assays are recommended to validate results obtained from potentially compromised assays. These include:

  • Sulforhodamine B (SRB) Assay: This assay is based on the staining of total cellular protein and is less likely to be affected by the reducing or fluorescent properties of the test compound.[5]

  • Lactate (B86563) Dehydrogenase (LDH) Assay: This assay measures the activity of LDH, an enzyme released from damaged cells, in the culture supernatant.[9] It is a measure of cytotoxicity rather than cell viability and is less prone to interference from colored or fluorescent compounds.

  • ATP-Based Assays: These assays measure the level of intracellular ATP, which is a marker of metabolically active cells.[10][11] Luminescence-based ATP assays are generally more sensitive and less susceptible to colorimetric or fluorometric interference.[6][12]

Q4: How can I confirm if this compound is interfering with my assay?

A4: A simple cell-free control experiment can be performed. Incubate various concentrations of this compound with the assay reagent in cell-free culture medium.[3][5] If a color change or fluorescence signal is observed in the absence of cells, it indicates direct interference with the assay components.[5]

Q5: My results from different viability assays are conflicting. What should I do?

A5: Discrepant results between different assays are a strong indicator of compound interference. For example, if a tetrazolium-based assay (like MTT) shows high cell viability, while an LDH assay shows significant cytotoxicity, it is likely that the test compound is interfering with the MTT assay.[13] In such cases, it is crucial to rely on an orthogonal assay method that measures a different cellular parameter and is less susceptible to the specific type of interference.[13]

Troubleshooting Guides

Issue 1: High Background or False Positive Signal in MTT/MTS/Resazurin (B115843) Assays

Possible Cause: Direct reduction of the assay substrate (MTT, MTS, or resazurin) by this compound. Many natural compounds, especially those with antioxidant properties, can have reducing potential.[5]

Troubleshooting Workflow:

Troubleshooting_High_Background Start High Background Signal in MTT/MTS/Resazurin Assay CellFreeControl Run Cell-Free Control: Incubate this compound with assay reagent in media (no cells). Start->CellFreeControl ObserveSignal Observe Signal Change (Color/Fluorescence)? CellFreeControl->ObserveSignal InterferenceConfirmed Interference Confirmed. This compound is directly reacting with the reagent. ObserveSignal->InterferenceConfirmed Yes NoInterference No Signal Change. Interference is unlikely. Investigate other causes (e.g., contamination). ObserveSignal->NoInterference No SwitchAssay Switch to an Orthogonal Assay: - SRB (Protein Content) - LDH (Membrane Integrity) - ATP-based (Metabolic Activity) InterferenceConfirmed->SwitchAssay

Caption: Troubleshooting workflow for high background signals.

Issue 2: Inconsistent or Non-Reproducible Results

Possible Cause: This can stem from several factors including uneven cell plating, edge effects in the microplate, or issues with the compound's solubility and stability.

Troubleshooting Steps:

  • Optimize Cell Seeding: Ensure a homogenous single-cell suspension before plating to avoid clumps. Allow cells sufficient time to adhere and enter logarithmic growth phase before adding the compound.[14]

  • Mitigate Edge Effects: Avoid using the outer wells of the 96-well plate for experimental samples as they are more prone to evaporation. Fill these wells with sterile PBS or media.[3]

  • Ensure Compound Solubility: Coumarin derivatives can have poor aqueous solubility. Prepare a concentrated stock solution in a suitable solvent like DMSO and ensure the final solvent concentration in the culture medium is low (<0.5%) to avoid solvent toxicity.[15] If precipitation is observed upon dilution, gently warm the medium to 37°C.[15]

  • Check Compound Stability: Coumarins can be light-sensitive. Prepare fresh dilutions for each experiment and minimize exposure to light.[15]

Issue 3: Low Signal or Absorbance Readings

Possible Cause: The cell number might be too low, or the incubation times for the assay reagent or solubilization step may be insufficient.

Troubleshooting Decision Tree:

Troubleshooting_Low_Signal Start Low Absorbance/Fluorescence Signal CheckCellDensity Is the cell seeding density optimized for your cell line and experiment duration? Start->CheckCellDensity OptimizeDensity Optimize Cell Density: Perform a cell titration experiment to find the linear range of the assay. CheckCellDensity->OptimizeDensity No CheckIncubation Are the incubation times for the assay reagent and/or solubilization step sufficient? CheckCellDensity->CheckIncubation Yes OptimizeIncubation Optimize Incubation Times: Increase incubation time in increments and observe the signal change. CheckIncubation->OptimizeIncubation No CheckReagents Are the assay reagents expired or improperly stored? CheckIncubation->CheckReagents Yes CheckReagents->Start Yes, re-evaluate ReplaceReagents Use fresh, properly stored reagents. CheckReagents->ReplaceReagents No

Caption: Decision tree for troubleshooting low assay signals.

Data Presentation

Table 1: Comparison of Common Cell Viability Assays for this compound Cytotoxicity

AssayPrinciplePotential for this compound InterferenceRecommended Use
MTT Reduction of yellow tetrazolium salt to purple formazan (B1609692) by mitochondrial dehydrogenases.[16]High: this compound may directly reduce MTT, leading to false positives.[5]Use with caution and always validate with an orthogonal assay.
MTS Reduction of a tetrazolium compound to a colored, water-soluble formazan product.High: Similar to MTT, susceptible to direct reduction by the compound.Use with caution and always validate with an orthogonal assay.
Resazurin Reduction of blue resazurin to pink, fluorescent resorufin (B1680543) by viable cells.[6][10]High: Susceptible to direct reduction and potential fluorescence interference.[6]Not recommended as a primary assay for fluorescent compounds.
LDH Measures the release of lactate dehydrogenase (LDH) from damaged cells into the supernatant.Low: Measures cytotoxicity based on membrane integrity, less prone to interference.[5]Recommended: Good for confirming cytotoxic effects.
SRB Stains total cellular protein with sulforhodamine B dye.Low: Based on protein content, not metabolic activity or redox potential.[5]Recommended: A robust alternative to tetrazolium-based assays.
ATP-based Quantifies intracellular ATP levels using a luciferase-based reaction.[11]Low: Luminescence is less susceptible to colorimetric or fluorometric interference.[6][12]Recommended: Highly sensitive and reliable method.

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is adapted from standard procedures for assessing cell viability.[15][17][18]

Workflow Diagram:

MTT_Workflow A 1. Seed cells in a 96-well plate (5,000-10,000 cells/well) and incubate for 24h. B 2. Treat cells with various concentrations of this compound. Incubate for 24-72h. A->B C 3. Add 10-20 µL of MTT solution (5 mg/mL) to each well. B->C D 4. Incubate for 2-4 hours at 37°C until purple formazan crystals form. C->D E 5. Carefully remove the medium. D->E F 6. Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well. E->F G 7. Shake the plate to dissolve the formazan crystals. F->G H 8. Measure absorbance at 570 nm using a microplate reader. G->H

Caption: Experimental workflow for the MTT assay.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[15]

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[15][18]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[15][18]

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[15][18]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.[19]

LDH Cytotoxicity Assay Protocol

This protocol measures the release of LDH from cells with compromised membrane integrity.[13]

Methodology:

  • Cell Seeding and Treatment: Prepare and treat a 96-well plate as described in the MTT protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[13]

  • Supernatant Transfer: Carefully transfer 50 µL of supernatant from each well to a new, clear 96-well plate.[13]

  • LDH Reaction: Add 50 µL of the LDH reaction mix (as per the manufacturer's instructions) to each well containing the supernatant.[13]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[13]

  • Stop Reaction: Add 50 µL of stop solution to each well.[13]

  • Absorbance Measurement: Measure the absorbance at 490 nm (and a reference wavelength of 680 nm).[13]

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

SRB (Sulforhodamine B) Assay Protocol

This protocol provides a robust alternative based on total protein content.[5]

Methodology:

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as previously described.

  • Cell Fixation: After compound treatment, gently fix the cells by adding 50 µL of cold 10% (w/v) Trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[5]

  • Washing: Wash the plate five times with tap water and allow it to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[5]

  • Remove Unbound Dye: Quickly wash the plate four times with 1% acetic acid to remove unbound dye.[5]

  • Solubilization: Allow the plate to air dry completely, then add 100 µL of 10 mM Tris base solution to each well to solubilize the bound SRB.[5]

  • Absorbance Measurement: Shake the plate and read the absorbance at 510 nm.[5]

References

Technical Support Center: Optimizing Coumarin 500 Staining for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Coumarin (B35378) 500. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their live-cell imaging experiments using Coumarin 500.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in live-cell imaging?

This compound is a fluorescent dye belonging to the coumarin family. These dyes are known for their favorable photophysical properties, including high quantum yields and large Stokes shifts. In live-cell imaging, this compound can be used as a fluorescent probe to visualize cellular structures and dynamic processes. Its applications can range from acting as a tracer to being incorporated into more complex probes for detecting specific ions or molecules.

Q2: How should I prepare a stock solution of this compound?

This compound, like many organic dyes, has poor solubility in aqueous solutions. Therefore, it is recommended to prepare a concentrated stock solution in an organic solvent.

  • Recommended Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).

  • Stock Concentration: A common starting stock concentration is 1-10 mM.

  • Procedure: To prepare a 10 mM stock solution, dissolve 2.57 mg of this compound (MW: 257.21 g/mol ) in 1 mL of anhydrous DMSO.

  • Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C, protected from light.

Q3: What is a good starting concentration for staining live cells with this compound?

The optimal staining concentration is highly dependent on the cell type, cell density, and the specific experimental goals. A titration experiment is always recommended to determine the ideal concentration for your specific conditions.

  • Recommended Starting Range: A final concentration in the nanomolar (nM) to low micromolar (µM) range is typically a good starting point. We recommend testing a range from 100 nM to 5 µM.

Q4: Can I use this compound for both live and fixed cell imaging?

Yes, this compound can be used for both live and fixed cell applications. For live-cell imaging, the dye is added directly to the culture medium. For fixed-cell experiments, cells are typically stained with this compound, washed, and then fixed with a suitable fixative like paraformaldehyde.

Experimental Protocols

Protocol 1: General Staining of Live Cells with this compound

This protocol provides a general workflow for staining live cells. Optimization of the dye concentration and incubation time is crucial for achieving the best results.

Materials:

  • Cells cultured on imaging-compatible dishes (e.g., glass-bottom dishes)

  • This compound stock solution (1-10 mM in DMSO)

  • Complete cell culture medium, pre-warmed to 37°C

  • Phosphate-Buffered Saline (PBS), pH 7.4, pre-warmed to 37°C

  • Live-cell imaging buffer (e.g., phenol (B47542) red-free medium with HEPES)

Procedure:

  • Cell Seeding: Plate cells on a suitable imaging dish and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of Staining Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration. It is important to add the stock solution to the medium and mix immediately to prevent precipitation.

  • Staining: Remove the existing medium from the cells and replace it with the this compound-containing medium.

  • Incubation: Incubate the cells under standard culture conditions (37°C, 5% CO₂) for a designated period. A good starting point for incubation time is 15-30 minutes.

  • Washing: Aspirate the staining solution and wash the cells 2-3 times with pre-warmed PBS or fresh culture medium to remove unbound dye.

  • Imaging: Add fresh, pre-warmed live-cell imaging buffer to the cells. Image the cells using a fluorescence microscope with the appropriate filter set for this compound (Excitation: ~405 nm, Emission: ~500 nm).

Protocol 2: Optimizing this compound Staining Concentration and Incubation Time

To determine the ideal staining conditions for your specific cell type and experimental setup, a titration experiment is highly recommended.

Procedure:

  • Prepare a Range of Concentrations: Prepare several working solutions of this compound in your culture medium. A suggested range to test is 100 nM, 500 nM, 1 µM, and 5 µM.

  • Test Incubation Times: For each concentration, test different incubation times, for example, 15 minutes, 30 minutes, and 60 minutes.

  • Assess Staining Quality: For each condition, evaluate the following:

    • Signal Intensity: Is the signal bright enough for clear visualization?

    • Background Fluorescence: Is there minimal non-specific background fluorescence?

    • Cellular Health: Do the cells appear healthy, with normal morphology?

    • Photostability: Does the fluorescence signal remain stable during image acquisition?

  • Select Optimal Conditions: Choose the lowest concentration and shortest incubation time that provides a bright, specific signal with low background and no observable cytotoxicity.

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
Stock Solution Solvent Anhydrous DMSOThis compound has poor aqueous solubility.
Stock Solution Conc. 1-10 mMAliquot and store at -20°C, protected from light.
Final Staining Conc. 100 nM - 5 µMHighly cell-type dependent. Titration is recommended.
Incubation Time 15 - 60 minutesShorter times are generally better to minimize stress on cells.
Incubation Temperature 37°CMaintain normal cell culture conditions.
Excitation Wavelength ~405 nm
Emission Wavelength ~500 nm

Troubleshooting Guide

This section addresses common issues that may arise during the staining of live cells with this compound.

IssuePossible Cause(s)Suggested Solution(s)
Weak or No Signal - Suboptimal Concentration/Time: Dye concentration is too low or incubation time is too short.- Low Cell Permeability: The dye is not efficiently entering the cells.- Systematically increase the staining concentration and/or incubation time.- Ensure the final DMSO concentration in the media is low (<0.5%) as high concentrations can affect membrane permeability.
High Background - Excess Unbound Dye: Insufficient washing.- Dye Precipitation: this compound aggregated in the aqueous medium.- Concentration Too High: Using an excessive amount of the dye.- Increase the number and duration of wash steps with pre-warmed PBS or media.[1]- Ensure the stock solution is fully dissolved before diluting it into pre-warmed medium with thorough mixing.[2]- Titrate the dye concentration to the lowest effective level.[2]
Cellular Toxicity - High Dye Concentration: The concentration of this compound is too high.- Prolonged Incubation: Extended exposure to the dye is stressing the cells.- High DMSO Concentration: The final concentration of the solvent is toxic.- Perform a dose-response experiment to determine the cytotoxic threshold.- Reduce the incubation time.[2]- Ensure the final DMSO concentration in the cell culture medium is less than 0.5% (v/v).
Uneven Staining - Inadequate Mixing: The staining solution was not mixed thoroughly.- Cell Health Variability: Cells are not uniformly healthy across the culture dish.- Ensure the staining solution is well-mixed before adding it to the cells.- Use healthy, sub-confluent cells for staining experiments.
Rapid Photobleaching - High Excitation Light Intensity: The illumination from the microscope is too strong.- Long Exposure Times: The cells are being exposed to the excitation light for too long.- Reduce the intensity of the excitation light to the lowest level that provides a detectable signal.- Use the shortest possible exposure time for image acquisition.[3]

Visualizing Experimental Workflows

Staining_Optimization_Workflow Workflow for Optimizing this compound Staining cluster_prep Preparation cluster_staining Staining & Incubation cluster_analysis Analysis & Optimization cluster_outcome Outcome prep_stock Prepare 1-10 mM This compound Stock in DMSO prepare_working Prepare Working Solutions (e.g., 100 nM - 5 µM) prep_stock->prepare_working seed_cells Seed Cells on Imaging Dish seed_cells->prepare_working stain_cells Incubate Cells with Dye (e.g., 15-60 min at 37°C) prepare_working->stain_cells wash_cells Wash Cells 2-3x with pre-warmed PBS image_cells Image with Fluorescence Microscope wash_cells->image_cells evaluate Evaluate Signal, Background, & Cell Health image_cells->evaluate optimal Optimal Staining Conditions Achieved evaluate->optimal Good Signal Low Background Healthy Cells troubleshoot Troubleshoot (Refer to Guide) evaluate->troubleshoot Issues Identified troubleshoot->prepare_working Adjust Parameters staining_cells staining_cells staining_cells->wash_cells

Caption: A flowchart illustrating the general workflow for optimizing this compound staining in live cells.

Troubleshooting_Decision_Tree Troubleshooting Decision Tree for this compound Staining cluster_signal Signal Issues cluster_background Background Issues cluster_toxicity Toxicity Issues start Staining Issue Observed weak_signal Weak or No Signal? start->weak_signal high_background High Background? start->high_background cell_death Cell Toxicity/Death? start->cell_death increase_conc Increase Concentration weak_signal->increase_conc Yes weak_signal->high_background No increase_time Increase Incubation Time increase_conc->increase_time solution Re-evaluate Staining increase_time->solution reduce_conc Reduce Concentration high_background->reduce_conc Yes high_background->cell_death No improve_wash Improve Washing Steps reduce_conc->improve_wash check_precipitation Check for Precipitation improve_wash->check_precipitation check_precipitation->solution reduce_conc_tox Reduce Concentration cell_death->reduce_conc_tox Yes cell_death->solution No reduce_time Reduce Incubation Time reduce_conc_tox->reduce_time check_dmso Check Final DMSO % reduce_time->check_dmso check_dmso->solution

Caption: A decision tree to guide troubleshooting common issues in this compound live cell staining.

References

Technical Support Center: Strategies to Enhance the Photostability of Coumarin 500

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Coumarin (B35378) 500 in their experiments, ensuring its photostability is critical for obtaining reliable and reproducible fluorescence data. This technical support center provides practical troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to the photobleaching of Coumarin 500.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a significant issue for this compound?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to light. This process leads to a permanent loss of fluorescence. In the excited state, this compound can react with molecular oxygen and other cellular components, generating reactive oxygen species (ROS) that chemically alter the dye's structure, rendering it non-fluorescent. This degradation results in a diminished signal-to-noise ratio, limiting the duration of imaging experiments and affecting the accuracy of quantitative measurements.

Q2: My this compound signal is fading rapidly during my fluorescence microscopy experiment. What are the likely causes?

A2: Rapid photobleaching of this compound can be attributed to several factors:

  • High Excitation Light Intensity: Using excessive laser or lamp power significantly accelerates photobleaching.

  • Prolonged Exposure Time: Continuous illumination of the sample will lead to faster signal decay.

  • Absence of Antifade Reagents: The mounting medium or imaging buffer lacks components that protect the fluorophore from photochemical damage.

  • High Oxygen Concentration: The presence of molecular oxygen is a primary driver of photobleaching for many fluorophores.

  • Suboptimal Environmental Conditions: pH and the chemical composition of the mounting medium can influence the photostability of the dye.

Q3: How can I minimize photobleaching of this compound in my experiments?

A3: To enhance the photostability of this compound, consider the following strategies:

  • Optimize Imaging Parameters: Use the lowest possible excitation intensity that provides an adequate signal. Minimize exposure times by using sensitive detectors and acquiring images efficiently.

  • Utilize Antifade Reagents: Incorporate commercially available or homemade antifade mounting media. Common and effective antifade agents include 1,4-diazabicyclo[2.2.2]octane (DABCO), n-propyl gallate (NPG), and ascorbic acid (Vitamin C).

  • Deoxygenate the Sample Environment: While challenging for live-cell imaging, for fixed samples, using an oxygen scavenging system (e.g., glucose oxidase and catalase) in the imaging buffer can significantly reduce photobleaching.

  • Choose the Right Mounting Medium: The choice of mounting medium can impact photostability. Glycerol-based media are common, and their refractive index should be matched to the immersion oil to minimize light scattering.

  • Proper Sample Storage: Protect stained samples from light and store them at 4°C.

Q4: Are there any structural modifications to this compound that can improve its photostability?

A4: While you may not be able to modify the structure of commercially available this compound, it's worth noting that the photostability of coumarin dyes is highly dependent on their chemical structure. For future experiments, you might consider alternative coumarin derivatives that have been specifically designed for enhanced photostability.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem Possible Cause Suggested Solution
Weak or No Initial Signal Incorrect filter set for this compound.Verify that the excitation and emission filters are appropriate for this compound (Ex/Em maxima ~395/499 nm in ethanol).
Low concentration of this compound.Optimize the staining concentration. Prepare a dilution series to find the optimal concentration for your sample.
Inefficient staining protocol.Review your staining protocol for incubation times, temperatures, and washing steps. Ensure adequate permeabilization for intracellular targets.
High Background Fluorescence Non-specific binding of this compound.Increase the number of washing steps after staining. Include a blocking step (e.g., with BSA) before adding the dye.
Autofluorescence from the sample or mounting medium.Image an unstained control sample to assess the level of autofluorescence. Use a mounting medium with low intrinsic fluorescence.
Rapid Signal Fading (Photobleaching) Excessive excitation light.Reduce the laser power or lamp intensity to the minimum required for a clear signal.
No antifade reagent in the mounting medium.Use a commercial antifade mounting medium or prepare one containing DABCO, n-propyl gallate, or ascorbic acid.
Inconsistent Staining Across the Sample Uneven application of the staining solution.Ensure the entire sample is uniformly covered with the this compound solution during incubation.
Photobleaching during sample focusing.Locate the area of interest using low-intensity light before switching to the imaging intensity.

Quantitative Data on Photostability Improvement

While precise, directly comparable quantitative data on the photostability of this compound with a range of specific stabilizers is limited in publicly available literature, the general effects of common antifade reagents are well-established. The following table provides a qualitative summary of their impact. The effectiveness of these reagents can vary depending on the specific experimental conditions.

Antifade Reagent Mechanism of Action Expected Impact on this compound Photostability Typical Concentration
1,4-diazabicyclo[2.2.2]octane (DABCO) Singlet oxygen quencher.Significant improvement.2-3% (w/v)
n-Propyl Gallate (NPG) Free radical scavenger.Good improvement.0.1-1% (w/v)
Ascorbic Acid (Vitamin C) Antioxidant, reduces reactive oxygen species.Moderate to good improvement.1-10 mM

Experimental Protocols

Protocol 1: Preparation of an Antifade Mounting Medium with DABCO

Objective: To prepare a glycerol-based mounting medium containing DABCO to reduce the photobleaching of this compound.

Materials:

  • Glycerol (B35011)

  • Phosphate-buffered saline (PBS), 10X solution

  • 1,4-diazabicyclo[2.2.2]octane (DABCO)

  • Distilled water

  • pH meter

  • 50 mL conical tube

  • Magnetic stirrer and stir bar

Procedure:

  • In a 50 mL conical tube, combine 9 mL of glycerol and 1 mL of 10X PBS.

  • Add 0.25 g of DABCO to the glycerol/PBS mixture.

  • Add distilled water to bring the total volume to 10 mL.

  • Place a small stir bar in the tube and mix on a magnetic stirrer until the DABCO is completely dissolved. This may take several hours.

  • Adjust the pH of the solution to ~8.6 using 0.5 M sodium carbonate buffer.

  • Store the antifade mounting medium in small aliquots at -20°C, protected from light.

Protocol 2: Evaluating the Photostability of this compound

Objective: To quantitatively assess the improvement in photostability of this compound when using an antifade reagent.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Mounting medium without antifade reagent (Control)

  • Antifade mounting medium (e.g., prepared as in Protocol 1)

  • Microscope slides and coverslips

  • Fluorescence microscope with a camera and image analysis software

Procedure:

  • Sample Preparation:

    • Prepare two sets of slides.

    • For the control slide, dilute the this compound stock solution in the mounting medium without antifade reagent to a final concentration that gives a good initial signal.

    • For the experimental slide, dilute the this compound stock solution in the antifade mounting medium to the same final concentration.

    • Place a small drop of each solution on a microscope slide and cover with a coverslip. Seal the edges with nail polish to prevent drying.

  • Image Acquisition:

    • Place the control slide on the microscope stage and locate a representative field of view.

    • Set the imaging parameters (excitation intensity, exposure time, camera gain) and keep them constant for all subsequent acquisitions.

    • Acquire a time-lapse series of images of the same field of view (e.g., one image every 10 seconds for 5 minutes).

    • Repeat the image acquisition process for the experimental slide using the identical imaging parameters.

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time-lapse series for both the control and experimental slides.

    • Normalize the fluorescence intensity of each time point to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time for both conditions.

    • Compare the rate of fluorescence decay between the control and the sample with the antifade reagent. The time it takes for the fluorescence to decrease to 50% of its initial value (t₁/₂) can be used as a quantitative measure of photostability.

Visualizations

Photodegradation_Pathway Photodegradation Pathway of this compound C500_GS This compound (Ground State) Excitation Light Absorption (Excitation) C500_GS->Excitation Degradation Photodegradation C500_GS->Degradation Reaction with ROS C500_ES This compound (Excited Singlet State) Excitation->C500_ES Fluorescence Fluorescence Emission C500_ES->Fluorescence hν' ISC Intersystem Crossing C500_ES->ISC Fluorescence->C500_GS C500_TS This compound (Triplet State) ISC->C500_TS Oxygen Molecular Oxygen (³O₂) C500_TS->Oxygen ROS Reactive Oxygen Species (ROS) Oxygen->ROS Energy Transfer ROS->Degradation NonFluorescent Non-Fluorescent Products Degradation->NonFluorescent Antioxidants Antioxidants (e.g., Ascorbic Acid, NPG) Antioxidants->ROS Scavenge Quenchers Quenchers (e.g., DABCO) Quenchers->C500_TS Quench

Caption: Photodegradation pathway of this compound and points of intervention for photostabilizers.

Experimental_Workflow Workflow for Evaluating this compound Photostability cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis Prep_Control Prepare Control Sample (No Antifade Reagent) Microscope Set Constant Microscope Parameters Prep_Control->Microscope Prep_Exp Prepare Experimental Sample (With Antifade Reagent) Prep_Exp->Microscope Timelapse_Control Acquire Time-Lapse for Control Microscope->Timelapse_Control Timelapse_Exp Acquire Time-Lapse for Experimental Microscope->Timelapse_Exp Measure_Intensity Measure Mean Fluorescence Intensity Timelapse_Control->Measure_Intensity Timelapse_Exp->Measure_Intensity Normalize Normalize to Initial Intensity Measure_Intensity->Normalize Plot Plot Intensity vs. Time Normalize->Plot Compare Compare Decay Rates (Calculate t₁/₂) Plot->Compare

Caption: Experimental workflow for comparing the photostability of this compound with and without antifade reagents.

Addressing non-specific binding of Coumarin 500 probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Coumarin (B35378) 500 probes. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions regarding the non-specific binding of Coumarin 500 during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background fluorescence and non-specific binding with this compound probes?

High background fluorescence is a common issue that can obscure your specific signal, and it stems from several factors related to the probe, the sample, and the experimental setup.[1]

  • Probe-Related Issues:

    • Excess Probe Concentration: Using a higher concentration of the this compound probe than necessary can lead to an accumulation of unbound dye molecules in the sample, which increases background noise.[1]

    • Hydrophobicity of the Dye: Coumarin dyes, including this compound, can be hydrophobic.[1][2] This characteristic leads to non-specific binding to various cellular components, such as lipids and proteins, through hydrophobic interactions.[1]

    • Probe Aggregation: At high concentrations or in suboptimal buffer conditions, fluorescent probes like this compound can form aggregates that bind non-specifically to the sample.[1]

  • Sample and Buffer-Related Issues:

    • Autofluorescence: Many biological samples, including cells and tissues, contain endogenous molecules (e.g., NADH and flavins) that fluoresce naturally, contributing to the background signal.[1][3]

    • Inadequate Blocking: Insufficient blocking of non-specific binding sites within the sample allows the probe to attach to unintended targets.[1][4]

    • Improper Washing: Failure to thoroughly wash away unbound probes after the staining step is a major contributor to high background fluorescence.[1][4]

  • Experimental Setup Issues:

    • Vessel Fluorescence: Certain imaging vessels, particularly those with plastic bottoms, can autofluoresce and add to the background signal.[1]

Q2: How can I determine the optimal concentration for my this compound probe to reduce non-specific binding?

Optimizing the probe concentration is a critical first step.[1] A concentration that is too high will inevitably lead to increased background noise.[5] The best approach is to perform a titration experiment to identify the optimal concentration that provides the best signal-to-noise ratio for your specific experimental conditions.[1][4] This involves testing a range of concentrations, typically starting from the manufacturer's recommendation and then evaluating concentrations both above and below that point.[1]

Q3: What are the most effective blocking strategies to minimize non-specific interactions?

Blocking is an essential step to prevent the fluorescent probe from binding to unintended sites in your sample.[1] The primary goal is to saturate these non-specific sites with a protein-rich solution before introducing the this compound probe.[1] Common and effective blocking agents include Bovine Serum Albumin (BSA), normal serum, and commercially formulated blocking buffers.[1]

Q4: Can the hydrophobicity of this compound be managed?

Yes. The hydrophobic nature of coumarin dyes is a known contributor to non-specific binding.[1] Including non-ionic detergents, such as Tween-20 or Triton X-100, in your washing and incubation buffers can help disrupt these hydrophobic interactions and reduce background signal.[6]

Q5: How do I differentiate between a true signal and background noise or autofluorescence?

Proper controls are essential.[6] Always include a "no-dye" control, where the sample is processed through all steps except for the addition of the this compound probe.[7] Examining this unstained sample under the microscope will allow you to determine the baseline level of autofluorescence in your cells or tissue.[3][4] Subtracting this background signal from your stained samples will provide a more accurate measurement of the specific signal.[7]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

ProblemPossible CauseRecommended SolutionExpected Outcome
High background signal across the entire sample Excess Probe Concentration: The concentration of the this compound conjugate is too high.[5]Perform a titration of the probe to find the optimal concentration that provides a strong specific signal with minimal background.[1][6]Improved signal-to-noise ratio.[6]
Ineffective Blocking: Non-specific sites were not adequately blocked before probe incubation.[4]Optimize the blocking step. Try different blocking agents (e.g., BSA, normal serum), or increase the incubation time of the blocking agent.[4][6]A significant reduction in overall background fluorescence.[4]
Insufficient Washing: Unbound probe was not adequately removed after staining.[1]Increase the number and duration of wash steps after probe incubation.[4] Using a buffer containing a mild detergent like 0.1% Tween 20 can also help.[4][6]Lower background signal across the entire sample.[4]
Hydrophobic Interactions: The hydrophobic nature of the coumarin dye is causing it to stick to cellular components.[1]Include a non-ionic detergent like Tween-20 or Triton X-100 in your buffers to disrupt these non-specific hydrophobic interactions.[6]Reduced background caused by non-specific hydrophobic binding.[6]
Patchy or punctate background staining Probe Aggregation: The probe has formed aggregates that are binding non-specifically.[1]Centrifuge the probe solution before use to pellet any aggregates. Consider preparing the probe solution in a buffer optimized to prevent aggregation.More uniform and specific staining pattern.
Signal is weak or fades quickly Photobleaching: The fluorescent signal is being destroyed by exposure to excitation light.Use a mounting medium containing an antifade reagent.[3] Minimize the sample's exposure to the excitation light source during imaging.[8]A more stable fluorescent signal during image acquisition.
Suboptimal Instrument Settings: The microscope settings are not optimized for this compound.Ensure the correct excitation and emission filters are being used for this compound (typically excitation around 390-400 nm and emission around 490-500 nm).[9][10] Optimize the gain or exposure settings to amplify the signal without saturating the detector.[7][11]A stronger and clearer specific signal.

Data Presentation

Table 1: Common Blocking Agents for Reducing Non-Specific Binding

This table summarizes common blocking agents and their typical working concentrations. The optimal choice may depend on the specifics of your experimental system.

Blocking AgentTypical ConcentrationKey Considerations
Normal Serum 5-10% (v/v) in bufferUse serum from the same species as the secondary antibody host (if applicable) to block Fc receptors and other non-specific sites.[1]
Bovine Serum Albumin (BSA) 1-5% (w/v) in bufferUse high-quality, IgG-free BSA to prevent unwanted cross-reactivity.[1]
Non-fat Dry Milk 1-5% (w/v) in bufferA cost-effective option, but it should be avoided when detecting phosphorylated proteins as milk contains phosphoproteins that can cause high background.[1]
Fish Gelatin 0.1-0.5% (w/v) in bufferA good alternative to BSA or milk proteins, especially when using certain antibodies to avoid cross-reactivity.[1]
Commercial Blocking Buffers Varies by manufacturerThese are pre-formulated buffers that are often optimized for high performance and stability.[1]

Experimental Protocols

Protocol 1: Optimizing Probe Concentration via Titration

Objective: To determine the optimal working concentration of a this compound probe that maximizes the signal-to-noise ratio.

Methodology:

  • Prepare Samples: Prepare a set of identical samples (e.g., cells cultured on coverslips or tissue sections on slides).[4]

  • Prepare Probe Dilutions: Create a series of dilutions of the this compound probe in your assay buffer. A good starting range would be to test the manufacturer's recommended concentration, as well as 2-fold and 5-fold dilutions above and below that point.

  • Staining: Perform your standard staining protocol, but apply a different probe dilution to each sample. Ensure all other parameters, such as incubation times and temperatures, are kept constant.

  • Control: Include a negative control sample where only the assay buffer (without the probe) is added to assess autofluorescence.

  • Imaging: Image all samples using the exact same microscope settings (e.g., laser power, gain, exposure time).[4]

  • Analysis:

    • Measure the mean fluorescence intensity of the specific signal (your target of interest).

    • Measure the mean fluorescence intensity of a background region within the same image.

    • Calculate the signal-to-noise ratio (Signal Intensity / Background Intensity) for each concentration.

    • The optimal concentration is the one that yields the highest signal-to-noise ratio.

Protocol 2: General Staining Workflow with a this compound Probe

Objective: To provide a generalized workflow for staining cells with a this compound probe, incorporating steps to minimize non-specific binding.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Wash Buffer (e.g., PBS with 0.1% Tween 20)

  • Blocking Buffer (e.g., 5% BSA in Wash Buffer)

  • This compound probe working solution (at the predetermined optimal concentration)

  • Fixation and permeabilization reagents (if required for intracellular targets)

Methodology:

  • Cell Preparation: Grow and treat cells as required for your experiment on a suitable imaging surface (e.g., glass-bottom dishes).[12]

  • Fixation and Permeabilization (for intracellular targets): If your target is intracellular, fix and permeabilize the cells using a protocol appropriate for your target.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove residual media or fixatives.[6]

  • Blocking: Incubate the cells with Blocking Buffer for at least 1 hour at room temperature.[6] This step is crucial for blocking non-specific binding sites.[1][6]

  • Washing: Wash the cells once with Wash Buffer for 5 minutes.[6]

  • Probe Incubation: Incubate the cells with the this compound probe working solution for 1-2 hours at room temperature, ensuring the samples are protected from light.[6]

  • Final Washing: Wash the cells thoroughly to remove any unbound probe. Perform at least three washes with Wash Buffer for 5 minutes each.[6]

  • Imaging: Mount the samples with an antifade mounting medium and proceed with imaging.

Visualizations

G cluster_0 Troubleshooting High Background Fluorescence Start High Background Signal Observed CheckAutofluorescence Examine Unstained Control Sample Start->CheckAutofluorescence AutofluorescenceHigh Autofluorescence is High? CheckAutofluorescence->AutofluorescenceHigh QuenchOrShift Use Autofluorescence Quencher or Red-Shifted Probe AutofluorescenceHigh->QuenchOrShift Yes CheckProbeConc Titrate Probe Concentration AutofluorescenceHigh->CheckProbeConc No QuenchOrShift->CheckProbeConc OptimizeBlocking Optimize Blocking Protocol (Agent, Time) CheckProbeConc->OptimizeBlocking Still High ProblemSolved Problem Resolved CheckProbeConc->ProblemSolved Background Reduced ImproveWashing Improve Washing Steps (Duration, Volume, Detergent) OptimizeBlocking->ImproveWashing Still High OptimizeBlocking->ProblemSolved Background Reduced ImproveWashing->ProblemSolved Background Reduced No No Yes Yes

Caption: Troubleshooting workflow for high background fluorescence.

G cluster_1 Mechanism of Non-Specific Binding Probe This compound Probe Hydrophobic Hydrophobic Interactions Probe->Hydrophobic Electrostatic Electrostatic Interactions Probe->Electrostatic Aggregation Probe Aggregates Probe->Aggregation Lipids Lipids / Membranes Hydrophobic->Lipids Proteins Proteins Hydrophobic->Proteins Electrostatic->Proteins FcReceptors Fc Receptors Electrostatic->FcReceptors Aggregation->Proteins NSB Non-Specific Binding (High Background) Lipids->NSB Proteins->NSB FcReceptors->NSB

Caption: Key mechanisms contributing to non-specific binding.

G cluster_2 General Experimental Workflow Prep 1. Sample Preparation (Cell Culture / Tissue Sectioning) FixPerm 2. Fixation & Permeabilization (If required) Prep->FixPerm Wash1 3. Wash Sample FixPerm->Wash1 Block 4. Block Non-Specific Sites (e.g., BSA, Serum) Wash1->Block Stain 5. Incubate with this compound Probe Block->Stain Wash2 6. Wash to Remove Unbound Probe Stain->Wash2 Mount 7. Mount with Antifade Reagent Wash2->Mount Image 8. Image Sample Mount->Image

Caption: A generalized workflow for staining with this compound probes.

References

Calibration of Coumarin 500 fluorescence for quantitative measurements

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the calibration of Coumarin 500 fluorescence. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining accurate and reproducible quantitative fluorescence measurements. Here you will find troubleshooting advice for common issues, answers to frequently asked questions, and detailed experimental protocols.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments with this compound in a question-and-answer format.

Question: Why is my calibration curve for this compound not linear at high concentrations?

Answer: This is likely due to the inner filter effect . At high concentrations, the sample can absorb a significant portion of the excitation light before it reaches the center of the cuvette (primary inner filter effect). Additionally, the emitted fluorescence can be reabsorbed by other this compound molecules before it reaches the detector (secondary inner filter effect).[1][2][3]

  • Solution: To avoid the inner filter effect, it is recommended to work with sample concentrations where the absorbance at the excitation wavelength is below 0.1.[1] If higher concentrations are necessary, you may need to apply mathematical corrections to your data.

Question: My this compound fluorescence signal is weak or unstable. What are the possible causes?

Answer: Several factors can lead to a weak or unstable fluorescence signal:

  • Incorrect Wavelengths: Ensure your fluorometer is set to the optimal excitation and emission wavelengths for this compound in your specific solvent. These values are highly solvent-dependent.[4]

  • Low Concentration: The concentration of your this compound solution may be too low for your instrument's detection limit.

  • Photobleaching: Like all fluorophores, this compound is susceptible to photobleaching, which is the light-induced degradation of the molecule. To minimize this, reduce the exposure time to the excitation light.[1]

  • Solvent Effects: The fluorescence quantum yield of this compound is highly dependent on the solvent. In polar solvents, the formation of a non-fluorescent or weakly fluorescent Twisted Intramolecular Charge Transfer (TICT) state can occur, which quenches fluorescence.[5]

  • Instrument Settings: Check that the detector gain and slit widths on your fluorometer are set appropriately for your sample's brightness.[1]

Question: I'm observing a shift in the emission wavelength of my this compound sample. Why is this happening?

Answer: A shift in the emission wavelength, known as a solvatochromic shift, is expected for this compound and is dependent on the polarity of the solvent.[5]

  • Red-Shift (Bathochromic Shift): As solvent polarity increases, the emission spectrum of this compound will typically shift to longer wavelengths (a red-shift). This occurs because the excited state of the molecule is more polar than the ground state and is stabilized by polar solvent molecules.[5]

  • Blue-Shift (Hypsochromic Shift): Conversely, in less polar solvents, you may observe a shift to shorter wavelengths (a blue-shift).

Question: My fluorescence measurements have high background noise. How can I reduce it?

Answer: High background fluorescence can originate from your solvent, the cuvette, or impurities in your sample.

  • Use High-Purity Solvents: Always use spectroscopy-grade solvents to prepare your solutions.[1]

  • Thoroughly Clean Cuvettes: Ensure your cuvettes are meticulously clean. Rinse them with your experimental solvent before adding your sample.[1]

  • Subtract a Blank: Always measure the fluorescence of a "blank" sample containing only the solvent and subtract this value from your sample measurements.[1][6]

  • Check for Contamination: Fluorescent impurities in your sample or solvent can be a significant source of background noise.

Frequently Asked Questions (FAQs)

Q1: What are the typical excitation and emission maxima for this compound?

A1: The excitation and emission maxima of this compound are highly dependent on the solvent. It is always best to determine these values empirically in your specific experimental conditions. However, some literature values are provided in the table below.

Q2: How should I prepare a stock solution of this compound?

A2: this compound has poor solubility in water. Therefore, it is recommended to first dissolve it in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a concentrated stock solution (e.g., 1-10 mM).[6] Gentle warming or sonication can help to ensure it is fully dissolved. When making subsequent dilutions in aqueous buffers, ensure the final concentration of the organic solvent is low (typically less than 1%) to avoid precipitation.[6]

Q3: What is the fluorescence quantum yield of this compound?

A3: The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. This value is also solvent-dependent for this compound. For instance, in methanol, the quantum yield has been reported to be approximately 0.68.[7]

Q4: How can I prevent photobleaching of my this compound samples?

A4: To minimize photobleaching, you should protect your samples from light as much as possible by storing them in the dark and minimizing the duration of exposure to the excitation light during measurements. Using the lowest excitation intensity that provides an adequate signal-to-noise ratio can also help.

Quantitative Data

The photophysical properties of this compound are highly influenced by its chemical environment. The following tables summarize key quantitative data.

SolventExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)
Methanol3924950.681[7]
Ethanol-~500-
Ethyl Acetate390-0.679[7]
p-Dioxane-470-
Water~410~500-

Experimental Protocols

Protocol: Preparation of a this compound Calibration Curve

This protocol outlines the steps to generate a standard curve for relating fluorescence intensity to the concentration of this compound.

Materials:

  • High-purity this compound powder

  • Spectroscopy-grade solvent (e.g., ethanol or DMSO for the stock solution, and the final experimental buffer)

  • Calibrated pipettes and tips

  • Volumetric flasks

  • Quartz cuvettes or a suitable microplate for fluorescence measurements

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve it in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol) to a final concentration of 1 mM. Ensure the powder is completely dissolved.

  • Perform Serial Dilutions:

    • Create a series of standard solutions by serially diluting the stock solution with your experimental buffer or solvent.

    • A typical concentration range for a calibration curve might be from 10 µM down to the nanomolar range, depending on the sensitivity of your instrument. It is advisable to prepare at least five different concentrations.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up for the time recommended by the manufacturer to ensure a stable output.

    • Set the excitation and emission wavelengths to the optimal values for this compound in your chosen solvent.

    • Optimize the excitation and emission slit widths to achieve a good signal-to-noise ratio without saturating the detector.

  • Measure Fluorescence Intensity:

    • First, measure the fluorescence of a blank sample (containing only the solvent) to determine the background fluorescence.

    • Measure the fluorescence intensity of each standard solution, starting from the most dilute and proceeding to the most concentrated. Rinse the cuvette thoroughly with the solvent between each measurement.

    • It is recommended to take multiple readings for each standard to ensure reproducibility.

  • Generate the Calibration Curve:

    • Subtract the blank fluorescence value from each of your standard measurements.

    • Plot the background-corrected fluorescence intensity (y-axis) against the corresponding this compound concentration (x-axis).

    • Perform a linear regression on the data points that fall within the linear range. The resulting equation (y = mx + c) and the R² value will describe the relationship between fluorescence and concentration. An R² value close to 1.0 indicates a good linear fit.[6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis stock Prepare 1 mM Stock Solution dilutions Perform Serial Dilutions stock->dilutions Dilute setup Instrument Setup dilutions->setup Analyze Samples blank Measure Blank setup->blank standards Measure Standards blank->standards subtract Subtract Background standards->subtract Process Data plot Plot Intensity vs. Concentration subtract->plot regress Linear Regression plot->regress

Caption: Experimental workflow for generating a this compound calibration curve.

fluorescence_linearity cluster_plot Fluorescence Intensity vs. Concentration p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 linear_label Linear Range nonlinear_label Inner Filter Effect xaxis Concentration yaxis Fluorescence Intensity

Caption: Relationship between fluorescence intensity and concentration for this compound.

References

Validation & Comparative

A Head-to-Head Comparison: Coumarin 500 vs. Alexa Fluor 350 for Blue Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence microscopy and cellular imaging, the selection of an appropriate fluorophore is paramount to generating high-fidelity, quantifiable data. For researchers focusing on the blue region of the spectrum, both Coumarin (B35378) 500 and Alexa Fluor 350 are prominent choices. This guide provides an in-depth, objective comparison of these two dyes, supported by their photophysical data and detailed experimental protocols to aid researchers, scientists, and drug development professionals in making an informed decision for their specific imaging needs.

At a Glance: Key Performance Indicators

A summary of the key photophysical properties of Coumarin 500 and Alexa Fluor 350 is presented below. These values are compiled from various sources and may vary depending on the experimental conditions, such as the solvent and conjugation to biomolecules.

PropertyThis compoundAlexa Fluor 350
Excitation Maximum (nm) ~395 (in Ethanol)[1]~346[2][3][4]
Emission Maximum (nm) ~499 (in Ethanol)[1]~442[2][3][4]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~18,400[1]~19,000[3][4][5]
Fluorescence Quantum Yield (Φ) Variable, can be high (e.g., 0.54 for a similar coumarin in ethanol-water)[6]~0.58 (in PBS)[7]
Photostability Moderate[3]High[3][8]
Solubility Moderate in aqueous solutionsHigh (due to sulfonation)[6][9][10]
pH Sensitivity Can be sensitiveLow (pH 4-10)[5][6]

In-Depth Analysis: A Tale of Two Dyes

Alexa Fluor 350: The Robust Performer. The Alexa Fluor family of dyes is renowned for its exceptional photostability and brightness.[5][6][8] Alexa Fluor 350, a sulfonated derivative of coumarin, exhibits several key advantages.[6][9][10] The sulfonation process imparts high water solubility, reducing the tendency of the dye to aggregate, which in turn leads to brighter and more stable fluorescent conjugates.[6] Its fluorescence is also less sensitive to pH variations, a critical factor for maintaining signal consistency in live-cell imaging where local pH can fluctuate.[5][6] The high photostability of Alexa Fluor 350 allows for longer exposure times and more robust image acquisition with less signal degradation.[3][8]

This compound: A Classic with Versatility. this compound belongs to a well-established class of fluorescent dyes known for their good thermal stability and generally high quantum yields. While its photostability is generally considered moderate compared to the Alexa Fluor series, the use of antifade reagents can significantly enhance its performance.[3] The photophysical properties of coumarin dyes can be influenced by their local environment, which can be advantageous for creating environment-sensitive probes.

Experimental Protocols

General Immunofluorescence Protocol for Blue Fluorescent Dyes

This protocol provides a general workflow for immunofluorescence staining of cultured cells. Optimization may be required for specific cell types and antibodies.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.2% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA and/or 5% normal goat serum in PBS)

  • Primary Antibody

  • Secondary Antibody conjugated to this compound or Alexa Fluor 350

  • Antifade Mounting Medium

Procedure:

  • Cell Culture and Preparation: Grow cells on sterile coverslips or in imaging-compatible plates to the desired confluency.

  • Washing: Gently wash the cells three times with PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: If the target protein is intracellular, permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to the recommended concentration and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in Blocking Buffer and incubate with the cells for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS, with the final washes being more extensive.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

Measuring Relative Fluorescence Quantum Yield

The quantum yield of a fluorophore can be determined by comparing it to a standard with a known quantum yield.

Principle: The relative fluorescence quantum yield is calculated using the following equation:

Φ_X = Φ_S * (I_X / I_S) * (A_S / A_X) * (η_X² / η_S²)

Where:

  • Φ is the fluorescence quantum yield

  • I is the integrated fluorescence intensity

  • A is the absorbance at the excitation wavelength

  • η is the refractive index of the solvent

  • Subscripts X and S refer to the sample and the standard, respectively.

Procedure:

  • Prepare Solutions: Prepare a series of dilutions for both the standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) and the sample (this compound or Alexa Fluor 350) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure Absorbance: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Measure Fluorescence: Record the fluorescence emission spectra of each solution using a fluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Calculate Quantum Yield: Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The slopes of these plots are proportional to I/A. Use the slope values in the equation above to calculate the quantum yield of the sample.

Visualizing Experimental Workflows and Biological Pathways

To better illustrate the practical application and underlying principles of fluorescence imaging, the following diagrams have been generated using Graphviz.

G cluster_workflow Fluorescence Imaging Workflow sample_prep Sample Preparation (Cell Culture, Fixation, Permeabilization) blocking Blocking sample_prep->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation (this compound or Alexa Fluor 350) primary_ab->secondary_ab mounting Mounting with Antifade secondary_ab->mounting imaging Image Acquisition (Fluorescence Microscope) mounting->imaging analysis Image Analysis imaging->analysis

Caption: A generalized workflow for an immunofluorescence experiment.

G cluster_pathway Generic Cell Signaling Pathway ligand Fluorescent Ligand (Labeled with this compound or Alexa Fluor 350) receptor Cell Surface Receptor ligand->receptor Binding g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme g_protein->effector second_messenger Second Messenger Production effector->second_messenger downstream Downstream Signaling Cascade second_messenger->downstream response Cellular Response downstream->response

Caption: A simplified diagram of a cell signaling pathway initiated by a fluorescently labeled ligand.

Conclusion: Making the Right Choice

The decision between this compound and Alexa Fluor 350 hinges on the specific demands of the experiment.

  • For applications requiring high photostability, brightness, and pH insensitivity, especially in quantitative and long-term imaging, Alexa Fluor 350 is the superior choice. Its enhanced properties due to sulfonation make it a robust and reliable tool for a wide range of fluorescence microscopy applications.[6][8][9][10]

  • This compound remains a viable and cost-effective option for many standard fluorescence imaging experiments. Its performance can be significantly improved with the use of appropriate antifade reagents. Its sensitivity to the local environment can also be exploited for the development of specialized fluorescent probes.

Ultimately, for researchers and drug development professionals seeking the highest quality and most reproducible data from their blue fluorescence imaging experiments, the enhanced photophysical characteristics of Alexa Fluor 350 make it a highly recommended fluorophore.

References

A Comparative Guide to Rhodamine and Coumarin 500 for Live-Cell Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of fluorescent probes is a critical determinant for the success of live-cell imaging experiments. An ideal fluorescent dye should be bright, photostable, cell-permeable, and exhibit minimal cytotoxicity to ensure that the observed cellular processes are not artifacts of the imaging agent itself. This guide provides an objective comparison of two popular classes of fluorescent dyes, Rhodamines and Coumarins, with a specific focus on a representative Rhodamine (Rhodamine B) and Coumarin (B35378) 500, to aid researchers in making informed decisions for their live-cell imaging needs.

At a Glance: Rhodamine vs. Coumarin 500

FeatureRhodamineThis compound
Excitation/Emission Visible (typically Green/Red)UV/Blue
Brightness HighModerate to High
Photostability Generally HighGenerally Lower
Cell Permeability Generally GoodVariable, can be poor
Cytotoxicity Can induce oxidative stressCan induce apoptosis
Primary Applications General cellular staining, organelle tracking (e.g., mitochondria)Enzyme activity assays, ion sensing, imaging of specific cellular components

Quantitative Data Summary

The following tables summarize the key photophysical and cellular properties of representative Rhodamine and Coumarin dyes. It is important to note that these values can be influenced by the specific derivative and the experimental conditions.

Table 1: Photophysical Properties
PropertyRhodamine BThis compoundReference
Excitation Maximum (λex) ~540-550 nm (in ethanol)~395 nm (in ethanol)[1][2]
Emission Maximum (λem) ~560-580 nm (in ethanol)~499 nm (in ethanol)[1][2]
Quantum Yield (Φ) 0.31 (in water), 0.49-0.70 (in ethanol)Not explicitly found for this compound[1][3]
Molar Extinction Coefficient (ε) ~106,000 cm⁻¹M⁻¹ (at 542.8 nm in ethanol)18,400 cm⁻¹M⁻¹[1]
Photobleaching Quantum Yield (φb) x 10⁻⁶ 2.0Not explicitly found for this compound (Coumarin 1: 500)[4]

Note: A lower photobleaching quantum yield indicates higher photostability. Data for Coumarin 1 is provided as a reference for the coumarin class of dyes.

Table 2: Cellular Properties
PropertyRhodamine BCoumarin (Parent Compound)Reference
Cell Permeability Readily enters cellsGenerally cell-permeant, but can be variable[1][]
Cytotoxicity (IC50) Varies significantly with cell line (~10 µM to >100 µM)54.2 µM (HeLa cells, MTT Assay)[1][6]

Mechanisms of Action and Cellular Effects

Rhodamine B

Rhodamine dyes are well-known for their high brightness and photostability, making them suitable for long-term imaging studies.[] Their cell permeability is attributed to an equilibrium between a non-fluorescent, cell-permeable spirocyclic form and a fluorescent, protein-bound zwitterionic form. The primary mechanism of Rhodamine B-induced cytotoxicity is the generation of reactive oxygen species (ROS), which leads to oxidative stress and can damage cellular components.[6] This can also lead to the disruption of the mitochondrial electron transport chain.[6]

Rhodamine_Cytotoxicity Mechanism of Rhodamine-Induced Cytotoxicity Rhodamine Rhodamine B Light Light Excitation Rhodamine->Light absorbs Mitochondria Mitochondria Rhodamine->Mitochondria accumulates in Light->Rhodamine ROS Reactive Oxygen Species (ROS) Mitochondria->ROS generates OxidativeStress Oxidative Stress ROS->OxidativeStress Damage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->Damage Apoptosis Apoptosis Damage->Apoptosis

Caption: Mechanism of Rhodamine-Induced Cytotoxicity.

This compound

Coumarin dyes are valued for their sensitivity to the local environment, which makes them useful for sensing applications, such as detecting enzyme activity or changes in ion concentrations.[7] However, their photostability is generally lower than that of Rhodamines.[4] The cytotoxicity of coumarin compounds is often linked to the induction of apoptosis.[6] Some coumarin derivatives have been shown to interfere with critical cell signaling pathways, such as the PI3K/AKT pathway, which is involved in cell survival and proliferation.[8]

Coumarin_Cytotoxicity Mechanism of Coumarin-Induced Cytotoxicity Coumarin Coumarin Derivative PI3K_AKT PI3K/AKT Pathway Coumarin->PI3K_AKT inhibits Bcl2 Bcl-2 Family (Pro- vs. Anti-apoptotic) Coumarin->Bcl2 modulates Mito_MP Mitochondrial Membrane Potential (Decrease) Bcl2->Mito_MP CytoC Cytochrome c Release Mito_MP->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Mechanism of Coumarin-Induced Cytotoxicity.

Experimental Protocols

The following are generalized protocols for live-cell imaging with Rhodamine B and a generic cell-permeant coumarin dye. Optimization for specific cell types and experimental conditions is recommended.

Protocol 1: Live-Cell Staining with Rhodamine B

Materials:

  • Rhodamine B

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture medium

  • Cells cultured on glass-bottom dishes or coverslips

Procedure:

  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of Rhodamine B in DMSO.

  • Working Solution Preparation: Dilute the stock solution in pre-warmed cell culture medium to a final working concentration of 1-20 µM. The optimal concentration should be determined to avoid cytotoxicity.[1]

  • Cell Staining: Remove the culture medium and incubate the cells with the Rhodamine B working solution for 20-60 minutes at 37°C.[1]

  • Washing: Wash the cells twice with pre-warmed PBS or culture medium.[1]

  • Imaging: Add fresh imaging buffer and observe the cells under a fluorescence microscope using appropriate filters for Rhodamine B (Excitation: ~540-550 nm, Emission: ~560-580 nm).

Protocol 2: Live-Cell Staining with a Coumarin Dye

Materials:

  • This compound (or other cell-permeant coumarin derivative)

  • Anhydrous DMSO

  • PBS, pH 7.4

  • Cell culture medium

  • Cells cultured on glass-bottom dishes or coverslips

Procedure:

  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of the coumarin dye in DMSO.

  • Working Solution Preparation: Dilute the stock solution in pre-warmed cell culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically.[1]

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.[1]

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or imaging buffer.[1]

  • Imaging: Add fresh imaging buffer and proceed with fluorescence microscopy using appropriate filters for the coumarin dye (e.g., for this compound, Excitation: ~395 nm, Emission: ~499 nm).

Experimental Workflow Comparison

Staining_Workflow Generalized Live-Cell Staining Workflow cluster_rhodamine Rhodamine B cluster_coumarin This compound R_Stock 1-10 mM Stock in DMSO R_Work 1-20 µM Working Solution R_Stock->R_Work R_Incubate Incubate 20-60 min R_Work->R_Incubate R_Wash Wash 2x R_Incubate->R_Wash R_Image Image (Ex: ~540-550 nm Em: ~560-580 nm) R_Wash->R_Image C_Stock 1-10 mM Stock in DMSO C_Work 1-10 µM Working Solution C_Stock->C_Work C_Incubate Incubate 15-30 min C_Work->C_Incubate C_Wash Wash 2-3x C_Incubate->C_Wash C_Image Image (Ex: ~395 nm Em: ~499 nm) C_Wash->C_Image

Caption: Generalized Live-Cell Staining Workflow.

Conclusion and Recommendations

The choice between Rhodamine and this compound for live-cell applications is highly dependent on the specific experimental goals.

Rhodamine dyes are an excellent choice for applications requiring:

  • High brightness and photostability for long-term imaging.

  • General staining of cellular structures.

  • Tracking of specific organelles like mitochondria.

This compound and other coumarin derivatives are more suitable for:

  • Applications that require sensitivity to the cellular microenvironment.

  • Enzyme activity assays and ion sensing.

  • Multiplex imaging where a blue-emitting fluorophore is needed to complement green and red probes.

Researchers should carefully consider the potential for cytotoxicity with both classes of dyes and perform dose-response experiments to determine the optimal, non-toxic concentration for their specific cell type and application. For long-term imaging, the use of "Gentle Rhodamines" with reduced phototoxicity could be a valuable alternative.[9] When using coumarin dyes, it is crucial to assess their cell permeability and consider strategies to enhance it if necessary.

References

A Comparative Analysis of Quantum Yields in Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a fluorescent probe with optimal photophysical properties is paramount. Coumarin (B35378) derivatives are a versatile class of fluorophores, but their fluorescence quantum yield (Φf)—a measure of their emission efficiency—can vary significantly based on their chemical structure and environment. This guide provides a comparative overview of the quantum yields of several common coumarin derivatives, supported by experimental data and standardized protocols to aid in the selection and evaluation of these critical compounds.

Data Presentation: Quantum Yield Comparison

The fluorescence quantum yield is a ratio of the number of photons emitted to the number of photons absorbed.[1] A high quantum yield is often desirable for applications requiring bright signals and high sensitivity.[2] The following table summarizes the quantum yields of various coumarin derivatives under different solvent conditions. The choice of solvent can significantly influence the quantum yield, often due to factors like polarity and the potential for the formation of non-fluorescent twisted intramolecular charge transfer (TICT) states, particularly in coumarins with flexible amino groups at the 7-position.[3][4]

Coumarin DerivativeSolventQuantum Yield (Φf)Reference
7-Hydroxy-4-methylcoumarin Methanol0.266[5]
6,8-Difluoro-7-hydroxy-4-methylcoumarinNot Specified0.63 - 0.89[5]
7-Hydroxycoumarin-3-carboxylic acid PBS (pH 7.4)0.32[5]
6-Fluoro-7-hydroxycoumarin-3-carboxylic acid (hexyl amide derivative)PBS (1% DMSO)0.84[5]
6,8-Difluoro-7-hydroxycoumarin-3-carboxylic acid (Pacific Blue derivative)PBS (1% DMSO)~0.58 (calculated)[5]
Coumarin 1 Ethanol (B145695)0.73[6]
Coumarin 6 Ethanol0.78[7]
Coumarin 153 Ethanol0.53[2]
Quinine Sulfate (B86663) (Reference Standard)0.1 M H₂SO₄0.54[2]

Note: The data highlights that structural modifications, such as fluorination, can significantly enhance the quantum yield of coumarin dyes.[5]

Experimental Protocols: Relative Quantum Yield Determination

The most common and reliable method for determining the fluorescence quantum yield is the relative method.[1][2] This approach involves comparing the fluorescence properties of a test sample to a well-characterized standard with a known quantum yield under identical experimental conditions.[8]

A. Materials and Instrumentation:

  • Spectrofluorometer: An instrument capable of measuring corrected fluorescence emission spectra.[1]

  • UV-Vis Spectrophotometer: For precise absorbance measurements.[1]

  • Quartz Cuvettes: 1 cm path length.[2]

  • Solvents: Spectroscopic grade, free from fluorescent impurities.[2]

  • Reference Standard: A fluorescent dye with a well-documented quantum yield in the chosen solvent. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) or Coumarin 153 in ethanol (Φf = 0.53) are common choices.[2]

  • Test Samples: The coumarin derivatives to be analyzed.

B. Step-by-Step Procedure:

  • Solution Preparation:

    • Prepare stock solutions (approx. 10⁻⁴ to 10⁻⁵ M) of the reference standard and each coumarin derivative in the desired solvent.[1][8]

    • From these stock solutions, create a series of dilutions for both the standard and the samples. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the chosen excitation wavelength.[8] This low absorbance range is critical to prevent inner filter effects.[1][8]

  • Absorbance Measurement:

    • Select an excitation wavelength where both the sample and the reference standard have significant absorbance.

    • Using the UV-Vis spectrophotometer, record the absorbance of each diluted solution at this excitation wavelength.[1]

  • Fluorescence Measurement:

    • Using the spectrofluorometer, record the corrected fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings (e.g., slit widths) are kept constant for all measurements.[1]

    • Record the spectrum of a solvent blank for background subtraction.[1]

  • Data Analysis and Calculation:

    • Subtract the solvent blank spectrum from each recorded fluorescence spectrum.[1]

    • Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (I).[1]

    • For both the standard and the sample, plot the integrated fluorescence intensity (y-axis) versus the absorbance (x-axis). The resulting plots should be linear and pass through the origin.[1][2]

    • Determine the slope (gradient, m) of the straight line for both the sample (m_sample) and the reference (m_ref).

    • Calculate the quantum yield of the sample (Φ_sample) using the following equation[2]:

      Φ_sample = Φ_ref * (m_sample / m_ref) * (n_sample² / n_ref²)

      Where:

      • Φ_ref is the quantum yield of the reference standard.

      • m_sample and m_ref are the slopes from the plots of integrated fluorescence intensity vs. absorbance.

      • n_sample and n_ref are the refractive indices of the sample and reference solutions, respectively (this ratio is 1 if the same solvent is used).[5]

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the relative fluorescence quantum yield of a coumarin derivative.

G cluster_prep 1. Solution Preparation cluster_measure 2. Spectroscopic Measurements cluster_analysis 3. Data Analysis A1 Prepare Stock Solutions (Sample & Standard) A2 Create Dilution Series (Absorbance < 0.1) A1->A2 B1 Measure Absorbance (A) at Excitation Wavelength A2->B1 B2 Measure Corrected Fluorescence Emission Spectra B1->B2 B3 Integrate Spectra to get Intensity (I) B2->B3 C1 Plot Integrated Intensity (I) vs. Absorbance (A) B3->C1 C2 Determine Slopes (m) for Sample & Standard C1->C2 C3 Calculate Quantum Yield (Φf) using Comparative Formula C2->C3

Caption: Workflow for relative quantum yield determination.

References

Performance Showdown: Coumarin 500 Versus Commercial Laser Dyes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of Coumarin (B35378) 500, a widely used blue-green emitting laser dye. This guide provides a detailed analysis of its fluorescence efficiency and photostability against other popular commercial laser dyes, supported by experimental data and protocols.

Coumarin 500 stands as a notable contender in the arena of commercial laser dyes, particularly for applications requiring emission in the blue-green spectral region. Its performance, characterized by its fluorescence quantum yield and photostability, is a critical factor for its selection in various scientific and biomedical applications, including fluorescence microscopy, flow cytometry, and laser-induced fluorescence spectroscopy. This guide offers an objective comparison of this compound's key performance metrics against other well-established laser dyes such as Rhodamine 6G, Fluorescein, and other members of the Coumarin family.

Quantitative Performance at a Glance

To facilitate a direct comparison, the following table summarizes the key photophysical properties of this compound and its competitors. The data has been compiled from various scientific sources and is presented for ethanol (B145695) solutions where available, as it is a common solvent for laser dyes.

Laser DyeAbsorption Max (λ_abs_, nm)Emission Max (λ_em_, nm)Fluorescence Quantum Yield (Φ_f_)Photostability
This compound ~395~499[1]0.68 (in Methanol)[2]Moderate (Fluorination enhances stability)[3]
Rhodamine 6G~530~5550.95[4]High
Fluorescein~490~5150.97 (in basic ethanol)[5]Low
Coumarin 1~373~4500.73[6]Low (High photobleaching quantum yield)[7]
Coumarin 30~407~4800.80 (in ethanol)[8]Moderate
Coumarin 102~390~466[9]0.76[10]Moderate
Coumarin 153~424~5370.53 (in ethanol)[11]Moderate

In-Depth Performance Analysis

Fluorescence Quantum Yield:

The fluorescence quantum yield (Φ_f_) is a measure of the efficiency of the fluorescence process. A higher quantum yield indicates that a larger fraction of absorbed photons is emitted as fluorescence, which is a desirable characteristic for a laser dye.

Rhodamine 6G and Fluorescein exhibit exceptionally high quantum yields, approaching unity, making them highly efficient emitters.[4][5] Among the coumarins, Coumarin 30 shows a high quantum yield of 0.80 in ethanol, closely followed by Coumarin 102 at 0.76.[8][10] this compound demonstrates a respectable quantum yield of 0.68 in methanol, suggesting it is a reasonably efficient fluorophore.[2] Coumarin 1 also has a good quantum yield of 0.73.[6]

Photostability:

Photostability, or the resistance to photodegradation, is a crucial parameter for laser dyes, as it determines their operational lifetime and the reliability of experimental results.

Rhodamine 6G is renowned for its high photostability, making it a workhorse in many applications. In contrast, Fluorescein is known for its susceptibility to photobleaching, limiting its use in experiments requiring prolonged light exposure.

The photostability of coumarin dyes is generally considered to be moderate.[3] However, structural modifications can significantly impact this property. For instance, the fluorination of aminocoumarins has been shown to increase their operational lifetime in ethanol.[3] While a specific photobleaching quantum yield for this compound was not found, its trifluoromethyl group may contribute to enhanced photostability compared to non-fluorinated coumarins. For comparison, Coumarin 1 has a high photobleaching quantum yield, indicating poor photostability.[7] Some newer coumarin derivatives have been reported to have photochemical stability 3-5 times higher than that of Rhodamine 6G under certain conditions.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Measurement of Fluorescence Quantum Yield (Comparative Method)

The relative fluorescence quantum yield of a sample can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Sample dye solution of unknown quantum yield

  • Standard dye solution with known quantum yield (e.g., Coumarin 153 in ethanol, Φ_f_ = 0.53)[11]

  • Solvent (e.g., spectroscopic grade ethanol)

Procedure:

  • Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Record the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.

  • Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • The fluorescence quantum yield of the sample (Φ_f_ (sample)) can be calculated using the following equation:

    Φ_f_ (sample) = Φ_f_ (standard) × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)

    where:

    • Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance.

    • η is the refractive index of the solvent.

G Experimental Workflow for Determining Relative Fluorescence Quantum Yield cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare dilute solutions of sample abs_measurement Measure Absorbance (UV-Vis) prep_sample->abs_measurement prep_standard Prepare dilute solutions of standard prep_standard->abs_measurement fluo_measurement Measure Fluorescence Emission abs_measurement->fluo_measurement integrate Integrate Emission Spectra fluo_measurement->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

Quantum Yield Measurement Workflow
Measurement of Photostability (Photobleaching Half-life)

Photostability can be quantified by measuring the time it takes for the fluorescence intensity of a dye to decrease to half of its initial value (t_1/2_) under continuous illumination.

Materials:

  • Fluorescence microscope with a stable light source (e.g., laser) and a sensitive detector.

  • Dye solution at a known concentration.

  • Microscope slides and coverslips.

Procedure:

  • Prepare a sample of the dye solution on a microscope slide.

  • Place the slide on the microscope stage and focus on the sample.

  • Illuminate the sample continuously with the light source at a constant power.

  • Record the fluorescence intensity at regular time intervals until it has significantly decreased.

  • Plot the normalized fluorescence intensity as a function of time.

  • The photobleaching half-life (t_1/2_) is the time at which the fluorescence intensity drops to 50% of its initial value.

G Logical Flow for Laser Dye Selection start Define Application Requirements wavelength Required Emission Wavelength? start->wavelength quantum_yield High Quantum Yield Needed? wavelength->quantum_yield Yes select_dye Select Optimal Dye wavelength->select_dye No photostability High Photostability Needed? quantum_yield->photostability Yes quantum_yield->select_dye No photostability->select_dye Yes photostability->select_dye No

References

A Side-by-Side Analysis of Coumarin 500 and DAPI for Nuclear Staining

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cellular imaging, the precise labeling of the nucleus is fundamental for a myriad of research applications, from cell cycle analysis to the study of nuclear morphology. For decades, 4′,6-diamidino-2-phenylindole (DAPI) has been the benchmark for nuclear counterstaining in fixed cells, prized for its specificity and robust fluorescence. However, the continuous pursuit of novel imaging reagents has brought other fluorophores, such as Coumarin (B35378) 500, into consideration. This guide provides a detailed, data-driven comparison of Coumarin 500 and DAPI for nuclear staining applications, aimed at researchers, scientists, and drug development professionals.

Performance Comparison at a Glance

The selection of a nuclear stain is dictated by its photophysical properties, specificity, and compatibility with the experimental setup (live or fixed cells). The following table summarizes the key quantitative parameters for this compound and DAPI.

FeatureThis compoundDAPI (bound to dsDNA)
Excitation Maximum (λex) ~395 nm (in Ethanol)[1]~358 nm[2][3][4]
Emission Maximum (λem) ~499 nm (in Ethanol)[1]~461 nm[2][3][4]
Molar Extinction Coefficient (ε) ~18,400 cm⁻¹M⁻¹ (in Ethanol)[1]~27,000 cm⁻¹M⁻¹[2]
Quantum Yield (Φ) Variable, can be high in derivatives (up to 0.95)[5]High (~0.9)[6]
Binding Specificity Less established for specific nuclear staining; may stain other cellular compartments.High specificity for A-T rich regions of double-stranded DNA.[2][3][4]
Cell Permeability Generally cell-permeant (many derivatives).Primarily used for fixed and permeabilized cells; limited permeability in live cells.[2]
Cytotoxicity Generally low for many derivatives used in live-cell imaging.[7]Can be toxic with prolonged exposure, especially in live cells.[2]

Mechanism of Staining

The interaction of these dyes with cellular components dictates their utility as nuclear stains.

DAPI: DAPI operates through a well-characterized mechanism, binding preferentially to the minor groove of adenine-thymine (A-T) rich regions in double-stranded DNA.[2][3][4] This interaction results in a significant enhancement of its fluorescence quantum yield, leading to a bright and specific nuclear signal. Its strong affinity for DNA makes it an excellent and reliable nuclear counterstain in fixed-cell applications like immunofluorescence.

This compound: The precise mechanism of this compound for nuclear staining is not as definitively established as that of DAPI. Coumarin derivatives are known for their sensitivity to the local environment, and their fluorescence can be influenced by solvent polarity.[5] While some coumarin-based probes are designed for live-cell imaging and may accumulate in lipophilic environments, their specific and consistent targeting of the nucleus for staining purposes is not a universally documented feature of the broader coumarin family.

cluster_0 This compound Staining Mechanism cluster_1 DAPI Staining Mechanism C500 This compound Cell Live Cell C500->Cell Membrane Cell Membrane Cell->Membrane Cytoplasm Cytoplasm (Lipophilic compartments) Membrane->Cytoplasm Nucleus_C Nucleus Cytoplasm->Nucleus_C Potential non-specific entry DAPI DAPI FixedCell Fixed/Permeabilized Cell DAPI->FixedCell Binds to minor groove Pores Membrane Pores FixedCell->Pores Binds to minor groove Nucleus_D Nucleus Pores->Nucleus_D Binds to minor groove dsDNA dsDNA (A-T rich regions) Nucleus_D->dsDNA Binds to minor groove

A simplified representation of the staining mechanisms.

Experimental Protocols

Reproducibility in staining experiments hinges on well-defined protocols. Below are representative methodologies for both DAPI and a generalized protocol for a coumarin-based dye, which would require optimization for this compound.

Protocol 1: DAPI Staining of Fixed Cells

This protocol is a standard procedure for staining the nuclei of mammalian cells cultured on coverslips.

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • DAPI stock solution (e.g., 1 mg/mL in deionized water)

  • Antifade mounting medium

Procedure:

  • Cell Fixation: Wash cells grown on coverslips twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • DAPI Staining: Incubate the cells with DAPI working solution (typically 1 µg/mL in PBS) for 5 minutes at room temperature, protected from light.

  • Final Wash: Wash the cells two to three times with PBS to remove unbound DAPI.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the stained nuclei using a fluorescence microscope with a UV excitation source and a blue emission filter.

Protocol 2: Generalized Live-Cell Staining with a Cell-Permeant Coumarin Dye

This protocol provides a general guideline. Note: This protocol is not specifically validated for this compound as a nuclear stain and would require significant optimization.

Materials:

  • Complete cell culture medium

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

Procedure:

  • Cell Culture: Plate cells in a suitable imaging dish or plate and grow to the desired confluency.

  • Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed complete culture medium or PBS/HBSS to the desired final concentration (a starting point could be in the range of 1-10 µM).

  • Staining: Remove the existing culture medium and replace it with the staining solution.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes, protected from light.

  • Washing (Optional): The requirement for washing depends on the specific dye and its background fluorescence. If necessary, gently wash the cells once or twice with pre-warmed PBS or culture medium.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for this compound (e.g., excitation around 400 nm and emission around 500 nm).

cluster_dapi DAPI Staining Workflow (Fixed Cells) cluster_coumarin This compound Staining Workflow (Live Cells - Generalized) d1 Fix Cells (4% PFA) d2 Permeabilize (0.1% Triton X-100) d1->d2 d3 Incubate with DAPI d2->d3 d4 Wash d3->d4 d5 Mount & Image d4->d5 c1 Prepare Staining Solution c2 Incubate Live Cells with this compound c1->c2 c3 Wash (Optional) c2->c3 c4 Image c3->c4

Comparative experimental workflows for DAPI and this compound.

Concluding Remarks

DAPI remains the gold standard for nuclear staining in fixed cells due to its high specificity for DNA, robust fluorescence, and well-established protocols. Its primary limitation is its reduced efficacy and potential toxicity in live-cell imaging.

This compound , while a potent fluorophore with favorable photophysical properties, is not a well-documented, specific nuclear stain. Its utility in cellular imaging is more aligned with its role as a laser dye and a component of environmentally sensitive probes. While some coumarin derivatives are excellent for live-cell imaging due to their cell permeability and low cytotoxicity, they may not selectively accumulate in the nucleus.

For researchers requiring reliable and specific nuclear counterstaining in fixed samples, DAPI is the superior and recommended choice . For live-cell nuclear imaging, other specifically designed probes, such as Hoechst 33342, may be more suitable alternatives to DAPI. While this compound and its derivatives hold promise in various bio-imaging applications, further research is needed to validate their specific use as reliable nuclear stains.

References

A Head-to-Head Comparison of Coumarin 500 and BODIPY Dyes for Lipid Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise visualization of lipid droplets is crucial for understanding cellular metabolism and the progression of various diseases. This guide provides an objective, data-driven comparison of Coumarin (B35378) 500 and the widely-used BODIPY family of dyes for lipid imaging, enabling informed decisions for selecting the optimal fluorescent probe.

This comparison guide delves into the photophysical properties, performance in cellular imaging, and experimental considerations for both Coumarin 500 and popular BODIPY dyes like BODIPY 493/503. By presenting quantitative data in structured tables and detailing experimental protocols, this guide aims to equip researchers with the necessary information to effectively benchmark these fluorescent tools for their specific research needs.

At a Glance: Key Performance Indicators

FeatureThis compoundBODIPY Dyes (e.g., BODIPY 493/503)
Excitation Max (nm) ~420-450~493
Emission Max (nm) ~480-510~503
Quantum Yield Moderate to High (solvent dependent)High (typically >0.8)[1]
Photostability Variable, can be susceptible to photobleaching[2]Moderate to low, prone to photobleaching with repeated exposure[1][3]
Specificity for Lipids Good, targets hydrophobic environmentsExcellent for neutral lipids[1]
Cytotoxicity Generally low at imaging concentrationsGenerally low at working concentrations[1][4]
Suitability for Live-Cell Imaging Yes[5][6]Yes[]

Deep Dive: A Quantitative Comparison

To facilitate a direct comparison, the following tables summarize the key photophysical and performance characteristics of this compound and representative BODIPY dyes.

Table 1: Photophysical Properties
PropertyThis compoundBODIPY 493/503BODIPY 505/515
Excitation Maximum (λex, nm) ~420-450493[1]505
Emission Maximum (λem, nm) ~480-510503[1]515
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) Data not readily available in lipid environments>80,000Data not readily available
Fluorescence Quantum Yield (ΦF) Solvent dependent, can be highHigh (typically ~0.8-0.9)[1]High
Stokes Shift (nm) ~60-90~10~10
Table 2: Performance in Lipid Droplet Imaging
Performance MetricThis compoundBODIPY 493/503
Specificity for Neutral Lipids Good, targets hydrophobic lipid environments.[5][6]Excellent, highly specific to neutral lipids within lipid droplets.[1]
Signal-to-Noise Ratio Data not readily available for direct comparison.Can exhibit background fluorescence in the cytoplasm.[1]
Photostability Variable; some coumarin derivatives show good photostability, while others can be prone to photobleaching.[2][8]Susceptible to photobleaching; one study showed a reduction in fluorescence intensity to ~11% after 50 confocal scans.[1][3]
Cytotoxicity Generally low cytotoxicity at concentrations used for imaging.[5][6]Low cytotoxicity at typical working concentrations (e.g., 0.5–2 µM).[1][4]
Suitability for Live vs. Fixed Cells Suitable for both live and fixed cell imaging.[9]Suitable for both live and fixed cell imaging.[]

Experimental Corner: Protocols for Lipid Droplet Staining

Detailed and reproducible protocols are essential for successful lipid imaging experiments. Below are representative protocols for staining lipid droplets in mammalian cells using this compound and BODIPY 493/503.

Experimental Workflow for Lipid Droplet Staining

G cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture cells on glass-bottom dish induce_ld Optional: Induce lipid droplets (e.g., with oleic acid) cell_culture->induce_ld prepare_stain Prepare dye working solution induce_ld->prepare_stain incubate Incubate cells with dye prepare_stain->incubate wash Wash cells to remove excess dye incubate->wash acquire_images Acquire images using fluorescence microscopy wash->acquire_images G cluster_cell Cellular Environment cytoplasm Aqueous Cytoplasm (Low Fluorescence) dye_inside Dye Partitioning cytoplasm->dye_inside ld Lipid Droplet (Hydrophobic Core) fluorescence Bright Fluorescence ld->fluorescence dye_outside Lipophilic Dye (this compound or BODIPY) dye_outside->cytoplasm dye_inside->ld

References

Validation of Coumarin 500 as a pH Indicator: A Comparative Guide to Standard Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of Coumarin 500 as a fluorescent pH indicator against standard potentiometric methods. By offering a detailed experimental protocol and a direct comparison of performance metrics, this document serves as a valuable resource for researchers seeking to employ fluorescent probes for accurate pH measurements in various experimental settings.

Introduction: The Role of pH in Research

Accurate measurement of pH is critical across a vast spectrum of scientific disciplines, from fundamental cell biology to pharmaceutical development. While traditional pH meters offer high accuracy, they are not always suitable for in-situ, non-invasive, or high-throughput applications. Fluorescent pH indicators present a powerful alternative, enabling real-time monitoring of pH changes within complex systems.

This compound, a derivative of the 7-aminocoumarin (B16596) family, is a fluorescent dye with photophysical properties that suggest its potential as a reliable pH indicator. This guide outlines the necessary steps to validate its performance against the gold standard of pH measurement: the potentiometric pH meter.

Comparative Analysis: this compound vs. Potentiometric pH Meter

The following table summarizes the key characteristics and performance metrics of this compound as a potential pH indicator compared to a standard laboratory pH meter.

FeatureThis compound (Anticipated)Potentiometric pH Meter
Measurement Principle Change in fluorescence intensity or ratio upon protonation/deprotonationPotentiometric measurement of hydrogen ion activity
pKa To be determined experimentallyNot Applicable
Optimal Excitation (Ex) ~400 nmNot Applicable
Optimal Emission (Em) ~490 nmNot Applicable
Measurement Range Dependent on the pKa, likely in the acidic to neutral rangeTypically pH 0-14
Response Time Milliseconds to secondsSeconds to minutes
Invasiveness Minimally invasive for microscopic applicationsInvasive, requires probe immersion
Spatial Resolution High (micrometer scale)Low (bulk measurement)
Calibration Requires pH titration curveRequires calibration with standard buffer solutions
Interferences Other fluorescent compounds, quenchers, high ionic strengthTemperature, electrode fouling

Experimental Protocol: Validation of this compound

This section details the experimental workflow for validating this compound as a pH indicator.

Materials and Reagents
  • This compound (7-ethylamino-4-(trifluoromethyl)coumarin)

  • A series of pH buffers (e.g., citrate, phosphate, borate) covering a wide pH range (e.g., pH 2 to 10)

  • Calibrated laboratory pH meter

  • Spectrofluorometer

  • Quartz cuvettes

  • Deionized water

  • Stock solution of this compound (e.g., 1 mM in DMSO)

Experimental Workflow

The following diagram illustrates the key steps in the validation process.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_buffers Prepare pH Buffers (pH 2-10) measure_ph Measure Exact pH with Calibrated pH Meter prep_buffers->measure_ph Calibrate prep_dye Prepare this compound Working Solution measure_fluorescence Record Fluorescence Spectrum of this compound in each buffer prep_dye->measure_fluorescence plot_data Plot Fluorescence Intensity vs. pH measure_ph->plot_data measure_fluorescence->plot_data fit_curve Fit Data to Henderson-Hasselbalch Equation plot_data->fit_curve det_pka Determine pKa fit_curve->det_pka

Caption: Experimental workflow for the validation of this compound as a pH indicator.

Step-by-Step Procedure
  • Preparation of pH Buffers: Prepare a series of buffer solutions with known pH values, spanning the expected sensitive range of the dye. It is recommended to cover a range from approximately pH 2 to 10 in increments of 0.5 to 1.0 pH unit.

  • Preparation of this compound Working Solution: Prepare a dilute working solution of this compound in each of the pH buffers. The final concentration should be optimized to give a strong fluorescence signal without inner filter effects.

  • pH Measurement with a Standard Meter: For each buffer solution containing this compound, accurately measure and record the pH using a recently calibrated laboratory pH meter.

  • Fluorescence Spectroscopy:

    • Set the excitation wavelength of the spectrofluorometer to the absorption maximum of the protonated form of this compound (approximately 400 nm).

    • For each sample, record the fluorescence emission spectrum (e.g., from 420 nm to 600 nm).

    • Record the fluorescence intensity at the emission maximum (approximately 490 nm).

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the measured pH.

    • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa of this compound. The equation can be expressed as: I = I_min + (I_max - I_min) / (1 + 10^(pKa - pH)) where I is the fluorescence intensity at a given pH, I_min is the minimum fluorescence intensity, and I_max is the maximum fluorescence intensity.

Signaling Pathway: pH-Dependent Fluorescence of 7-Aminocoumarins

The pH sensitivity of 7-aminocoumarin dyes like this compound is attributed to the protonation and deprotonation of the amino group, which modulates the intramolecular charge transfer (ICT) character of the molecule.

signaling_pathway cluster_acidic Acidic Conditions cluster_basic Basic Conditions Protonated Protonated Amino Group (-NH2R+) Excitation_A Excitation (hν) Protonated->Excitation_A Deprotonated Neutral Amino Group (-NR2) Protonated->Deprotonated + H+ Fluorescence_On Strong Fluorescence Excitation_A->Fluorescence_On Fluorescence Emission Deprotonated->Protonated - H+ Excitation_B Excitation (hν) Deprotonated->Excitation_B Fluorescence_Off Quenched Fluorescence (ICT State) Excitation_B->Fluorescence_Off Non-radiative Decay

Caption: Proposed signaling pathway for the pH-dependent fluorescence of this compound.

In acidic environments, the amino group is protonated, leading to a state with high fluorescence quantum yield. As the pH increases, the amino group is deprotonated, which facilitates the formation of a non-emissive twisted intramolecular charge transfer (TICT) state upon excitation, thereby quenching the fluorescence.

Conclusion

The validation of this compound as a pH indicator requires a systematic comparison against a calibrated potentiometric method. The experimental protocol outlined in this guide provides a robust framework for determining the pKa and the useful pH sensing range of this fluorescent dye. Upon successful validation, this compound could serve as a valuable tool for researchers requiring high-resolution, real-time pH measurements in a variety of biological and chemical systems.

Cross-Validation of Coumarin 500 Imaging: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide outlines a comparative approach, presenting fluorescence imaging alongside High-Performance Liquid Chromatography (HPLC) as a robust method for quantitative validation. While Coumarin 500 is a versatile fluorophore, its application in imaging cellular processes such as apoptosis requires rigorous validation to correlate fluorescence intensity with specific molecular events.

Quantitative Data Summary: Imaging vs. HPLC

A direct comparison of the quantitative capabilities of fluorescence imaging and HPLC highlights their complementary strengths. Imaging provides spatial and temporal information within single cells, while HPLC offers precise quantification from bulk cell populations.

FeatureThis compound ImagingHPLC Analysis
Analyte Cellular structures or events labeled with this compoundSpecific molecular markers (e.g., caspase-3 substrate, drug metabolites)
Quantification Relative fluorescence intensityAbsolute concentration (e.g., µg/mL, nmol/mg protein)
Linear Range Dependent on detector sensitivity and dye concentrationWide linear range, typically several orders of magnitude
Limit of Detection Picomolar to nanomolar range (in solution)Nanogram to microgram per milliliter, depending on the detector
Throughput High (many cells per field of view)Moderate to high (with autosampler)
Spatial Resolution Sub-cellularNone (bulk measurement)
Sample Prep Fixation, permeabilization, stainingCell lysis, extraction, derivatization (optional)

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are representative protocols for utilizing this compound in imaging studies of apoptosis and for the quantitative analysis of a related apoptotic marker using HPLC.

This compound Imaging of Apoptosis

This protocol describes the use of a this compound-based probe to visualize caspase-3 activity, a key event in apoptosis.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HeLa) on glass-bottom dishes at a suitable density.

  • Induce apoptosis using a known agent (e.g., staurosporine) for a specified duration. Include an untreated control group.

2. Staining with this compound Probe:

  • Prepare a stock solution of the this compound-caspase-3 substrate in DMSO.

  • Dilute the stock solution in a suitable buffer (e.g., PBS) to the final working concentration.

  • Remove the culture medium from the cells and wash with PBS.

  • Incubate the cells with the this compound probe solution at 37°C, protected from light.

3. Fluorescence Microscopy:

  • After incubation, wash the cells with PBS to remove the excess probe.

  • Add fresh culture medium or an imaging buffer to the cells.

  • Image the cells using a fluorescence microscope equipped with a suitable filter set for this compound (e.g., excitation ~400 nm, emission ~500 nm).

  • Acquire images from multiple fields of view for both treated and control samples.

4. Image Analysis:

  • Quantify the mean fluorescence intensity of individual cells using image analysis software (e.g., ImageJ, CellProfiler).

  • Perform statistical analysis to compare the fluorescence intensity between treated and control groups.

HPLC Analysis of an Apoptotic Marker

This protocol outlines the quantification of a downstream product of caspase activation from cell lysates.

1. Sample Preparation:

  • Culture and treat cells under the same conditions as for the imaging experiment.

  • Harvest the cells by scraping or trypsinization.

  • Lyse the cells in a suitable buffer (e.g., RIPA buffer) on ice.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

2. HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier (e.g., 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV or fluorescence detector set to the appropriate wavelength for the analyte of interest.

  • Injection Volume: 20 µL.

3. Quantification:

  • Prepare a standard curve using known concentrations of the analyte.

  • Inject the prepared cell lysates and standards into the HPLC system.

  • Integrate the peak area corresponding to the analyte in both standards and samples.

  • Calculate the concentration of the analyte in the samples based on the standard curve and normalize to the protein concentration.

Visualizing Workflows and Pathways

To better illustrate the experimental logic and biological context, the following diagrams are provided.

G cluster_workflow Cross-Validation Workflow start Cell Culture & Apoptosis Induction imaging This compound Imaging start->imaging hplc HPLC Analysis start->hplc analysis Data Analysis & Comparison imaging->analysis hplc->analysis

A streamlined workflow for cross-validating imaging and HPLC data.

G cluster_pathway Mitochondria-Mediated Apoptosis Pathway stimulus Apoptotic Stimulus bax Bax Activation stimulus->bax bcl2 Bcl-2 Inhibition stimulus->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Key signaling events in the mitochondria-mediated apoptosis pathway.

By employing a dual-pronged approach of high-content imaging and precise biochemical quantification, researchers can confidently validate their findings, leading to more impactful and reliable scientific discoveries. This comparative guide serves as a foundational resource for integrating this compound imaging into a rigorous, data-driven research framework.

A Comparative Analysis of One-Photon vs. Two-Photon Excitation of Coumarin 500

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the photophysical properties of Coumarin 500 when excited via one-photon versus two-photon absorption. The information presented herein is supported by experimental data from various scientific publications, offering a comprehensive resource for researchers utilizing this versatile fluorophore in applications ranging from fundamental photophysics to advanced cellular imaging.

Introduction to this compound

This compound, also known by its chemical name 7-ethylamino-4-trifluoromethylcoumarin, is a widely used fluorescent dye known for its strong emission in the blue-green region of the spectrum. Its photophysical properties, such as absorption and emission wavelengths, fluorescence quantum yield, and lifetime, are sensitive to the solvent environment, making it a useful probe for studying local polarity and viscosity. The advent of two-photon microscopy has expanded the utility of fluorophores like this compound, enabling deeper tissue imaging with reduced phototoxicity. This guide will delve into the distinct characteristics of this compound under both one-photon and two-photon excitation regimes.

Data Presentation: One-Photon vs. Two-Photon Excitation

The following table summarizes the key photophysical parameters of this compound under one-photon and two-photon excitation.

PropertyOne-Photon ExcitationTwo-Photon Excitation
Excitation Wavelength (λ_ex) ~380 - 400 nm~760 - 800 nm
Emission Wavelength (λ_em) ~480 - 510 nm~480 - 510 nm
Molar Extinction Coefficient (ε) High (e.g., ~25,000 M⁻¹cm⁻¹ in ethanol)Not applicable
Two-Photon Absorption Cross-Section (σ₂) Not applicableEstimated: 10-50 GM*
Fluorescence Quantum Yield (Φ_f) High (e.g., 0.68 in Methanol)Assumed to be similar to one-photon excitation
Fluorescence Lifetime (τ_f) ~2-5 ns (solvent dependent)Assumed to be similar to one-photon excitation

|

A Comparative Guide to the Brightness of Coumarin 500 and Other Blue Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of fluorescent dyes is a critical decision that can significantly impact experimental outcomes. Brightness is a key performance indicator for a fluorophore, as it directly influences signal-to-noise ratios and the sensitivity of an assay. This guide provides an objective comparison of the brightness of Coumarin (B35378) 500 against other commonly used blue fluorescent dyes: DAPI, Hoechst 33342, and Alexa Fluor 405. The brightness of a dye is proportional to the product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ).

Quantitative Comparison of Blue Dyes

The following table summarizes the key spectroscopic properties of Coumarin 500 and its alternatives. This data is essential for an informed selection of a dye based on the specific requirements of an experiment, such as the excitation source available and the desired emission range.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹)Fluorescence Quantum Yield (Φ)Brightness (ε × Φ)
This compound 395 (in Ethanol)499 (in Ethanol)18,400 (in Ethanol)~0.5 (in Ethanol (B145695), estimated)¹~9,200
DAPI (bound to dsDNA) 35945727,000[1]0.92[1][2]24,840
Hoechst 33342 (bound to dsDNA) 35146147,000 (in Methanol)~0.4 - 0.6²~18,800 - 28,200
Alexa Fluor 405 40142135,000[3]~0.6 - 0.7³[4]~21,000 - 24,500

¹A specific quantum yield for this compound in ethanol was not readily available in the searched literature. However, a similar coumarin dye, Coumarin 1, has a reported quantum efficiency of approximately 0.5 in ethanol.[5] ²The fluorescence of Hoechst 33342 increases significantly upon binding to DNA.[6] While a precise quantum yield for the DNA-bound state was not found, the fluorescence enhancement is reported to be in the range of 30 to 50-fold.[7] ³Specific quantum yield for Alexa Fluor 405 was not found, but Alexa Fluor dyes, in general, are known for their high quantum efficiencies, often in the 0.60 to 0.70 range.[4]

Experimental Protocol for Brightness Comparison

To empirically determine and compare the brightness of different fluorescent dyes, a standardized experimental protocol is crucial. The following methodology outlines the key steps for such a comparison.

Objective: To measure and compare the relative brightness of this compound and other blue dyes in a specific solvent or buffer system.

Materials:

  • This compound and other blue dyes of interest (e.g., DAPI, Hoechst 33342, Alexa Fluor 405)

  • Spectroscopy-grade solvent (e.g., ethanol, PBS)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of each dye in the chosen solvent at a concentration of 1 mM.

  • Serial Dilutions: From the stock solutions, prepare a series of dilutions for each dye, ranging from 1 µM to 10 µM.

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, measure the absorbance spectrum for each dilution of each dye.

    • Identify the wavelength of maximum absorbance (λmax) for each dye.

    • Record the absorbance at the λmax for each concentration.

  • Fluorescence Measurement:

    • Using the fluorometer, measure the fluorescence emission spectrum for each dilution of each dye.

    • Excite each dye at its respective absorbance maximum (λmax).

    • Record the integrated fluorescence intensity across the emission spectrum for each concentration.

  • Data Analysis:

    • Plot a standard curve of absorbance vs. concentration for each dye to determine the molar extinction coefficient (ε) from the slope of the line (according to the Beer-Lambert law).

    • Plot a graph of integrated fluorescence intensity vs. absorbance for each dye. The slope of this line is proportional to the quantum yield (Φ).

    • Calculate the relative brightness of each dye by multiplying the experimentally determined molar extinction coefficient by the relative quantum yield.

Visualizing Experimental and Theoretical Concepts

To better understand the processes involved in fluorescence and the workflow for comparing dye brightness, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis stock Prepare 1 mM Stock Solutions dilutions Create Serial Dilutions (1-10 µM) stock->dilutions abs_spec Measure Absorbance Spectra (UV-Vis) dilutions->abs_spec For each dye and concentration fluo_spec Measure Fluorescence Spectra abs_spec->fluo_spec ext_coeff Determine Molar Extinction Coefficient (ε) abs_spec->ext_coeff qy Determine Relative Quantum Yield (Φ) fluo_spec->qy brightness Calculate Brightness (ε × Φ) ext_coeff->brightness qy->brightness comparison Compare Dye Brightness brightness->comparison Compare values

Caption: Experimental workflow for comparing the brightness of fluorescent dyes.

jablonski_diagram cluster_excitation Excitation cluster_emission Emission S0 Ground State (S₀) S1 First Excited Singlet State (S₁) S0->S1 hν (Absorption) S1->S0 hν' (Fluorescence) S1->S0 Heat abs Absorbance fluo Fluorescence non_rad Non-radiative Decay

Caption: Simplified Jablonski diagram illustrating absorbance and fluorescence.

References

Assessing the Spectral Overlap of Coumarin 500 with GFP: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the spectral compatibility between the synthetic fluorescent dye Coumarin (B35378) 500 and Green Fluorescent Protein (GFP). A thorough understanding of spectral overlap is fundamental for the design and interpretation of Förster Resonance Energy Transfer (FRET) experiments, a powerful technique for probing molecular interactions, conformational changes, and various signaling pathways. This document presents the necessary quantitative data, a detailed experimental protocol, and conceptual diagrams to facilitate the effective use of this potential FRET pair.

Data Presentation: Spectroscopic Properties

The efficiency of FRET is highly dependent on the degree of overlap between the emission spectrum of the donor fluorophore and the excitation (absorption) spectrum of the acceptor fluorophore. The table below summarizes the key spectroscopic parameters for Coumarin 500 and two of the most common variants of Green Fluorescent Protein.

FluorophoreExcitation Maximum (λex)Emission Maximum (λem)
This compound (in Ethanol)~395 nm~499 nm
Wild-Type GFP (wtGFP) ~395 nm (major peak), ~475 nm (minor peak)[1]~509 nm[1]
Enhanced GFP (EGFP) ~488 nm[2]~509 nm[2]

Note: Spectral properties of coumarin dyes can be influenced by the solvent environment. The data for this compound is presented for ethanol, a common solvent for spectroscopic analysis.

Analysis of Spectral Overlap

A qualitative assessment of the data reveals the potential for FRET between this compound and GFP variants.

  • This compound as Donor and wtGFP as Acceptor: The emission of this compound (peaking around 499 nm) shows a moderate overlap with the minor excitation peak of wtGFP at 475 nm. This indicates that FRET is possible, though its efficiency may be suboptimal due to the lower absorbance of wtGFP at this secondary peak.[1]

  • This compound as Donor and EGFP as Acceptor: A significantly better spectral overlap exists between the emission of this compound and the primary excitation peak of EGFP at 488 nm.[2] This pairing is expected to yield a much higher FRET efficiency, making it a more robust and sensitive choice for experimental design.

The diagram below illustrates the fundamental principle of spectral overlap required for FRET.

G1 Donor Donor Emission (this compound) Overlap Spectral Overlap Donor->Overlap Acceptor Acceptor Excitation (GFP) Acceptor->Overlap FRET FRET Overlap->FRET

Caption: The principle of spectral overlap for FRET.

Experimental Protocol: Assessing FRET via Sensitized Emission

This protocol provides a detailed methodology for quantitatively measuring FRET efficiency by detecting the sensitized emission from the acceptor (GFP) after exciting the donor (this compound).

StepProcedureDetailed Methodology
1. Sample Preparation Prepare three distinct samples in a suitable buffer (e.g., PBS).1. Donor-Only Sample: A solution containing the molecule labeled with this compound.2. Acceptor-Only Sample: A solution containing the GFP-tagged molecule at the same concentration as the FRET sample.3. FRET Sample: A solution containing both the this compound-labeled molecule and the GFP-tagged molecule.
2. Spectral Measurements Use a fluorescence spectrophotometer to acquire emission spectra.1. Donor Emission: Excite the Donor-Only sample at the donor's maximum excitation wavelength (~395 nm) and record the emission spectrum (e.g., from 410 nm to 600 nm).2. Acceptor Emission (Direct Excitation): Excite the Acceptor-Only sample at the acceptor's maximum excitation wavelength (~488 nm for EGFP) and record its emission spectrum. This defines the acceptor's emission profile.3. FRET Measurement: Excite the FRET sample at the donor's maximum excitation wavelength (~395 nm) and record the emission spectrum over the same range.
3. Control for Crosstalk Measure direct excitation of the acceptor at the donor's excitation wavelength.1. Acceptor Crosstalk: Excite the Acceptor-Only sample at the donor's excitation wavelength (~395 nm) and record the emission. This measures how much of the signal in the FRET channel is due to directly exciting the acceptor, not FRET.
4. Data Analysis & FRET Calculation Correct the raw data and calculate the FRET efficiency.1. Background Subtraction: Subtract the spectrum of a buffer-only blank from all measurements.2. Corrected FRET Signal: From the FRET sample spectrum (excited at ~395 nm), subtract the emission spectrum of the Donor-Only sample and the Acceptor Crosstalk spectrum. The remaining signal in the acceptor's emission range is the sensitized emission due to FRET.3. FRET Efficiency (E): A common method is to calculate the efficiency from the quenching of the donor fluorescence: E = 1 - (I_DA / I_D), where I_DA is the fluorescence intensity of the donor in the presence of the acceptor, and I_D is the intensity in the absence of the acceptor.

The following diagram outlines the logical workflow for this experimental protocol.

G2 start Start prep Prepare 3 Samples: 1. Donor Only 2. Acceptor Only 3. Donor + Acceptor start->prep measure_donor Excite Donor-Only @ λex(D) Record Emission prep->measure_donor measure_acceptor Excite Acceptor-Only @ λex(A) Record Emission prep->measure_acceptor measure_fret Excite FRET Sample @ λex(D) Record Emission prep->measure_fret measure_crosstalk Excite Acceptor-Only @ λex(D) Record Emission prep->measure_crosstalk analyze Analyze Data: - Background Correction - Crosstalk Subtraction measure_donor->analyze measure_acceptor->analyze measure_fret->analyze measure_crosstalk->analyze calculate Calculate FRET Efficiency analyze->calculate end End calculate->end

References

A Comparative Review of Modern Alternatives to Coumarin Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Coumarin-based fluorescent probes are a cornerstone in various scientific disciplines, including biomedical imaging and drug development, prized for their bright and stable fluorescence, high quantum yields, and the versatility of their chemical structure.[1] However, the quest for probes with enhanced photostability, tailored spectral properties, and improved performance in aqueous environments has driven the development of modern alternatives. This guide provides a comparative analysis of traditional coumarin (B35378) dyes against contemporary alternatives, supported by quantitative data and detailed experimental protocols to assist researchers in selecting the optimal fluorescent probe for their specific needs.

Core Principles of Coumarin Fluorescence

The fluorescence of coumarin derivatives is primarily governed by mechanisms such as Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Förster Resonance Energy Transfer (FRET).[1] The foundational benzopyran-2-one ring system offers a versatile scaffold that can be chemically modified. By adding electron-donating and electron-withdrawing groups, researchers can fine-tune photophysical properties like excitation and emission wavelengths, quantum yield, and Stokes shift to create probes with high sensitivity and selectivity for particular analytes or cellular environments.[1]

Comparative Analysis of Photophysical Properties

The effectiveness of a fluorescent dye is determined by key photophysical parameters. The tables below summarize these properties for several common coumarin derivatives and their modern alternatives, providing a clear basis for comparison. Brightness is a product of the molar extinction coefficient (ε) and the quantum yield (Φ).

Table 1: Photophysical Properties of Selected Blue Fluorescent Dyes

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Brightness (ε x Φ)
Coumarin Derivatives
7-Amino-4-methylcoumarin (AMC)345-350440-450~10,0000.63~6,300
7-Hydroxy-4-methylcoumarin (HMC)360-365450-460~18,0000.52 (at pH > 8)~9,360
Coumarin 1373450---
Modern Alternatives
Alexa Fluor 35034644219,000--
Marina Blue36546017,0000.7612,920
DAPI (bound to DNA)35846135,0000.9232,200
Pacific Blue405455---

Data compiled from multiple sources.[2][3][4] Note that quantum yields can be highly dependent on the molecular environment.[5]

Photostability Comparison

Photostability, a fluorophore's resistance to light-induced degradation, is critical for applications requiring long-term or high-intensity illumination. A common metric for this is the photobleaching quantum yield (φb), where a lower value indicates higher photostability.

Table 2: Comparative Photostability of Coumarin Derivatives

Coumarin ProbePhotobleaching Quantum Yield (φb) x 10⁻⁶
Coumarin 120120
Coumarin 307250
Coumarin 1500

Data derived from studies under standardized aqueous conditions.[6][7] It's important to note that the photostability of coumarin dyes can be significantly influenced by the solvent and the presence of oxygen.[7]

In-Depth Look at Modern Alternatives

Alexa Fluor Dyes: The Alexa Fluor family, including Alexa Fluor 350, offers significant improvements in brightness and photostability. For imaging applications, Alexa Fluor 350 is spectrally similar to traditional coumarins but with enhanced characteristics for labeling and detection.[3]

Pacific Blue: Specifically designed for flow cytometry, Pacific Blue is a high-performance dye optimized for excitation by a 405 nm violet laser, making it an excellent choice for multicolor experiments.[3]

Marina Blue: This sulfonated coumarin derivative exhibits greater water solubility than many traditional coumarins. Its high quantum yield makes it a very bright and sensitive probe, often used for labeling proteins and nucleic acids.[2]

DAPI (4',6-diamidino-2-phenylindole): While primarily known as a nuclear counterstain that fluoresces brightly upon binding to DNA, DAPI's spectral properties make it a relevant and exceptionally bright alternative in the blue region of the spectrum for specific applications.[2]

Experimental Protocols

Determination of Relative Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) quantifies the efficiency of the conversion of absorbed photons into emitted photons.[5] It is typically determined relative to a well-characterized standard of known quantum yield.[5][8]

Objective: To determine the relative fluorescence quantum yield of a sample dye.

Materials:

  • Spectrofluorometer

  • Spectrophotometer

  • Cuvettes

  • Sample dye of unknown quantum yield

  • Standard dye of known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1M perchloric acid, Φ = 0.60)[9]

  • Solvent

Procedure:

  • Sample Preparation: Prepare a series of dilute solutions for both the sample and standard dyes in the same solvent. The absorbance at the excitation wavelength should be kept below 0.05 to prevent inner filter effects.[10]

  • Absorbance Measurement: Using a spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectra for all solutions on a spectrofluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.

  • Data Analysis: Integrate the area under the emission peak for both the sample and the standard. The relative quantum yield of the sample (Φ_sample) can be calculated using the following equation:[5]

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    Where:

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • _sample and _std refer to the sample and standard, respectively.

Determination of Photobleaching Quantum Yield

The photobleaching quantum yield (φb) represents the probability that a molecule will be photochemically destroyed after absorbing a photon. A lower φb value signifies higher photostability.[6]

Objective: To quantify the photostability of a fluorescent probe.

Materials:

  • Spectrofluorometer with a continuous wave (CW) laser or stabilized lamp for excitation.

  • Quartz cuvette.

  • Fluorescent dye solution.

  • Photodiode power meter.

Procedure:

  • Solution Preparation: Prepare a dilute solution of the fluorescent dye with an absorbance between 0.01 and 0.05 at the excitation wavelength.[6]

  • Instrument Setup: Place the cuvette in the spectrofluorometer. Set the excitation and emission wavelengths to the dye's maxima.

  • Initial Measurement (F₀): Record the initial fluorescence intensity (F₀) before significant photobleaching occurs.[6]

  • Photobleaching: Continuously illuminate the sample with the excitation source at a constant, known power.

  • Time-course Measurement: Record the fluorescence intensity (F(t)) at regular intervals until it has significantly decreased.[10]

  • Data Analysis: The photobleaching rate constant (kb) is determined by fitting the fluorescence decay data to a single exponential function: F(t) = F₀ * e^(-kb*t).[10] The photobleaching quantum yield (φb) is then calculated from this rate constant, the initial photon flux, and the molar extinction coefficient.

Mandatory Visualizations

TurnOnProbe cluster_process Sensing Mechanism cluster_physics Photophysics Probe_Quenched Coumarin Probe (Non-fluorescent/Quenched) Complex Probe-Analyte Complex (Fluorescent) Probe_Quenched->Complex Binding Event Analyte Target Analyte (e.g., Metal Ion, ROS) Analyte->Complex Emission Fluorescence Emission (λem) Complex->Emission Emission Excitation Excitation Light (λex) Excitation->Complex Absorption

Caption: Generalized signaling pathway for a "turn-on" fluorescent probe.

Workflow Synthesis Probe Synthesis & Purification Characterization Photophysical Characterization (Abs, Em, Quantum Yield) Synthesis->Characterization Selectivity Selectivity & Sensitivity Assay (Titration with Analyte) Characterization->Selectivity Photostability Photostability Analysis (Photobleaching Assay) Selectivity->Photostability Imaging Application in Bioimaging (Cellular Imaging) Photostability->Imaging Data Data Analysis & Validation Imaging->Data

References

A Head-to-Head Comparison of the Photophysical Properties of Coumarin 500 and Coumarin 102

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the photophysical properties of two widely used fluorescent dyes, Coumarin (B35378) 500 and Coumarin 102. The information presented is supported by experimental data from peer-reviewed literature and is intended to aid researchers in selecting the appropriate fluorophore for their specific applications.

Introduction to Coumarin 500 and Coumarin 102

This compound and Coumarin 102 are members of the 7-aminocoumarin (B16596) family of dyes, known for their strong fluorescence in the blue-green region of the visible spectrum.[1] These dyes are extensively used as fluorescent probes and labels in various scientific disciplines, including cellular imaging, fluorescence spectroscopy, and as gain media in lasers.[2][3] Their photophysical properties, particularly their sensitivity to the local environment, make them valuable tools for studying molecular interactions and dynamics.

The core structure of both dyes is a 1,2-benzopyrone moiety with an amino group at the 7-position, which is crucial for their fluorescent properties. The nature of the substituents on the coumarin ring system significantly influences their absorption and emission characteristics, as well as their sensitivity to solvent polarity.

Photophysical Properties: A Comparative Analysis

The photophysical behavior of both this compound and Coumarin 102 is highly dependent on the solvent environment. A key characteristic of 7-aminocoumarins is the intramolecular charge transfer (ICT) character of their excited state.[4] Upon excitation, there is a redistribution of electron density from the amino group to the carbonyl group of the benzopyrone ring, resulting in a more polar excited state compared to the ground state. This phenomenon is responsible for the observed solvatochromism, where the emission spectrum shifts to longer wavelengths (a red-shift) in more polar solvents.

In highly polar solvents, a non-radiative decay pathway can become significant for some 7-aminocoumarins through the formation of a twisted intramolecular charge transfer (TICT) state.[1] This process involves the rotation of the amino group, leading to a non-emissive or weakly emissive species and a decrease in the fluorescence quantum yield.

This compound exhibits unusual photophysical behavior, particularly in nonpolar solvents, where it displays lower Stokes' shifts and fluorescence lifetimes compared to in more polar environments.[4][5] In nonpolar solvents, this compound is thought to exist in a less polar form, while in polar solvents, the more polar ICT state is stabilized.[4]

Coumarin 102 , on the other hand, is known for its relatively high quantum yield in moderately polar solvents like ethanol.[3] Its rigidized amino group, part of a julolidine (B1585534) ring system, restricts the formation of a TICT state, which can contribute to its robust fluorescence.

Quantitative Photophysical Data

The following table summarizes the key photophysical parameters for this compound and Coumarin 102 in various solvents, as reported in the literature.

DyeSolventAbsorption Max. (λ_abs) (nm)Emission Max. (λ_em) (nm)Fluorescence Quantum Yield (Φ_f)Fluorescence Lifetime (τ_f) (ns)
This compound Methanol390-0.68-
Ethyl Acetate390-0.68-
Hexane368405-1.1
Cyclohexane370408-1.2
Acetonitrile388480-4.3
Ethanol392495--
Coumarin 102 Ethanol3904660.76-
Aqueous Media---6.02
Anisole-Phenol Mixture (example)-4750.654.2

Data compiled from multiple sources.[3][6][7][8][9] Note that direct comparison is limited by the availability of data for both dyes in the same solvents.

Experimental Protocols

The determination of the photophysical parameters listed above involves a series of standardized spectroscopic techniques.

Absorption and Emission Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λ_abs) and emission (λ_em) of the coumarin dyes in various solvents.

Methodology:

  • Instrumentation: A UV-Visible spectrophotometer is used for absorption measurements, and a spectrofluorometer is used for fluorescence emission measurements.

  • Sample Preparation: Solutions of the coumarin dyes are prepared in spectroscopic grade solvents at a concentration that yields an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

  • Absorption Measurement: The absorption spectrum is recorded by scanning a range of wavelengths (e.g., 300-500 nm) and measuring the absorbance of the sample solution against a solvent blank. The wavelength corresponding to the highest absorbance is recorded as λ_abs.

  • Emission Measurement: The sample is excited at or near its λ_abs. The emission spectrum is recorded by scanning a range of longer wavelengths while detecting the emitted light at a 90-degree angle to the excitation beam. The wavelength corresponding to the maximum fluorescence intensity is recorded as λ_em.

Fluorescence Quantum Yield Determination (Relative Method)

Objective: To determine the fluorescence quantum yield (Φ_f) of the coumarin dyes relative to a known standard.

Methodology:

  • Instrumentation: A spectrofluorometer.

  • Standard Selection: A well-characterized fluorescent standard with a known quantum yield and spectral properties that overlap with the sample is chosen. For coumarins, quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φ_f = 0.54) is a common standard.

  • Procedure:

    • Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances kept below 0.1 at the excitation wavelength.

    • Measure the absorption spectra of all solutions.

    • Measure the corrected fluorescence emission spectra of all solutions under identical experimental conditions (e.g., excitation wavelength, slit widths).

    • Integrate the area under the corrected emission spectra for both the sample and the standard.

    • The quantum yield of the sample (Φ_f,sample) is calculated using the following equation:

      Φ_f,sample = Φ_f,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

      where:

      • Φ_f,std is the quantum yield of the standard.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

Objective: To determine the fluorescence lifetime (τ_f) of the coumarin dyes.

Methodology:

  • Instrumentation: A TCSPC system, which includes a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sensitive detector (e.g., a microchannel plate photomultiplier tube or a single-photon avalanche diode), and timing electronics.

  • Procedure:

    • The sample is excited with a high-repetition-rate pulsed laser.

    • The time delay between the excitation pulse and the detection of the first emitted photon is measured for a large number of excitation cycles.

    • A histogram of the number of photons detected versus their arrival time is constructed.

    • This histogram represents the fluorescence decay profile. The fluorescence lifetime (τ_f) is determined by fitting the decay curve to one or more exponential functions. For a single exponential decay, the lifetime is the time it takes for the fluorescence intensity to decrease to 1/e of its initial value.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the characterization of the photophysical properties of this compound and Coumarin 102.

G cluster_prep Sample Preparation cluster_abs_em Absorption & Emission Spectroscopy cluster_qy Quantum Yield Determination cluster_lt Lifetime Measurement cluster_analysis Data Analysis & Comparison C500 This compound Solutions Dilute Solutions C500->Solutions C102 Coumarin 102 C102->Solutions Solvents Solvents (Varying Polarity) Solvents->Solutions AbsSpec UV-Vis Spectrophotometer Solutions->AbsSpec Measure Absorbance EmSpec Spectrofluorometer Solutions->EmSpec Measure Emission QY_Spec Spectrofluorometer Solutions->QY_Spec Measure Emission TCSPC TCSPC System Solutions->TCSPC Measure Decay Lambda_abs Determine λ_abs AbsSpec->Lambda_abs Lambda_em Determine λ_em EmSpec->Lambda_em DataTable Compile Data Table Lambda_abs->DataTable Lambda_em->DataTable Calc_QY Calculate Φ_f QY_Spec->Calc_QY Standard Reference Standard Standard->QY_Spec Calc_QY->DataTable Decay_Curve Fluorescence Decay TCSPC->Decay_Curve Calc_LT Calculate τ_f Decay_Curve->Calc_LT Calc_LT->DataTable Comparison Head-to-Head Comparison DataTable->Comparison

Caption: Experimental workflow for characterizing the photophysical properties of coumarin dyes.

Conclusion

Both this compound and Coumarin 102 are versatile fluorescent dyes with distinct photophysical characteristics. The choice between them will depend on the specific requirements of the application.

  • This compound may be particularly useful as a probe for environments with varying polarity due to its sensitivity, as reflected in its changing Stokes' shift and lifetime.

  • Coumarin 102 , with its rigidized structure, tends to exhibit more robust fluorescence with a high quantum yield in a range of environments, making it a suitable candidate for applications requiring a bright and stable fluorescent signal.

Researchers should carefully consider the solvent environment and the desired photophysical response when selecting between these two coumarin dyes. The data and protocols presented in this guide are intended to facilitate this decision-making process and to provide a foundation for further experimental investigation.

References

Quantitative analysis of Coumarin 500 performance in different microscopy setups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging fluorescence microscopy, the choice of fluorophore is a critical determinant of experimental success. This guide provides a quantitative comparison of Coumarin 500 against other common fluorescent dyes, supported by experimental data and detailed protocols to aid in the selection of the optimal dye for your specific microscopy application.

Quantitative Performance Comparison

The selection of a fluorescent dye is often a trade-off between brightness, photostability, and spectral compatibility with the imaging system. The following tables summarize the key performance characteristics of this compound and several alternative fluorophores commonly used in the blue-green spectral range.

Table 1: Photophysical Properties of Selected Fluorophores

FeatureThis compoundAlexa Fluor 488Fluorescein (FITC)
Excitation Max (nm) ~395[1]494494
Emission Max (nm) ~499-500[1][2]519[3]518
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~18,400[1]>65,000[4]~70,000
Fluorescence Quantum Yield (Φ) Moderate to High[5]0.92[3][4]0.3-0.9
Photostability Moderate[4][5][6]Very High[4][7]Low[7]

Note: Photophysical properties can vary depending on the experimental conditions, such as the solvent, pH, and temperature.[7]

Table 2: Photostability Comparison

DyeRelative PhotostabilityKey Considerations
This compound ModerateSusceptible to photobleaching, which can limit its use in experiments requiring prolonged light exposure.[4][6]
Alexa Fluor 488 Very HighExhibits significantly higher photostability compared to many conventional dyes, making it ideal for demanding imaging applications like time-lapse and single-molecule studies.[4][7]
Fluorescein (FITC) LowProne to rapid photobleaching, which can be a significant limitation for quantitative imaging.[7]

Experimental Protocols

Accurate and reproducible assessment of fluorophore performance is crucial for selecting the appropriate dye and for the quantitative interpretation of fluorescence imaging data. Below are detailed protocols for measuring key performance parameters.

Protocol 1: Measurement of Photobleaching Half-life

This protocol outlines a method to determine the photobleaching half-life of a fluorescent dye using fluorescence microscopy.[3]

Materials:

  • Fluorescent dye solutions (e.g., this compound, Alexa Fluor 488) at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).

  • Microscope slides and coverslips.

  • Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation: Prepare a thin film of the dye solution on a microscope slide and allow it to dry, or embed the dye in a polymer matrix to immobilize it.

  • Microscope Setup: Turn on the fluorescence microscope and allow the light source to stabilize. Select the appropriate filter set for the dye being tested. It is critical to use the same illumination intensity for all dyes being compared.[3]

  • Image Acquisition: Acquire an initial image (t=0). Continuously illuminate the sample and acquire a time-lapse series of images at regular intervals until the fluorescence intensity has decreased to less than 50% of the initial intensity.[3]

  • Data Analysis:

    • Open the image series in image analysis software.

    • Select a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of a region with no dye and subtracting it from the ROI measurements.

    • Normalize the background-corrected intensity values to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time.

    • The time at which the fluorescence intensity drops to 50% of the initial value is the photobleaching half-life (t₁/₂).[3]

Protocol 2: Determination of Relative Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is the ratio of the number of photons emitted to the number of photons absorbed.[8][9][10] The relative method, which compares the fluorescence of a sample to a standard with a known quantum yield, is commonly used.[11]

Materials:

  • Spectrofluorometer capable of measuring corrected emission spectra.

  • UV-Vis Spectrophotometer for accurate absorbance measurements.

  • Quartz cuvettes (1 cm path length).

  • Fluorescent dye of interest (sample).

  • Fluorescence quantum yield standard (e.g., Quinine sulfate (B86663) in 0.5 M H₂SO₄, Φ = 0.546).[10]

  • Spectroscopy-grade solvents.

Procedure:

  • Solution Preparation: Prepare a series of optically dilute solutions for both the sample and the standard in the same solvent, with absorbance values at the excitation wavelength kept below 0.1 to avoid inner filter effects.[7][10]

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement: Using the spectrofluorometer, record the corrected fluorescence emission spectrum for each solution, ensuring identical instrument settings for both sample and standard.

  • Data Analysis:

    • Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

    • Plot a graph of integrated fluorescence intensity (I) versus absorbance (A) for both the sample and the standard. The plots should yield straight lines passing through the origin.[10]

  • Calculation: The quantum yield of the sample (Φ_S) is calculated using the following equation:

    Φ_S = Φ_R * (Slope_S / Slope_R) * (n_S² / n_R²)

    Where:

    • Φ_R is the quantum yield of the reference.

    • Slope_S and Slope_R are the slopes from the I vs. A plots for the sample and reference, respectively.

    • n_S and n_R are the refractive indices of the sample and reference solutions.[10]

Visualizing Experimental Workflows

Fluorescence Microscopy Workflow

The following diagram illustrates a typical workflow for a fluorescence microscopy experiment, from sample preparation to data analysis.[12]

Fluorescence_Microscopy_Workflow cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis Sample_Collection Sample Collection Fixation Fixation Sample_Collection->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Immunostaining Immunostaining (Primary & Secondary Antibodies) Blocking->Immunostaining Fluorophore_Labeling Fluorophore Labeling (e.g., this compound) Immunostaining->Fluorophore_Labeling Microscope_Setup Microscope Setup (Light Source, Filters) Fluorophore_Labeling->Microscope_Setup Image_Capture Image Capture Microscope_Setup->Image_Capture Image_Processing Image Processing (Background Subtraction, etc.) Image_Capture->Image_Processing Feature_Extraction Feature Extraction (Intensity, Localization) Image_Processing->Feature_Extraction Quantitative_Analysis Quantitative Analysis Feature_Extraction->Quantitative_Analysis Data_Presentation Data Presentation Quantitative_Analysis->Data_Presentation

Caption: A generalized workflow for fluorescence microscopy experiments.

Photostability Measurement Workflow

This diagram outlines the key steps involved in quantifying the photostability of a fluorescent dye.

Photostability_Measurement_Workflow cluster_setup Experimental Setup cluster_acquisition Image Acquisition cluster_analysis Data Analysis Prepare_Sample Prepare Immobilized Dye Sample Setup_Microscope Set Microscope Illumination & Acquisition Parameters Prepare_Sample->Setup_Microscope Initial_Image Acquire Initial Image (t=0) Setup_Microscope->Initial_Image Time_Lapse Acquire Time-Lapse Images under Continuous Illumination Initial_Image->Time_Lapse Measure_Intensity Measure Mean Fluorescence Intensity in ROI Time_Lapse->Measure_Intensity Correct_Background Correct for Background Fluorescence Measure_Intensity->Correct_Background Normalize_Intensity Normalize Intensity to t=0 Correct_Background->Normalize_Intensity Plot_Decay Plot Normalized Intensity vs. Time Normalize_Intensity->Plot_Decay Calculate_HalfLife Determine Photobleaching Half-Life (t½) Plot_Decay->Calculate_HalfLife

Caption: Workflow for determining the photobleaching half-life.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Coumarin 500

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the integrity of your work extends to the safe and responsible management of all laboratory materials. Coumarin 500, a chemical compound utilized in various research applications, requires meticulous handling and disposal to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, aligning with our commitment to being your trusted partner in laboratory safety and chemical handling.

Essential Safety and Handling Information

Before beginning any disposal procedures, it is critical to be fully aware of the hazards associated with this compound and the necessary personal protective equipment (PPE) required for safe handling.

Hazard Profile:

  • Human Health: this compound is harmful if swallowed, inhaled, or absorbed through the skin. It is classified as an irritant, capable of causing irritation to the skin, eyes, and respiratory tract.[1][2]

  • Environmental Hazards: This substance is harmful to aquatic life with long-lasting effects.[3][4] Therefore, it is imperative to prevent its release into the environment.

Personal Protective Equipment (PPE): Proper PPE is your first line of defense against accidental exposure. The following table summarizes the required equipment when handling this compound.

Protective EquipmentSpecificationsRationale
Eye Protection Chemical safety goggles or glasses compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[1]To protect against splashes and dust particles.
Hand Protection Appropriate protective gloves (e.g., nitrile) to prevent skin contact.[1]To prevent skin absorption and irritation.
Body Protection A lab coat or other suitable protective clothing to prevent skin exposure.[1]To protect against contamination of personal clothing.
Respiratory Protection Use of a respirator is advised if ventilation is inadequate or when handling large quantities that may generate dust. Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[1]To prevent inhalation of harmful dust particles.

Step-by-Step Disposal Protocol for this compound

Adherence to a standardized disposal protocol is essential for safety and regulatory compliance. The following steps provide a clear and actionable guide for the disposal of both solid this compound and solutions containing this compound.

1. Waste Identification and Classification:

  • As a chemical waste generator, you are responsible for determining if the waste is hazardous.[1]

  • Based on its toxic properties, this compound waste is generally classified as hazardous.

  • For transportation purposes, it is classified as "Toxic solid, organic, n.o.s. (this compound)".[1][4][5]

2. Preparing for Disposal:

  • Work Area: Conduct all disposal procedures in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

  • Gather Supplies: Have all necessary materials ready, including the designated waste container, labels, and spill cleanup supplies.

3. Handling Solid this compound Waste:

  • Carefully sweep up any solid this compound, avoiding the generation of dust.

  • Place the collected solid waste into a designated, clearly labeled, and sealable hazardous waste container.

4. Managing Solutions Containing this compound:

  • Do not pour any solution containing this compound down the drain.

  • Collect all aqueous and organic solutions containing this compound in a separate, appropriately labeled, and chemically compatible hazardous waste container.

5. Decontamination Procedures:

  • Glassware and Equipment: Thoroughly decontaminate any labware that has come into contact with this compound. Rinse with a suitable solvent (e.g., ethanol) and collect the rinse as hazardous waste. Follow this with a standard cleaning procedure using soap and water.

  • Spills: In the event of a spill, carefully sweep or vacuum the material and place it in a suitable disposal container.[1] Avoid actions that could create dust. Ensure proper ventilation of the area.

6. Waste Container Management:

  • Labeling: Immediately label the hazardous waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area. This area should be away from incompatible materials.

7. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.

  • Always adhere to all local, state, and federal regulations for hazardous waste disposal.[1]

Important Note on Chemical Neutralization: There are no standard, validated protocols for the chemical neutralization of this compound waste in a typical laboratory setting.[6] Therefore, it is strongly recommended that this compound be disposed of as chemical waste without attempting any form of chemical treatment.

Visualizing the Disposal Workflow

To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram has been created.

Coumarin500_Disposal_Workflow cluster_prep Preparation cluster_assessment Waste Assessment cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_final Final Steps start Start: This compound Waste Generated ppe Don Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe assess_form Determine Waste Form ppe->assess_form collect_solid Carefully sweep solid waste into a designated container. assess_form->collect_solid Solid collect_liquid Collect solution in a separate, sealed waste container. assess_form->collect_liquid Liquid/Solution label_container Label container as 'Hazardous Waste - this compound' collect_solid->label_container collect_liquid->label_container store_waste Store in a secure satellite accumulation area. label_container->store_waste contact_ehs Contact EHS for pickup and final disposal. store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.